N-Ethylcyclobutanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYYRCELICUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618591 | |
| Record name | N-Ethylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852108-24-8 | |
| Record name | N-Ethylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethylcyclobutanamine chemical properties and structure
An In-Depth Technical Guide to N-Ethylcyclobutanamine: Properties, Synthesis, and Applications
Introduction
This compound is a secondary amine featuring a cyclobutane ring bonded to the nitrogen atom of an ethylamine group. With the molecular formula C6H13N, this compound serves as a crucial building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its structural uniqueness, conferred by the strained four-membered carbocycle, makes it a valuable synthon for creating novel chemical entities with potential therapeutic applications. The cyclobutane motif is increasingly recognized for its ability to impart favorable pharmacological properties, such as metabolic stability and conformational rigidity, into drug candidates.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a puckered cyclobutane ring attached via a C-N bond to an ethyl group. This arrangement results in a molecule with distinct steric and electronic properties. The amine group provides a site for hydrogen bonding and acts as a nucleophilic and basic center.
Chemical Identifiers
-
IUPAC Name: this compound[2]
-
InChI: InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3[2]
-
InChIKey: JPWYYRCELICUKE-UHFFFAOYSA-N[2]
Physicochemical Data
The computed physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 99.17 g/mol | PubChem[2] |
| Exact Mass | 99.1048 g/mol | PubChem[2] |
| XLogP3-AA | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 12 Ų | PubChem[2] |
| Heavy Atom Count | 7 | PubChem[2] |
Molecular Structure Diagram
The 2D chemical structure of this compound is depicted below.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6] Understanding the expected spectral data is crucial for reaction monitoring and final product verification.
Predicted Spectroscopic Signatures
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Ethyl Group | -CH₂-: Quartet; -CH₃: Triplet. |
| Cyclobutane Ring | Complex multiplets for methine (-CH-) and methylene (-CH₂-) protons. | |
| Amine Proton | -NH-: Broad singlet, chemical shift dependent on solvent and concentration. | |
| ¹³C NMR | Carbon Signals | Four distinct signals are expected: one for the methyl carbon, two for the methylene carbons of the ethyl and cyclobutyl groups, and one for the methine carbon. |
| IR Spectroscopy | N-H Stretch | A moderate, single absorption band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. |
| C-H Stretches | Aliphatic C-H stretching absorptions just below 3000 cm⁻¹. | |
| C-N Stretch | Absorption in the 1000-1250 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 99, corresponding to the molecular weight. |
| Fragmentation | Common fragmentation patterns would involve the loss of an ethyl group or cleavage of the cyclobutane ring. |
Workflow for Spectroscopic Analysis
The following workflow outlines the logical process for confirming the structure of a synthesized sample of this compound.
Synthesis and Purification
The synthesis of this compound can be accomplished through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Key Synthetic Routes
-
Reductive Amination: A highly efficient method involving the reaction of cyclobutanone with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation). This is often the preferred laboratory-scale method due to high yields and mild reaction conditions.
-
Nucleophilic Substitution (Alkylation): This classic approach involves the reaction of cyclobutanamine with an ethylating agent, such as ethyl bromide or ethyl iodide.[1] This method can sometimes lead to over-alkylation, producing tertiary amines as byproducts, thus requiring careful control of stoichiometry.
Experimental Protocol: Microwave-Assisted Reductive Amination
This protocol describes an efficient synthesis leveraging microwave assistance to accelerate the reaction, often leading to cleaner products and higher yields.[1]
Step 1: Reagent Preparation
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclobutanone (1.0 mmol).
-
Add a solution of ethylamine (1.2 mmol) in a suitable solvent such as methanol or dichloromethane (5 mL).
Step 2: Addition of Reducing Agent
-
Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), to the solution portion-wise to control any initial effervescence.
Step 3: Microwave Irradiation
-
Seal the reaction vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 4: Work-up and Extraction
-
After cooling, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Step 5: Purification
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
The resulting crude this compound, a volatile amine, can be further purified by fractional distillation or by conversion to its hydrochloride salt followed by recrystallization.[1]
Synthetic Pathway Diagram
Chemical Reactivity and Applications
The chemical behavior of this compound is dominated by the secondary amine functionality, making it a versatile intermediate in organic synthesis.
Reactivity Profile
-
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a moderate base. It readily reacts with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.
-
Oxidation: The secondary amine can be oxidized to form the corresponding imine, N-cyclobutylideneethanamine.[1] This transformation involves the removal of hydrogen from the N-H bond and the adjacent C-H bond on the cyclobutane ring.[1]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclobutane ring into small molecules is a recognized strategy in medicinal chemistry to enhance drug-like properties.[3] The rigid, three-dimensional structure of the cyclobutane scaffold can:
-
Improve Metabolic Stability: By replacing metabolically labile groups (e.g., gem-dimethyl groups), the cyclobutane ring can block sites of oxidative metabolism.
-
Provide Conformational Restriction: The puckered nature of the ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[3]
-
Serve as an Aryl Isostere: The cyclobutane ring can mimic the spatial arrangement of a phenyl ring, filling hydrophobic pockets in protein binding sites while improving physicochemical properties like solubility.
This compound serves as an ideal starting material for introducing this valuable cyclobutyl motif into larger, more complex molecules. Its secondary amine provides a convenient handle for further chemical elaboration using techniques like amide bond formation, further alkylation, or its use in "click chemistry" reactions to rapidly generate libraries of diverse compounds for biological screening.[7] Numerous natural products and biologically active compounds contain the cyclobutane skeleton, highlighting its importance in the search for new therapeutic agents.[8][9]
Safety, Handling, and Storage
This compound is a chemical intended for research and development purposes only and should not be used for human or veterinary applications.[1]
-
Handling: As with most volatile amines, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Salt Form: For ease of handling and improved stability, it is also available as this compound hydrochloride (CAS 1334146-80-3), a solid salt.[1][10]
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This compound | C6H13N | CID 21830223. PubChem, National Center for Biotechnology Information. [Link]
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Barreiro, G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. ChemComplete. [Link]
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Recent applications of click chemistry in drug discovery. PubMed, National Center for Biotechnology Information. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
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An In-Depth Technical Guide to N-Ethylcyclobutanamine (CAS Number: 852108-24-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylcyclobutanamine is a secondary amine featuring a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While specific experimental data for this compound remains limited in publicly accessible literature, this document outlines established synthetic protocols for analogous structures and discusses the potential applications of this compound as a building block in drug discovery, leveraging the unique conformational and physicochemical properties imparted by the cyclobutane moiety.
Introduction
This compound (CAS: 852108-24-8) is a small molecule of interest to the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring an ethylamino group attached to a cyclobutane ring, makes it a valuable building block for the synthesis of more complex molecules. The cyclobutane motif is increasingly utilized in drug design to enhance properties such as potency, selectivity, and metabolic stability by introducing three-dimensionality and conformational rigidity.[2] This guide aims to consolidate the available technical information on this compound, providing a foundation for its synthesis, characterization, and potential applications.
Physicochemical Properties
While experimentally determined physicochemical properties for this compound are not widely published, computational predictions provide valuable estimates.
| Property | Value | Source |
| CAS Number | 852108-24-8 | [1] |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCNC1CCC1 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Complexity | 48.1 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for forming carbon-nitrogen bonds. The two most common and logical routes are reductive amination and N-alkylation.
Reductive Amination of Cyclobutanone
Reductive amination is a widely used and efficient method for the synthesis of amines.[3][4][5] This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (cyclobutanone) and an amine (ethylamine), followed by in-situ reduction to the desired amine.
Caption: Reductive amination workflow for this compound synthesis.
Experimental Protocol (General):
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethylamine (1.0-1.2 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), is added portion-wise to the reaction mixture. This reducing agent is selective for the imine over the ketone.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
N-Alkylation of Cyclobutanamine
Direct alkylation of a primary amine with an alkyl halide is another common method for synthesizing secondary amines.[6][7] In this case, cyclobutanamine would be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
Caption: N-Alkylation workflow for this compound synthesis.
Experimental Protocol (General):
-
Reaction Setup: To a solution of cyclobutanamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).
-
Alkylation: An ethyl halide, such as ethyl bromide or ethyl iodide (1.0-1.2 eq), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
A significant challenge with direct alkylation is the potential for over-alkylation to form the tertiary amine.[8] Using an excess of the starting primary amine can help to mitigate this side reaction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclobutane ring protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine (typically in the region of 3300-3500 cm⁻¹) and C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of small, strained ring systems like cyclobutane has become an important strategy in modern drug design. The rigid, puckered conformation of the cyclobutane ring can confer several advantageous properties to a drug candidate:
-
Conformational Restriction: The cyclobutane scaffold can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[2]
-
Improved Physicochemical Properties: Cyclobutane-containing compounds often exhibit improved solubility and metabolic stability compared to their more flexible or aromatic counterparts.
-
Three-Dimensionality: The non-planar nature of the cyclobutane ring increases the three-dimensional character of a molecule, which can enhance its interaction with the complex binding pockets of proteins.
This compound, as a readily accessible building block, can be used to introduce the beneficial cyclobutane moiety into a wide range of molecular scaffolds. It can serve as a starting material for the synthesis of novel ligands for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. While specific examples of this compound in late-stage drug candidates are not yet prominent in the literature, the growing interest in cyclobutane-containing fragments suggests its potential utility in future drug discovery programs.[9]
Safety and Handling
Detailed safety and handling information for this compound is not widely available. However, based on its chemical structure as a secondary amine, it should be handled with appropriate precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
For the hydrochloride salt of this compound, the following GHS hazard statements have been reported:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is reasonable to assume that the free base will have similar irritant properties.
Conclusion
This compound is a valuable, yet under-documented, building block for organic synthesis and medicinal chemistry. This guide has outlined its fundamental properties, logical synthetic routes, and the rationale for its potential applications in drug discovery. While a comprehensive experimental dataset for this specific compound is not yet publicly available, the established methodologies for the synthesis and characterization of similar secondary amines provide a solid framework for researchers to produce and utilize this compound in their work. The increasing prevalence of the cyclobutane motif in pharmaceuticals underscores the potential of this compound as a key component in the development of next-generation therapeutics.
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A Technical Guide to the Physicochemical and Analytical Characterization of N-Ethylcyclobutanamine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-Ethylcyclobutanamine. The guide details the core physicochemical properties, outlines a common synthetic pathway, and presents in-depth, validated analytical protocols for structural confirmation and purity assessment. Methodologies covered include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC). Each section emphasizes the causal reasoning behind experimental choices, ensuring a robust and reproducible approach to the comprehensive analysis of this compound.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This compound is a secondary amine featuring a cyclobutane ring, a structure of increasing interest in medicinal chemistry.[1] Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₆H₁₃N | PubChem[2] |
| Molecular Weight | 99.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 99.1048 Da | PubChem[2][3] |
| CAS Number | 852108-24-8 | PubChem[2] |
| SMILES | CCNC1CCC1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
Synthesis Overview: Reductive Amination
To contextualize potential impurities and inform analytical method development, it is crucial to understand the synthetic route. A prevalent and efficient method for synthesizing this compound is the reductive amination of cyclobutanone with ethylamine.[4]
This two-step, one-pot reaction first involves the formation of an intermediate imine via the nucleophilic attack of ethylamine on the carbonyl carbon of cyclobutanone. The subsequent in-situ reduction of the imine C=N bond by a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), yields the final secondary amine product.
Rationale for Reagent Choice: STAB is often preferred as it is a milder reducing agent than NaBH₄ and is particularly effective for the reductive amination of ketones, often resulting in cleaner reactions with fewer side products.[4]
Caption: Reductive amination pathway for this compound synthesis.
Integrated Analytical Characterization Workflow
A multi-technique approach is mandatory for the unambiguous confirmation of structure, identity, and purity. No single technique provides a complete profile; instead, data from orthogonal methods are integrated to build a self-validating dossier on the compound.
Caption: Integrated workflow for the analytical validation of this compound.
Mass Spectrometry: Molecular Weight Confirmation
Principle: Mass spectrometry is the cornerstone for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct and accurate measurement of the monoisotopic mass.
Expected Result: For this compound (Monoisotopic Mass = 99.1048 Da), ESI-MS in positive ion mode is expected to show a prominent ion at m/z 100.1121, corresponding to the [C₆H₁₃N+H]⁺ adduct.[3]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a stock solution of the analyte in methanol at 1 mg/mL. Dilute this stock solution to a final concentration of ~10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality: Formic acid is added to promote protonation of the amine, enhancing the signal of the [M+H]⁺ ion in positive mode ESI.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
-
Validation: The observed mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical calculated mass (100.1121 Da).
NMR Spectroscopy: Structural Elucidation
Principle: NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR identifies the different types of carbon atoms. Together, they allow for the complete and unambiguous assembly of the molecular structure.[5]
Expected Spectra for this compound:
-
¹H NMR: Distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclobutane ring protons are expected. The proton on the nitrogen (-NH-) may appear as a broad singlet.[6] The integration of these signals should correspond to the number of protons in each environment (e.g., 2H for the ethyl -CH₂-, 3H for the ethyl -CH₃-, etc.).
-
¹³C NMR: Four distinct signals are predicted: one for the methyl carbon, one for the methylene carbon of the ethyl group, and two for the carbons of the cyclobutane ring (one for the carbon attached to nitrogen and one for the other ring carbons).
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment
Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like low-molecular-weight amines.[7][8] The gas chromatograph separates the analyte from volatile impurities based on boiling point and column affinity. The mass spectrometer then acts as a detector, providing mass spectra for each eluting peak, which allows for positive identification and purity assessment.[7][9]
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent like dichloromethane or methanol.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[7]
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]
-
Causality: This column provides good separation for a wide range of small organic molecules, including amines, balancing separation based on boiling point and polarity.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.
-
-
MS Parameters (EI Mode):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-300
-
-
Data Analysis: Integrate the peak area of the main this compound peak and any impurity peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. The resulting mass spectrum should be compared against a reference library (if available) for identity confirmation.
Conclusion
The robust characterization of this compound requires a validated, multi-faceted analytical approach. The direct infusion ESI-MS protocol confirms the molecular weight, NMR spectroscopy elucidates the precise molecular structure, and the GC-MS method provides a reliable assessment of purity. By integrating the data from these orthogonal techniques, researchers and developers can establish a high-confidence profile of the compound, ensuring the integrity and reproducibility of their scientific endeavors.
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An In-depth Technical Guide to the Synthesis of N-Ethylcyclobutanamine from Cyclobutanone
Introduction: N-Ethylcyclobutanamine is a valuable secondary amine building block in medicinal chemistry and materials science.[1][2] Its synthesis from readily available cyclobutanone represents a common yet critical transformation in organic synthesis. This guide provides a comprehensive overview of the most effective and widely adopted method for this conversion: one-pot reductive amination. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
I. The Strategic Approach: One-Pot Reductive Amination
The direct alkylation of amines is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines that can be challenging to separate.[3] Reductive amination circumvents this issue by first forming an imine intermediate from the reaction of a carbonyl compound (cyclobutanone) and an amine (ethylamine), which is then reduced in situ to the desired secondary amine.[3][4] This one-pot approach is highly efficient and selective.[4]
Mechanism of Reductive Amination:
The reaction proceeds through two key stages:
-
Imine Formation: Ethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by a proton transfer and subsequent dehydration to form a cyclobutylideneethanimine (an imine or Schiff base). This step is typically catalyzed by mild acid.[5]
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding this compound.[6]
II. The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanobohydride (NaBH₃CN).[3][7][8] However, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its remarkable selectivity and mild nature.[9][10][11]
Why STAB is Superior:
-
Selectivity: STAB is a milder reducing agent than NaBH₄ and will not readily reduce the starting ketone (cyclobutanone).[11] It selectively reduces the iminium ion intermediate, which is formed more rapidly than the ketone is reduced.[10][12] This prevents the formation of cyclobutanol as a byproduct.
-
One-Pot Procedure: Because STAB does not react with the starting carbonyl, all reagents can be combined at the beginning of the reaction, simplifying the experimental setup.[10][12]
-
Safety: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative.[8][12]
The electron-withdrawing acetate groups in STAB moderate the reactivity of the borohydride, making it a more selective and less powerful reducing agent compared to sodium borohydride.[10]
III. Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the small-scale synthesis of this compound and can be adapted for larger scales with appropriate modifications.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Cyclobutanone | 70.09 | 1.0 g | 14.27 mmol | 1.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 7.85 mL | 15.70 mmol | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.65 g | 17.22 mmol | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 0.08 mL | 1.43 mmol | 0.1 |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclobutanone (1.0 g, 14.27 mmol) and dichloromethane (50 mL).
-
Addition of Reagents: Begin stirring the solution and add ethylamine (7.85 mL of a 2.0 M solution in THF, 15.70 mmol).
-
Catalyst Addition: Add glacial acetic acid (0.08 mL, 1.43 mmol) to the mixture. The acid catalyzes the formation of the imine.[10]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.65 g, 17.22 mmol) to the reaction mixture in portions over 5 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Be cautious as gas evolution (hydrogen) will occur.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation or column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent peak tailing on the silica gel.
-
IV. Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
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N-Ethylcyclobutanamine: A Versatile Secondary Amine Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex molecular architectures with desired physicochemical and pharmacological properties. Among these, small, conformationally constrained amines have garnered significant attention. N-Ethylcyclobutanamine, a secondary amine featuring a strained four-membered ring, has emerged as a valuable synthon. Its unique stereoelectronic properties and its role as a bioisosteric replacement for more common motifs make it an attractive component in the design of novel chemical entities. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications as a pivotal building block.
Physicochemical Properties and Structural Features
This compound (CAS No. 852108-24-8) is a cyclic secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] The presence of the cyclobutane ring imparts a degree of conformational rigidity not found in its acyclic or larger-ring counterparts. This constrained geometry can be advantageous in drug design, where precise positioning of substituents is crucial for target engagement.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| CAS Number | 852108-24-8 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCNC1CCC1 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of this compound: The Reductive Amination Approach
The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclobutanone with ethylamine.[2][3] This one-pot reaction is highly efficient and proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Mechanistic Insights
The reductive amination process is a cornerstone of amine synthesis. The reaction is typically carried out under mildly acidic conditions, which catalyze the initial formation of a hemiaminal intermediate from the carbonyl compound and the amine. Dehydration of the hemiaminal yields a protonated imine (an iminium ion), which is the key electrophilic species that undergoes reduction.
A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this one-pot reaction.[4] These reagents are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. The electron-withdrawing cyano or acetoxy groups attenuate the reactivity of the borohydride, allowing for this selectivity.
Caption: Generalized workflow for the reductive amination of cyclobutanone.
Experimental Protocol: A Representative Procedure
Materials:
-
Cyclobutanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Ethanol
-
Acetic acid (glacial)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of cyclobutanone (1.0 eq) in methanol, add ethylamine (1.1 eq).
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Gas evolution (hydrogen) may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or column chromatography on silica gel as required.
Characterization of this compound
The structural elucidation and confirmation of purity for this compound would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons). The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The N-H proton will be a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. A medium-intensity peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine.[5] C-H stretching vibrations for the alkyl groups will be observed just below 3000 cm⁻¹.[6] The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 99.[8] The fragmentation pattern would likely involve alpha-cleavage, a characteristic fragmentation pathway for amines, resulting in the loss of an ethyl or cyclobutyl radical to give stable iminium cations.[8][9][10]
Applications in Medicinal Chemistry and Drug Discovery
The cyclobutane motif is increasingly recognized as a valuable component in the design of therapeutic agents.[11] Its rigid, puckered three-dimensional structure can offer advantages in terms of metabolic stability, and improved binding affinity by orienting substituents in a well-defined spatial arrangement. While specific examples of marketed drugs containing the this compound fragment are not prevalent, the N-cyclobutyl moiety is found in several clinical and preclinical candidates.[11]
The incorporation of this compound into a drug candidate can serve several purposes:
-
Scaffold Hopping: Replacing a more common ring system (e.g., piperidine or cyclohexane) with an this compound moiety can lead to novel intellectual property and potentially improved pharmacological profiles.
-
Modulation of Physicochemical Properties: The lipophilicity and basicity of the molecule can be fine-tuned by the introduction of the this compound group.
-
Exploration of Chemical Space: As a non-planar, rigid building block, it allows for the exploration of three-dimensional chemical space, which is increasingly important in modern drug discovery.
Safety, Handling, and Disposal
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[12]
-
Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[13]
Handling:
-
Avoid contact with skin and eyes.[12]
-
Avoid inhalation of vapors.[12]
-
Keep away from ignition sources.
-
Handle in accordance with good industrial hygiene and safety practices.[12]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the desirable properties imparted by the cyclobutane ring, makes it an attractive tool for the creation of novel molecular entities. As the demand for structurally diverse and three-dimensional lead compounds continues to grow, the utility of this compound and related strained cyclic amines is poised to expand, offering new avenues for the development of next-generation therapeutics.
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A Technical Guide to the Spectroscopic Characterization of N-Ethylcyclobutanamine
Introduction
N-Ethylcyclobutanamine is a secondary amine featuring a cyclobutane ring and an ethyl group attached to the nitrogen atom. As a small molecule amine, its structural elucidation and purity assessment are critical for applications in chemical synthesis, and potentially in drug discovery and development where the cyclobutane motif is of growing interest. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and are designed to provide researchers with a self-validating system for confirming the molecule's identity and integrity.
The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The key structural features include:
-
A secondary amine (-NH-) group.
-
An ethyl group (-CH₂CH₃) bonded to the nitrogen.
-
A cyclobutane ring bonded to the nitrogen.
-
Multiple sets of chemically non-equivalent protons and carbons.
This guide will deconstruct the expected spectral output from each analytical technique, explaining the causal relationships between the molecular structure and the observed data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Guiding Principles & Rationale
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For this compound, ¹H NMR allows us to:
-
Identify and count the distinct proton environments.
-
Confirm the presence of the ethyl and cyclobutane groups.
-
Establish connectivity through spin-spin coupling patterns.
The electronegativity of the nitrogen atom is a key determinant of the chemical shifts (δ) of adjacent protons. Protons on carbons directly attached to the nitrogen (α-protons) are deshielded and will appear at a higher chemical shift (further downfield) compared to protons on carbons further away.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts and multiplicities for the protons in this compound, assuming a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH - | ~0.5 - 2.0 | Broad Singlet (s) | 1H |
| -CH(CH₂)₂- (Cyclobutyl methine) | ~2.5 - 3.0 | Quintet or Multiplet | 1H |
| -N-CH₂ -CH₃ (Ethyl methylene) | ~2.4 - 2.8 | Quartet (q) | 2H |
| -CH-CH₂ - (Cyclobutyl methylene, C2/C4) | ~1.8 - 2.2 | Multiplet | 4H |
| -CH₂-CH₂ -CH₂- (Cyclobutyl methylene, C3) | ~1.5 - 1.8 | Multiplet | 2H |
| -CH₂-CH₃ (Ethyl methyl) | ~1.0 - 1.3 | Triplet (t) | 3H |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Interpretation of the Predicted Spectrum
-
N-H Proton: The proton on the nitrogen typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange. Its chemical shift is highly variable and dependent on hydrogen bonding.
-
Cyclobutyl Methine (CH): The single proton on the carbon of the cyclobutane ring attached to the nitrogen is the most deshielded of the ring protons, appearing as a multiplet due to coupling with the adjacent methylene protons.
-
Ethyl Methylene (-NCH₂-): These two protons are alpha to the nitrogen, resulting in a downfield shift. They are split into a quartet by the three adjacent methyl protons.
-
Cyclobutane Methylene (-CH₂-): The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns, appearing as overlapping multiplets in the aliphatic region. A theoretical study of monosubstituted cyclobutanes highlights the complexity and significant influence of the substituent on the ring proton shifts[1].
-
Ethyl Methyl (-CH₃): These three protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent methylene protons.
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum on a modern NMR spectrometer (e.g., 400 MHz).
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[2] b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice for its ability to dissolve many organic compounds and its single residual peak at ~7.26 ppm. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. d. Transfer the solution to a clean, standard 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm).[3]
2. Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field. c. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. Modern spectrometers often have automated shimming routines.[4] d. Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.[5]
3. Acquisition Parameters: a. Set the acquisition time (AQ) to ~3-4 seconds to ensure good digital resolution.[6] b. Set the relaxation delay (D1) to 1-2 seconds. For routine spectra, this provides a good compromise between signal intensity and experiment time.[6] c. Use a 30° or 45° pulse angle. A 90° pulse maximizes signal for a single scan but requires a longer relaxation delay for quantitative results. A smaller angle allows for faster pulsing.[4] d. Set the number of scans (NS) to 8 or 16. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative ratios of protons in each environment. e. Analyze the splitting patterns (multiplicity) to deduce proton connectivity.
Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Guiding Principles & Rationale
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), carbon-carbon coupling is typically not observed. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon environment produces a single peak. This technique is essential for:
-
Confirming the carbon count: The number of peaks corresponds to the number of chemically distinct carbon atoms.
-
Identifying functional groups: The chemical shift of a carbon indicates its electronic environment (e.g., carbons bonded to nitrogen are deshielded).
For this compound, with the molecular formula C₆H₁₃N, we expect to see six distinct signals in the ¹³C NMR spectrum due to the molecule's asymmetry.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the carbons in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH(CH₂)₂- (Cyclobutyl methine, C1) | ~55 - 65 |
| -N-CH₂- CH₃ (Ethyl methylene) | ~40 - 50 |
| -CH-CH₂- (Cyclobutyl methylene, C2/C4) | ~25 - 35 |
| -CH₂-CH₂-CH₂- (Cyclobutyl methylene, C3) | ~10 - 20 |
| -CH₂-CH₃ (Ethyl methyl) | ~10 - 20 |
Note: Data predicted based on typical chemical shift ranges for aliphatic amines and cycloalkanes.[7][8][9]
Interpretation of the Predicted Spectrum
-
C1 (Cyclobutyl Methine): This carbon is directly bonded to the electronegative nitrogen, causing it to be the most deshielded carbon in the molecule and appear furthest downfield.
-
Ethyl Methylene Carbon: This carbon is also bonded to nitrogen and is significantly deshielded.
-
C2/C4 (Cyclobutyl Methylene): These two carbons are equivalent and appear as a single peak. They are beta to the nitrogen and are less deshielded than the alpha carbons.
-
C3 (Cyclobutyl Methylene) & Ethyl Methyl Carbon: These carbons are furthest from the nitrogen and are the most shielded, appearing furthest upfield. Their signals may be close or even overlap.
Experimental Protocol for ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, with key differences in sample concentration and acquisition parameters.
1. Sample Preparation: a. A more concentrated sample is required due to the low natural abundance of ¹³C. Use 15-50 mg of this compound dissolved in ~0.6-0.7 mL of CDCl₃.[2]
2. Spectrometer Setup: a. Follow the same procedure for locking, shimming, and tuning as in ¹H NMR, but ensure the probe is tuned to the ¹³C frequency.[5][10]
3. Acquisition Parameters: a. A standard proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.[11] b. Acquisition Time (AQ): ~1.0-1.5 seconds. c. Relaxation Delay (D1): ~2.0 seconds. This is a critical parameter; quaternary carbons relax much more slowly and may require a longer delay for quantitative analysis, though none are present in this molecule.[11] d. Number of Scans (NS): A significantly higher number of scans is required. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.
4. Data Processing: a. Fourier transform, phase, and calibrate the spectrum (the CDCl₃ triplet is often used as a reference at ~77.16 ppm). b. Identify the number of unique carbon signals and correlate their chemical shifts with the molecular structure.
Visualization: ¹³C NMR Workflow
Caption: Workflow for ¹³C NMR analysis of this compound.
Infrared (IR) Spectroscopy
Guiding Principles & Rationale
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent technique for identifying the presence of specific functional groups. For this compound, IR is used to confirm:
-
The presence of the secondary amine (N-H) group.
-
The presence of aliphatic C-H bonds.
-
The presence of the C-N bond.
Predicted IR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp | Characteristic of secondary amines.[7][12][13] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H from ethyl and cyclobutane groups. |
| N-H Bend | 1550 - 1650 | Medium (often weak/absent for sec-amines) | Can be difficult to observe.[12][14] |
| C-N Stretch | 1000 - 1250 | Medium | Aliphatic amine C-N stretch.[13][14] |
| N-H Wag | 650 - 910 | Broad, Strong | Characteristic of 1° and 2° amines.[13][14] |
Interpretation of the Predicted Spectrum
The most diagnostic peak in the IR spectrum will be the N-H stretch, a single, relatively sharp peak appearing around 3350 cm⁻¹.[7][13] This peak immediately distinguishes it from a primary amine (which would show two N-H peaks) or a tertiary amine (which would show none). The strong absorptions just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretch in the fingerprint region provides further evidence for the amine functionality.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[15][16][17]
1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[18] b. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
2. Sample Analysis: a. Place a single drop of liquid this compound directly onto the center of the ATR crystal. b. If analyzing a solid salt form, place a small amount of the powder on the crystal and apply pressure using the built-in press to ensure good contact.[15]
3. Data Acquisition: a. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. b. The spectral range is typically 4000 to 400 cm⁻¹.
4. Data Processing & Cleanup: a. The software will automatically perform a background subtraction. b. Label the significant peaks and compare them to the expected values. c. After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[18]
Visualization: ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR analysis of this compound.
Mass Spectrometry (MS)
Guiding Principles & Rationale
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₆H₁₃N), the key information obtained is:
-
Molecular Weight Confirmation: The molecular ion peak confirms the molecular weight of the compound.
-
Nitrogen Rule: The molecular weight of this compound is 99.17 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this molecule.[19][20][21]
-
Structural Information: The fragmentation pattern provides clues about the molecule's structure. The most common fragmentation pathway for aliphatic amines is α-cleavage.[19][22][23]
Predicted Mass Spectrum Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI) Molecular Formula: C₆H₁₃N Exact Mass: 99.1048 Nominal Molecular Weight: 99
| m/z (Nominal) | Proposed Fragment | Fragmentation Pathway | Comments |
| 99 | [M]⁺˙ or [M+H]⁺ | Molecular Ion | Odd m/z, consistent with the nitrogen rule. May be weak or absent in EI. |
| 84 | [M - CH₃]⁺ | α-cleavage (loss of ethyl radical's methyl) | Loss of a methyl radical from the ethyl group. |
| 70 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) | Loss of the entire ethyl group. |
| 56 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical from ring opening) | Cleavage adjacent to N, involving the cyclobutane ring. |
The base peak is likely to be one of the α-cleavage fragments.
Interpretation of the Predicted Spectrum
In an EI spectrum, the molecular ion peak at m/z 99 might be observed, but it could be weak. The most significant fragmentation process for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in a stable, resonance-stabilized iminium ion.[21][23]
For this compound, there are two primary sites for α-cleavage:
-
Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) would yield a fragment at m/z 84.
-
Cleavage of the cyclobutane ring: Loss of a propyl radical (•C₃H₇) after ring opening would yield a fragment at m/z 56.
The largest alkyl group is preferentially lost, suggesting the fragment at m/z 56 could be the base peak.[20] In a "soft" ionization technique like ESI, fragmentation is minimal, and the primary observed ion would be the protonated molecule, [M+H]⁺, at m/z 100.[24][25]
Experimental Protocol for ESI-MS
1. Sample Preparation: a. Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water/methanol or water/acetonitrile with a small amount of acid (e.g., 0.1% formic acid). The acid ensures the amine is protonated, which is essential for positive ion mode ESI.[25]
2. Instrument Setup & Infusion: a. The mass spectrometer is typically coupled to a liquid chromatography (LC) system, but for basic confirmation, direct infusion via a syringe pump is sufficient. b. Set the syringe pump to a low flow rate (e.g., 5-20 µL/min).[25]
3. ESI Source & Mass Analyzer Parameters: a. Ionization Mode: Positive Ion Mode. b. Capillary Voltage: Set to a high voltage, typically 3-5 kV.[25] c. Drying Gas: A heated gas (e.g., nitrogen) is used to assist in desolvation. Set to an appropriate temperature and flow rate (e.g., 300 °C, 10 L/min). d. Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-200). e. Fragmentor Voltage (for MS/MS): If fragmentation is desired in an ESI source, the fragmentor or collision energy can be increased to induce in-source fragmentation or a tandem MS (MS/MS) experiment can be performed on the m/z 100 precursor ion.
4. Data Acquisition & Analysis: a. Acquire the mass spectrum. b. Identify the [M+H]⁺ peak and correlate its m/z with the expected molecular weight. c. If fragmentation data is acquired, analyze the fragment ions to confirm the structure.
Visualization: ESI-MS Workflow
Caption: Workflow for ESI-MS analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy provides definitive evidence of the secondary amine functional group, and mass spectrometry validates the molecular weight and offers structural clues through predictable fragmentation. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring its identity and purity for subsequent scientific endeavors.
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
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Wiener, J. J. M., & Mobley, D. L. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
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N-Ethylcyclobutanamine hydrochloride salt properties
An In-depth Technical Guide to N-Ethylcyclobutanamine Hydrochloride: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 1334146-80-3), a secondary amine salt of interest in chemical research and development. The document delineates its core chemical and physical properties, offers a detailed, field-proven methodology for its synthesis and purification, and establishes robust protocols for its analytical characterization. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary technical insights for the confident handling, synthesis, and quality control of this compound. All protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.
Core Compound Properties and Structure
This compound hydrochloride is a derivative of cyclobutylamine, featuring an ethyl group attached to the nitrogen atom. As a hydrochloride salt, it typically exhibits increased stability and solubility in aqueous media compared to its free base form, making it more suitable for certain research and handling applications.
Chemical Identifiers and Physicochemical Data
The fundamental properties of this compound hydrochloride are summarized below. This data is critical for laboratory information management, safety assessments, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [1] |
| CAS Number | 1334146-80-3 | [2][3] |
| Molecular Formula | C₆H₁₄ClN | [3] |
| Molecular Weight | 135.64 g/mol | [3] |
| Canonical SMILES | CCNC1CCC1.Cl | [1] |
| InChIKey | OSONEGGGZSEQPW-UHFFFAOYSA-N | [1] |
| Appearance | Light purple solid | [1] |
| Storage | Inert atmosphere, room temperature | [3] |
Chemical Structure
The structural representation is fundamental to understanding the molecule's reactivity and steric profile.
Caption: Structure of this compound Hydrochloride.
Synthesis and Purification
A robust and scalable synthesis is paramount for obtaining high-purity material for research. The most direct and reliable method for preparing this compound is via reductive amination of cyclobutanone with ethylamine, followed by conversion to the hydrochloride salt.
Synthetic Rationale
Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity. The process involves the initial formation of an imine or enamine intermediate from a ketone (cyclobutanone) and an amine (ethylamine), which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Its selection is based on its mild nature, which prevents the reduction of the starting ketone, and its high reactivity towards the protonated imine intermediate, driving the reaction to completion with high yield. The final step involves protonation of the resulting free base with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol
Materials:
-
Cyclobutanone
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Hydrochloric acid (2.0 M solution in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanone (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add ethylamine solution (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Cool the solution to 0 °C and add the HCl solution in diethyl ether (1.1 eq) dropwise with vigorous stirring.
-
Purification: A precipitate will form immediately. Continue stirring at 0 °C for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound hydrochloride as a solid.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.
-
Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
Ethyl Group (CH₃): A triplet signal around δ 1.2-1.4 ppm.
-
Ethyl Group (CH₂): A quartet signal around δ 2.9-3.2 ppm.
-
Cyclobutane Ring (CH): A multiplet signal (methine proton attached to nitrogen) shifted downfield, around δ 3.5-3.8 ppm.
-
Cyclobutane Ring (CH₂): Complex multiplet signals in the range of δ 1.8-2.5 ppm.
-
Amine Protons (NH₂⁺): A broad singlet, which may be exchangeable with D₂O, typically downfield.
-
-
Expected ¹³C NMR Spectrum (in D₂O or DMSO-d₆):
-
Ethyl Group (CH₃): A signal around δ 10-15 ppm.
-
Ethyl Group (CH₂): A signal around δ 40-45 ppm.
-
Cyclobutane Ring (CH): A signal around δ 50-55 ppm.
-
Cyclobutane Ring (CH₂): Signals around δ 25-35 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For the hydrochloride salt, the key diagnostic peaks are expected in the following regions[4][5]:
-
N-H Stretch: A very broad and strong absorption band from approximately 2400-3200 cm⁻¹, characteristic of a secondary ammonium salt (R₂NH₂⁺).
-
C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-3000 cm⁻¹.
-
N-H Bend: A medium to strong absorption around 1550-1610 cm⁻¹.
-
C-N Stretch: A medium absorption in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Analysis is typically performed on the free base.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion: The analysis will detect the protonated free base [M+H]⁺. The free base (this compound, C₆H₁₃N) has a monoisotopic mass of 99.1048 u[6][7]. Therefore, the expected high-resolution mass would be m/z 100.1126.
-
Expected Fragmentation: Key fragmentation pathways would likely involve the loss of an ethyl radical or cleavage of the cyclobutane ring.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.
Protocol:
-
System: HPLC or UPLC system with UV or Mass Spectrometric detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or ESI-MS.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile at a concentration of ~1 mg/mL.
Rationale: The C18 stationary phase provides excellent retention for the moderately polar compound. The acidic mobile phase (formic acid) ensures the analyte remains protonated, leading to sharp, symmetrical peaks and improved retention. This method effectively separates the target compound from non-polar and highly polar impurities[8][9]. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Safety, Handling, and Storage
Proper handling procedures are essential for laboratory safety. The following information is based on data for structurally related amine salts[2][10][11].
| Category | Information |
| GHS Hazard Statements | H315: Causes skin irritation.[2][10] H319: Causes serious eye irritation.[2][10] H335: May cause respiratory irritation.[2][10] |
| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[11] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Personal Protective Equipment | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust generation. |
| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture absorption.[3] |
Conclusion
This compound hydrochloride is a valuable chemical intermediate whose properties are well-defined by modern analytical techniques. The synthetic protocol detailed herein, centered on reductive amination, provides a reliable and efficient route to high-purity material. The comprehensive analytical workflow, combining NMR, IR, MS, and HPLC, ensures rigorous quality control, confirming both the structural identity and purity of the compound. Adherence to the described safety and handling guidelines is crucial for its safe application in a research setting. This guide serves as a foundational resource for scientists working with this compound, enabling its effective and safe utilization in further discovery efforts.
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An In-Depth Technical Guide to the Reactivity of the Amine Group in N-Ethylcyclobutanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylcyclobutanamine is a secondary amine featuring a strained cyclobutyl ring and a flexible ethyl group attached to the nitrogen atom. This structure presents a unique combination of steric and electronic properties that dictate the reactivity of its amine functional group. As a cornerstone functional group in medicinal chemistry, understanding the nuanced reactivity of the secondary amine in this specific context is critical for its application in drug design and synthesis.[1][2] This guide provides a comprehensive analysis of the amine group's reactivity in this compound, covering its fundamental basicity, nucleophilicity, and propensity to engage in key organic transformations. We will delve into the mechanistic underpinnings of its reactions, provide validated experimental protocols for its derivatization, and discuss the strategic implications for pharmaceutical development.
Introduction: The Strategic Importance of the this compound Moiety
Secondary amines are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their ability to act as both hydrogen bond donors and acceptors, coupled with their inherent basicity and nucleophilicity, makes them indispensable for modulating physicochemical properties such as solubility, bioavailability, and target binding affinity.[2][3] The this compound scaffold, in particular, combines the features of a simple secondary amine with a cyclobutane ring. Cyclobutanes are of growing interest in medicinal chemistry as conformationally restricted isosteres for more flexible alkyl chains, offering a unique vector in three-dimensional space that can enhance binding to biological targets.[4]
This guide serves as a technical resource for scientists looking to leverage the this compound functional group. By understanding the causality behind its reactivity, researchers can better predict its behavior in complex synthetic routes and design more effective molecular entities.
Structural Analysis and Physicochemical Properties
The reactivity of the amine group is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the steric environment surrounding it.
Electronic Effects and Basicity
The nitrogen atom in this compound is sp³ hybridized, with its lone pair residing in one of the hybrid orbitals. The two attached alkyl groups (ethyl and cyclobutyl) are electron-donating by induction, which increases the electron density on the nitrogen atom compared to ammonia. This enhanced electron density makes the lone pair more available for donation to a proton, rendering this compound a moderate base.
Table 1: Physicochemical Properties of this compound and Related Amines
| Property | This compound | Diethylamine |
| Molecular Formula | C₆H₁₃N[6][7] | C₄H₁₁N |
| Molecular Weight | 99.17 g/mol [6][7] | 73.14 g/mol |
| IUPAC Name | This compound[6][7] | N-ethylethanamine |
| Predicted pKa | ~10.5 - 11.0 | 10.9 |
Steric Hindrance
Steric effects play a crucial role in modulating the nucleophilicity of the amine.[8][9] While basicity is primarily an equilibrium property (reaction with a small proton), nucleophilicity is a kinetic property involving attack at larger, more sterically demanding electrophilic centers.[9][10] The cyclobutyl ring, while more conformationally constrained than an open chain, presents a moderate degree of steric bulk. This, combined with the ethyl group, means that this compound is more sterically hindered than a primary amine but is generally accessible for a wide range of reactions. The interplay between steric and electronic effects is a key consideration in reaction design.[11][12]
Diagram 1: Factors Influencing Amine Reactivity This diagram illustrates the primary electronic and steric factors that govern the reactivity of the nitrogen lone pair in this compound.
Caption: Interplay of electronic and steric effects on reactivity.
Core Reactivity Profile: Key Transformations
The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, enabling a variety of essential chemical transformations.[13]
N-Acylation: Amide Bond Formation
The reaction of secondary amines with acylating agents like acid chlorides or anhydrides is one of the most robust and fundamental methods for forming tertiary amides.[14][15][16] This transformation is central to peptide synthesis and the installation of amide groups in drug candidates, which are known for their metabolic stability.[14]
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.[17] The intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable tertiary amide.[17] A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine.[15][18]
Key Considerations:
-
Reactivity of Acylating Agent: Acid chlorides are more reactive than acid anhydrides.[15]
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
-
Temperature: The reaction is often performed at 0°C to control the exothermic nature of the reaction with highly reactive acyl chlorides.[14]
N-Sulfonylation: Sulfonamide Synthesis
The synthesis of sulfonamides is another critical transformation in medicinal chemistry.[19][20] The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibacterial agents and diuretics.[21]
Mechanism: Similar to acylation, the reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[13] The reaction is typically carried out in the presence of a base like pyridine or triethylamine to scavenge the HCl produced.[19][20] The resulting N,N-disubstituted sulfonamide is a stable, neutral compound.[22]
Key Considerations:
-
Reactivity: Primary amines are generally more reactive in sulfonylation than secondary amines due to lower steric hindrance.[20][23]
-
Conditions: The reaction can be performed under various conditions, including traditional solvent-based methods and microwave-assisted synthesis for accelerated reaction times.[19][23]
N-Alkylation: Tertiary Amine Formation
Alkylation of a secondary amine introduces a third alkyl group, yielding a tertiary amine. While direct alkylation with alkyl halides is possible, it can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium salt.[24][25]
Modern Methods for Controlled Alkylation:
-
Reductive Amination: This is a highly reliable method that involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion in situ.[14] This intermediate is then reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to give the tertiary amine. This method prevents over-alkylation.[14]
Experimental Protocols
The following protocols are representative, self-validating systems for the derivatization of this compound. They include steps for reaction monitoring and purification, ensuring the integrity of the final product.
Protocol: Synthesis of N-cyclobutyl-N-ethylacetamide (Acylation)
This protocol details the acylation of this compound using acetyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.05 equiv)
-
Triethylamine (TEA) or Pyridine (1.1 equiv)[18]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 10-15 minutes.[18]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aq. NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclobutyl-N-ethylacetamide.
Diagram 2: Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for the acylation of this compound.
Protocol: Synthesis of N-cyclobutyl-N-ethylbenzenesulfonamide (Sulfonylation)
This protocol outlines the reaction with benzenesulfonyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Benzenesulfonyl Chloride (1.0 equiv)
-
Pyridine (as both base and solvent)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in pyridine in a round-bottom flask and cool to 0°C.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.0 equiv) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl and DCM. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.
-
Purification: Recrystallize the crude solid or purify by flash column chromatography to obtain the pure N-cyclobutyl-N-ethylbenzenesulfonamide.
Applications and Strategic Considerations in Drug Development
The this compound moiety is a valuable building block for several reasons:
-
Scaffold Hopping: It can serve as a bioisosteric replacement for other cyclic or acyclic amine structures to explore new chemical space and intellectual property.
-
Modulation of Physicochemical Properties: Derivatization of the amine allows for fine-tuning of properties like lipophilicity (LogP), solubility, and metabolic stability. For example, converting the amine to a sulfonamide can significantly alter its hydrogen bonding capacity and polarity.
-
Vectorial Orientation: The rigid cyclobutane ring provides a defined orientation for substituents, which can be exploited to optimize interactions with a protein binding pocket.[4]
Conclusion
This compound exhibits a reactivity profile characteristic of a moderately hindered secondary amine. Its nucleophilic character, driven by the electron-donating nature of the attached alkyl groups, allows for efficient participation in cornerstone synthetic transformations such as N-acylation and N-sulfonylation. Understanding the balance between its electronic activation and steric constraints is paramount for researchers aiming to incorporate this valuable motif into complex molecules. The robust protocols provided herein offer a reliable foundation for the synthesis of novel derivatives, empowering drug development professionals to fully exploit the potential of the this compound scaffold in their quest for new therapeutic agents.
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Nucleophilicity vs. Basicity. (2012). Master Organic Chemistry. [Link]
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A-Z Guide to N-Ethylcyclobutanamine: Synthesis, Applications, and Protocols for the Research Professional
Abstract
N-Ethylcyclobutanamine is a versatile secondary amine incorporating a strained cyclobutane ring, a motif of increasing importance in medicinal chemistry.[1] This guide provides an in-depth technical overview of this compound, designed for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, explore a robust and field-proven synthesis protocol via reductive amination, detail its applications as a reactive intermediate, and provide comprehensive safety and handling procedures. The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding of the methodologies presented.
Introduction: The Strategic Value of the Cyclobutane Moiety
In modern drug discovery, the incorporation of small, strained rings like cyclobutane has become a key strategy for optimizing the physicochemical and pharmacological properties of drug candidates.[1] The cyclobutane ring, with its unique puckered structure and altered bond characteristics, can enforce specific conformations, improve metabolic stability, and modulate lipophilicity.[1] this compound (C₆H₁₃N) serves as a critical building block for introducing this valuable scaffold.[2][3] As a secondary amine, it provides a reactive handle for a multitude of chemical transformations, making it an indispensable intermediate in the synthesis of complex molecular architectures. This guide aims to be a comprehensive resource, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Physicochemical & Spectral Properties
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory. The data presented below has been compiled from authoritative chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 852108-24-8 | [2] |
| Molecular Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 126-128 °C (Predicted) | |
| Density | 0.815 g/mL (Predicted) | |
| SMILES | CCNC1CCC1 | [2] |
Spectral Data Interpretation:
-
¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and complex multiplets for the cyclobutane ring protons. The proton on the nitrogen (N-H) would likely appear as a broad singlet.
-
¹³C NMR: Signals for the two unique carbons of the ethyl group and the carbons of the cyclobutane ring would be present in the aliphatic region of the spectrum.
-
IR Spectroscopy: Key stretches would include the N-H stretch for a secondary amine (around 3200-3400 cm⁻¹, typically a single, medium band), C-H stretches for sp³ hybridized carbons (just below 3000 cm⁻¹), and C-N stretching.[8]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 99, with characteristic fragmentation patterns involving the loss of ethyl or cyclobutyl groups.
Synthesis of this compound via Reductive Amination
One of the most efficient and widely used methods for synthesizing secondary amines is reductive amination.[9][10][11][12] This one-pot reaction combines a carbonyl compound (cyclobutanone) with an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target amine.[9][11]
Reaction Principle & Causality
The process involves two key stages:
-
Imine Formation: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. This is followed by dehydration to form a C=N double bond (an imine). This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10]
-
Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the imine to the corresponding amine.
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation.[11][12] Its key advantage is its mildness; it is capable of reducing the protonated imine (iminium ion) much faster than it reduces the starting ketone.[11] This selectivity prevents the wasteful consumption of the reducing agent on the starting material and allows the reaction to be performed in a single pot.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Cyclobutanone
-
Ethylamine (as a solution in a solvent like THF or as a condensed gas)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
Diethyl ether or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanone (1.0 eq) in methanol.
-
Amine Addition: Cool the solution in an ice bath and add ethylamine (1.1 eq).
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation.[13] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium cyanoborohydride (1.2 eq) in portions to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment (PPE). The addition may cause gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Workup:
-
Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate to neutralize the acetic acid and destroy any remaining reducing agent.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification & Validation: The crude product can be purified by fractional distillation under reduced pressure. The purity and identity of the final product, this compound, should be confirmed using NMR and GC-MS.
Workflow Visualization
Caption: General reaction scheme for amide synthesis.
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety.
-
General Hazards: this compound and its hydrochloride salt are expected to be corrosive and may cause severe skin burns and eye damage. [14]They may also be harmful if inhaled or swallowed. [15]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [15][16]* Handling: Work in a well-ventilated area, preferably within a chemical fume hood. [15][16]Avoid breathing vapors or mists. [15]Keep away from heat, sparks, and open flames. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][16]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]
Conclusion
This compound is a strategically important chemical intermediate, providing a gateway to novel molecular structures containing the valuable cyclobutane moiety. Its straightforward synthesis via reductive amination, coupled with the reactivity of its secondary amine group, makes it a versatile tool for researchers in organic synthesis and medicinal chemistry. By understanding its properties, synthesis, and safe handling as detailed in this guide, scientists can confidently and effectively leverage this building block to advance their research and development programs.
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This compound | C6H13N | CID 21830223 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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N-Ethylcyclopentanamine | C7H15N | CID 558581 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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N-ethyl-3-(trifluoromethyl)cyclobutanamine | C7H12F3N | CID 155892081 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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N-ethyl-3-propoxy-cyclobutanamine | C9H19NO | CID 66358673 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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N-ethyl-N-methylcyclobutanamine | C7H15N | CID 57137502 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of N-Ethylcyclobutanamine via Reductive Amination
Introduction
N-alkylation of primary amines is a cornerstone transformation in organic synthesis, essential for constructing the diverse secondary and tertiary amine scaffolds found in pharmaceuticals, agrochemicals, and functional materials.[1][2] Direct alkylation using alkyl halides can be difficult to control, often leading to over-alkylation and the formation of undesired tertiary amines or quaternary ammonium salts.[3] Reductive amination presents a superior and highly controlled alternative for synthesizing secondary amines like N-Ethylcyclobutanamine.[3][4][5]
This one-pot method involves the reaction of a primary amine (cyclobutylamine) with a carbonyl compound (acetaldehyde) to form an intermediate imine, which is then immediately reduced to the target secondary amine.[4][6][7] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other borohydrides.[3][8]
Principle of the Reaction: Reductive Amination
The synthesis proceeds in two key stages within a single reaction vessel:
-
Imine Formation: Cyclobutylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by a reversible dehydration step, typically favored under mildly acidic conditions, to form a protonated imine intermediate (an iminium ion).[3][4]
-
Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the iminium ion to yield the final N-ethylated amine product.[3][8]
The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (NaBH₄) can be used, it is also capable of reducing the starting aldehyde, which can lower the overall yield.[3][9] Sodium cyanoborohydride (NaBH₃CN) is selective for the iminium ion but is highly toxic.[8]
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this application. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing iminium ions in the presence of aldehydes without significantly reducing the aldehyde itself.[3][8] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed at the outset.[8][9]
Reaction Mechanism Diagram
The following diagram illustrates the step-by-step mechanism for the reductive amination of cyclobutylamine with acetaldehyde using NaBH(OAc)₃.
Caption: Mechanism of this compound synthesis.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. | Notes |
| Cyclobutylamine | C₄H₉N | 71.12 | 1.00 g | 14.06 | 1.0 | Substrate |
| Acetaldehyde | C₂H₄O | 44.05 | 0.74 g (0.94 mL) | 16.87 | 1.2 | Extremely volatile and flammable[11] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 4.47 g | 21.09 | 1.5 | Moisture sensitive[9] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 30 mL | - | - | Anhydrous solvent[9] |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | - | For aqueous workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Drying agent |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclobutylamine (1.00 g, 14.06 mmol).
-
Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (DCE, 30 mL) to the flask. With stirring, add acetaldehyde (0.74 g, 16.87 mmol) dropwise to the solution at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (4.47 g, 21.09 mmol) to the reaction mixture in small portions over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by either vacuum distillation or flash column chromatography on silica gel.[12] For chromatography, using a solvent system with a small amount of triethylamine (e.g., 1-2% in a hexane/ethyl acetate gradient) can prevent the amine from tailing on the acidic silica gel.[13]
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expected signals include a multiplet for the cyclobutyl ring protons, a quartet for the methylene (-CH₂-) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The N-H proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Distinct signals for the carbons of the cyclobutyl and ethyl groups are expected.
-
GC-MS: A single peak in the gas chromatogram with a molecular ion peak (M+) corresponding to the mass of this compound (m/z = 99.19).
Safety and Handling Precautions
-
General: All manipulations should be performed in a certified chemical fume hood.[10] Standard PPE, including safety goggles, a flame-resistant lab coat, and compatible gloves, is mandatory.[10]
-
Cyclobutylamine: A flammable and corrosive liquid. Avoid contact with skin and eyes and inhalation of vapors.
-
Acetaldehyde: Extremely flammable liquid and vapor.[14] It may form explosive peroxides upon exposure to air and should be handled with care.[11] It is also a suspected carcinogen.[14] Store in a cool, dark, and well-ventilated area.[15]
-
Sodium Triacetoxyborohydride: A water-reactive solid. Handle in a dry environment and avoid contact with moisture.
-
1,2-Dichloroethane (DCE): A toxic and flammable solvent. Minimize exposure.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions. Acetic acid (catalytic amount) can be added to promote imine formation. |
| Decomposition of reducing agent. | Ensure NaBH(OAc)₃ is dry and added to an anhydrous solvent. | |
| Starting Material Remains | Insufficient reducing agent or reaction time. | Increase stoichiometry of NaBH(OAc)₃ to 1.5-2.0 eq. Extend reaction time and monitor by TLC/GC-MS. |
| Byproduct Formation | Reduction of acetaldehyde. | This is unlikely with NaBH(OAc)₃ but possible with NaBH₄. Ensure correct reducing agent is used. |
| Over-alkylation (unlikely in this specific reaction). | Ensure correct stoichiometry of acetaldehyde (1.1-1.2 eq.). | |
| Difficulty in Purification | Amine streaking on silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent during column chromatography to neutralize acidic sites.[13] |
References
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Purification of secondary alkyl amines. (n.d.). Google Patents.
-
purifying secondary amine. (2012). Sciencemadness Discussion Board. Retrieved from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central - NIH. Retrieved from [Link]
- Separation and purification of secondary alkyl primary amines. (n.d.). Google Patents.
-
Acetaldehyde Safety Data Sheet. (2021). Airgas. Retrieved from [Link]
-
Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Western Carolina University. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
- Process for producing optically active cyclobutylamines. (n.d.). Google Patents.
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. Retrieved from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate. (2012). ResearchGate. Retrieved from [Link]
-
ICSC 0009 - ACETALDEHYDE. (n.d.). ILO International Chemical Safety Cards. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. chemistry.mdma.ch [chemistry.mdma.ch]
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The Cyclobutyl Moiety as a Versatile Scaffold: Application Notes on the Use of N-Ethylcyclobutanamine in Heterocyclic Synthesis
Introduction: The Strategic Incorporation of the Cyclobutane Ring in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate inclusion of small, strained ring systems has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the cyclobutane motif is increasingly favored for its ability to impart a unique three-dimensional geometry, enhance metabolic stability, and improve solubility, all while serving as a versatile synthetic handle.[1] N-Ethylcyclobutanamine, a readily accessible secondary amine, represents a key building block for introducing this valuable cyclobutyl scaffold into more complex molecular architectures, particularly nitrogen-containing heterocycles. Nitrogen heterocycles are a cornerstone of pharmaceuticals, with over half of all FDA-approved drugs containing at least one such ring system.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of established and potential applications of this compound in the synthesis of diverse heterocyclic systems. By leveraging known reactivity patterns of secondary amines and cyclobutane derivatives, we present a series of detailed protocols and mechanistic insights to facilitate the innovative use of this versatile building block.
Part 1: Synthesis of Fused Heterocyclic Systems - The Tryptamine Analogue Approach
The synthesis of tryptamine and its derivatives, which are foundational structures in numerous natural products and pharmaceuticals, can be adapted to utilize cyclobutane-containing precursors. A notable precedent involves the reaction of 2-hydroxycyclobutanones with anilines to construct the indole ring system. By analogy, we can envision a strategy where this compound is first transformed into a suitable cyclobutanone derivative to serve as a precursor for fused heterocyclic systems.
Mechanistic Rationale
The core of this synthetic strategy lies in an acid-catalyzed cascade reaction. The initial step involves the formation of an enamine from the reaction of a cyclobutanone with an aniline. This is followed by a series of rearrangements, including a key ring-expansion and cyclization sequence, that ultimately furnishes the fused indole ring system. The N-ethylcyclobutyl group would remain as a substituent on the newly formed heterocycle, imparting its unique conformational constraints.
Proposed Experimental Workflow: Synthesis of an N-Ethylcyclobutyl-Substituted Tryptamine Analogue
The following workflow outlines a plausible route to a novel tryptamine derivative starting from this compound.
Caption: Proposed workflow for the synthesis of an N-ethylcyclobutyl tryptamine analogue.
Protocol 1: Synthesis of an N-Ethylcyclobutyl-Substituted Tryptamine Analogue
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Aniline (or substituted aniline)
-
p-Toluenesulfonic acid (TsOH)
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
Step 1: Oxidation of this compound to N-Ethylcyclobutanone (Hypothetical)
Note: This is a proposed step based on known α-C-H oxidation methodologies. Optimization will be necessary.
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water, add RuCl₃·xH₂O (0.02 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add Oxone® (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the intermediate N-ethylcyclobutanone.
Step 2: Condensation and Cyclization
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the N-ethylcyclobutanone intermediate (1.0 eq), the desired aniline (2.2 eq), and TsOH (0.2 eq) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting ketone is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the target N-ethylcyclobutyl-substituted tryptamine analogue.
Part 2: Multicomponent Reactions for the Synthesis of Highly Substituted Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[3][4][5] Secondary amines like this compound are excellent candidates for MCRs, serving as the nucleophilic amine component.
Application in the Synthesis of Substituted Piperidines
A well-established MCR for the synthesis of functionalized piperidines involves the reaction of an aromatic aldehyde, an aniline, and a β-ketoester.[3] By substituting the aniline with this compound, it is plausible to construct a piperidine ring bearing an N-ethylcyclobutyl substituent.
Mechanistic Considerations
The reaction likely proceeds through the initial formation of an enamine from the secondary amine and the β-ketoester, and an iminium ion from the aldehyde and the secondary amine. A subsequent cascade of Michael addition and intramolecular cyclization leads to the formation of the piperidine ring. The use of a secondary amine like this compound would result in a quaternary ammonium intermediate, which would then undergo a final elimination or rearrangement to afford the stable heterocyclic product.
Caption: Multicomponent reaction for the synthesis of a substituted piperidine.
Protocol 2: Proposed MCR for an N-Ethylcyclobutyl Piperidine Derivative
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Ethyl acetoacetate (or other β-ketoester)
-
Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in ethanol (5 mL), add this compound (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Add Yb(OTf)₃ (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired N-ethylcyclobutyl-substituted piperidine.
Table 1: Summary of Proposed Synthetic Protocols
| Protocol | Target Heterocycle | Key Reactants | Reagents/Conditions | Mechanistic Principle |
| 1 | Fused Indole | This compound, Aniline | 1. RuCl₃/Oxone®2. TsOH, Toluene, Heat | Oxidation followed by Acid-Catalyzed Cyclization/Rearrangement |
| 2 | Substituted Piperidine | This compound, Aldehyde, β-Ketoester | Yb(OTf)₃, Ethanol, Reflux | Multicomponent Reaction (MCR) |
| 3 | Azetidine | This compound, 1,3-Dihalopropane | K₂CO₃, Acetonitrile, Heat | Intramolecular Double SN2 Cyclization |
Part 3: Synthesis of Strained Ring Systems - N-Ethylcyclobutyl Azetidines
The synthesis of azetidines, four-membered nitrogen heterocycles, is of significant interest due to their unique biological activities and their utility as synthetic intermediates.[6][7] A straightforward and well-documented method for the synthesis of N-substituted azetidines is the reaction of a primary amine with a 1,3-dihalopropane. This can be adapted for secondary amines like this compound, although the reaction would proceed through a quaternary ammonium salt intermediate. A more direct, analogous route for secondary amines involves reaction with diols or their activated derivatives.[7]
Proposed Experimental Workflow: Synthesis of N-Ethyl-N-cyclobutylazetidinium Salt and subsequent Azetidine
Caption: Proposed synthesis of an N-ethyl-N-cyclobutylazetidinium salt.
Protocol 3: Synthesis of N-Ethyl-N-cyclobutylazetidinium Bromide
Materials:
-
This compound
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 1,3-dibromopropane (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction for the formation of a precipitate.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the resulting crude oil with diethyl ether to induce precipitation of the quaternary ammonium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-ethyl-N-cyclobutylazetidinium bromide.
Further derivatization, such as de-ethylation, could potentially yield N-cyclobutylazetidine, a valuable scaffold for further functionalization.
Conclusion and Future Directions
This compound presents itself as a highly promising, yet underexplored, building block in the synthesis of novel heterocyclic compounds. The protocols and workflows detailed in this guide, grounded in well-established synthetic methodologies for analogous secondary amines, offer a robust starting point for researchers in drug discovery and organic synthesis. The strategic introduction of the N-ethylcyclobutyl moiety is poised to yield new chemical entities with unique three-dimensional structures and potentially enhanced pharmacological profiles. Future work should focus on the experimental validation of these proposed routes and the exploration of this compound in other modern synthetic transformations, such as C-H activation and photoredox catalysis, to further unlock its synthetic potential.
References
- Title: Synthesis of highly functionalized nitrogen heterocycle from 2-hydroxycyclobutanones and aromatic amines Source: Google Patents URL
- Title: A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles Source: Google Patents URL
- Title: A Short Review on Structures and Synthesis of some Heterocyclic Compounds Source: Asian Journal of Research in Chemistry URL
- Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central URL
- Title: Multi-component synthesis and recent development on heterocyclic compounds: A research Source: Not available URL
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
- Title: Azetidine synthesis Source: Organic Chemistry Portal URL
- Title: Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates Source: Not available URL
- Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: PubMed Central URL
Sources
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemicaljournal.in [chemicaljournal.in]
- 4. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Azetidine synthesis [organic-chemistry.org]
Application Notes and Protocols: N-Ethylcyclobutanamine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylcyclobutanamine is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of sophisticated pharmaceutical compounds. Its unique strained cyclobutane motif offers a three-dimensional scaffold that can impart desirable pharmacological properties, including improved metabolic stability and binding affinity. This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of a novel class of quinazoline-based kinase inhibitors, which are prominent in targeted cancer therapy. Detailed protocols, mechanistic insights, and experimental data are presented to enable researchers to leverage this precursor in their drug discovery and development endeavors.
Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in contemporary drug discovery. Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane confers a rigid, puckered conformation. This structural rigidity can be advantageous for several reasons:
-
Conformational Restriction: By locking a portion of a molecule into a defined orientation, the cyclobutane moiety can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.
-
Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common alkyl chains or larger rings.
-
Novel Chemical Space: The incorporation of a cyclobutane ring allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.
This compound, with its secondary amine functionality, serves as an excellent starting point for introducing this valuable scaffold into a wide range of molecular architectures.
This compound: Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 852108-24-8 | |
| Molecular Formula | C₆H₁₃N | |
| Molecular Weight | 99.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 125-127 °C | |
| Density | Approx. 0.81 g/mL |
Safety and Handling:
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents. For detailed safety information, always consult the Safety Data Sheet (SDS).
Synthetic Application: Pathway to Quinazoline-Based Kinase Inhibitors
Quinazoline derivatives are a cornerstone of modern oncology, with numerous approved drugs targeting protein kinases that are crucial for tumor growth and proliferation. The following section outlines a synthetic strategy to incorporate the N-ethylcyclobutyl moiety into a 4-anilinoquinazoline scaffold, a common core structure for epidermal growth factor receptor (EGFR) inhibitors.
Rationale for this compound Incorporation
The N-ethylcyclobutyl group at specific positions of the quinazoline core can project into hydrophobic pockets of the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, the metabolic stability of the cyclobutane ring can lead to improved pharmacokinetic profiles.
Overall Synthetic Workflow
The synthesis of a target N-ethylcyclobutyl-substituted 4-anilinoquinazoline can be envisioned through a multi-step process, beginning with the functionalization of this compound.
Caption: Synthetic workflow from this compound to a target kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a key intermediate and its subsequent coupling to a quinazoline core.
Protocol 1: Synthesis of 1-(N-ethylcyclobutyl)pyrrolidin-2-one
This protocol details the acylation of this compound followed by an intramolecular cyclization to form a lactam intermediate.
Materials:
-
This compound
-
4-chlorobutyryl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acylation:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-(4-chlorobutanoyl)-N-ethylcyclobutanamine.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Dissolve the crude N-(4-chlorobutanoyl)-N-ethylcyclobutanamine in anhydrous DCM.
-
Cool the solution to 0 °C and add aluminum chloride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield 1-(N-ethylcyclobutyl)pyrrolidin-2-one.
-
Expected Yield: 60-70% over two steps.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes the nucleophilic aromatic substitution reaction to couple the synthesized lactam intermediate (after appropriate modification) or a simpler this compound derivative to a quinazoline core. For simplicity, this protocol will demonstrate the direct coupling of this compound.
Materials:
-
4,6-Dichloro-7-methoxyquinazoline
-
This compound
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4,6-dichloro-7-methoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.5 eq).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Alternatively, the product can be precipitated as its hydrochloride salt by the addition of HCl in isopropanol.
-
Expected Yield: 75-85%.
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations for the Final Product |
| ¹H NMR | Signals corresponding to the N-ethyl and cyclobutyl protons, as well as the aromatic protons of the quinazoline and aniline moieties. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly effective precursor for the synthesis of novel quinazoline-based kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to incorporate this valuable building block into their synthetic strategies. The unique structural features of the N-ethylcyclobutyl moiety offer exciting opportunities for the development of next-generation targeted therapies with improved efficacy and pharmacokinetic properties. Future work could explore the synthesis of a wider range of derivatives and their evaluation in relevant biological assays to fully elucidate the structure-activity relationships of this promising class of compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [Link]
- Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
Application Notes and Protocols: N-Ethylcyclobutanamine as a Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery
In contemporary medicinal chemistry, there is a strategic shift away from flat, aromatic-rich molecules towards scaffolds with greater three-dimensional (3D) character. This "escape from flatland" is driven by the need to develop drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] The cyclobutane ring, a strained yet stable carbocycle, has emerged as a particularly attractive motif in this pursuit.[2][3] Its unique puckered structure and favorable metabolic stability profile offer distinct advantages over other cycloalkanes.[4]
N-Ethylcyclobutanamine, a commercially available secondary amine, serves as a valuable building block for introducing this sp³-rich cyclobutyl moiety into bioactive molecules. Its strategic incorporation can significantly influence a compound's conformational rigidity, solubility, and metabolic fate. This guide provides an in-depth exploration of this compound's application in key synthetic transformations, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Chapter 1: Reductive Amination – A Controlled Pathway to Complex Amines
Scientific Rationale & Mechanistic Insight
Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, representing a significant portion of all C-N bond-forming reactions in the industry.[5][6] Its primary advantage over direct alkylation with alkyl halides is the exceptional control it offers, effectively preventing the common problem of over-alkylation that leads to mixtures of secondary, tertiary, and quaternary ammonium salts.[7][8]
The process is typically a one-pot reaction where a carbonyl compound (aldehyde or ketone) reacts with an amine to form an imine or enamine intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture to yield the final amine.[9] The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are mild enough to not reduce the starting carbonyl compound but are highly effective at reducing the protonated imine (iminium ion), which is the more reactive electrophile.[7] This selectivity is the key to the reaction's efficiency and high yield.
Experimental Workflow: Reductive Amination
The following diagram illustrates the general workflow for the synthesis of a tertiary amine using this compound and a generic ketone.
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Application Note: High-Purity Isolation of N-Ethylcyclobutanamine via Fractional Distillation
Introduction
N-Ethylcyclobutanamine is a secondary amine featuring a strained cyclobutane ring, making it a valuable and reactive building block in synthetic and medicinal chemistry.[1] The utility of this intermediate in drug development and materials science is critically dependent on its purity. Common synthetic routes, such as the alkylation of cyclobutanamine, often yield a crude product containing unreacted starting materials, over-alkylated byproducts, and residual solvents.[2] Due to the basic nature of the amine, standard purification techniques like silica gel chromatography can be problematic, leading to poor separation and potential product degradation.[1]
This application note provides a detailed, field-proven protocol for the purification of this compound using fractional distillation at atmospheric pressure. The methodology is designed to address the specific chemical properties of secondary amines, ensuring the removal of common impurities and yielding a final product of high purity suitable for sensitive downstream applications. We will explain the causality behind key experimental choices, from pre-treatment of the crude material to the final handling of the purified amine.
Physicochemical Properties & Safe Handling
A thorough understanding of the physical properties and chemical stability of this compound is essential for a successful purification.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 852108-24-8 | [3] |
| Molecular Formula | C₆H₁₃N | [3] |
| Molecular Weight | 99.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | ~125-135 °C (estimated)* | N/A |
| Appearance | Colorless to pale yellow liquid (typical) | N/A |
2.1. Stability and Handling Considerations
Secondary amines like this compound are susceptible to degradation from atmospheric exposure.
-
Carbon Dioxide Absorption: Amines readily react with atmospheric CO₂ to form non-volatile carbamate salts, which can appear as solid precipitates or cause the liquid to become viscous.
-
Oxidation: Over time, exposure to air can lead to the formation of N-oxides and other oxidative degradation products, particularly when heated.
2.2. Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous cyclic amines like N-Ethylcyclohexylamine suggest the following precautions are mandatory.
-
Engineering Controls: All handling and distillation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, acid chlorides, and acid anhydrides.
-
Fire Safety: The compound is expected to be flammable. Keep away from open flames, sparks, and hot surfaces. Use spark-proof equipment and take precautions against static discharge.
Principle of Distillation for Amine Purification
Distillation separates components of a liquid mixture based on differences in their boiling points. For this compound, fractional distillation is superior to simple distillation as it provides greater efficiency in separating the target amine from impurities with closely related boiling points.
The primary challenges in distilling amines are their reactivity. This protocol incorporates two key features to mitigate these issues:
-
Inert Atmosphere: The distillation is performed under a slight positive pressure of an inert gas (Nitrogen or Argon) to prevent reactions with atmospheric CO₂ and O₂.
-
Basic Drying Agent: The inclusion of potassium hydroxide (KOH) pellets in the distilling flask serves a dual purpose: it acts as a drying agent to remove trace water and neutralizes any acidic impurities that may be present.
Experimental Protocol
This protocol details the purification of crude this compound. It is assumed the crude product has been worked up to remove the bulk of inorganic salts and solvents.
4.1. Required Equipment and Reagents
-
Three-neck round-bottom flask (distilling flask)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser (Liebig or Allihn)
-
Receiving flask(s) (e.g., single-neck round-bottom flasks)
-
Inert gas inlet (Nitrogen or Argon) with a bubbler outlet
-
Magnetic stir bar
-
Potassium Hydroxide (KOH) pellets, anhydrous
-
Boiling chips or a magnetic stir bar for agitation
-
Glass wool
-
Insulating wrap (glass wool or aluminum foil)
-
Laboratory clamps and stand
4.2. Pre-Distillation Workflow
A robust purification begins before heating. The following workflow ensures the material is properly prepared for distillation.
Caption: Pre-distillation preparation workflow.
4.3. Step-by-Step Distillation Procedure
-
Apparatus Assembly:
-
Place a magnetic stir bar and a few pellets of anhydrous KOH into the dry distilling flask.
-
Charge the flask with the crude this compound (do not fill more than two-thirds full).
-
Securely assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed.
-
Lightly pack the top of the fractionating column with glass wool and wrap the column and distillation head with insulation to maintain thermal equilibrium.
-
-
Inert Atmosphere Purge:
-
Establish a gentle flow of nitrogen or argon through the system. The gas should enter via an adapter on the distillation head or distilling flask and exit through a mineral oil bubbler connected to the receiving flask adapter. Allow the system to purge for 10-15 minutes.
-
-
Heating and Equilibration:
-
Turn on the cooling water to the condenser.
-
Begin stirring the contents of the distilling flask.
-
Apply heat gradually using the heating mantle.
-
Observe the liquid as it begins to boil and the vapor rises into the fractionating column. A "reflux ring" of condensing vapor will be visible.
-
Heat slowly to allow the reflux ring to ascend the column gradually. This allows for proper equilibration between the liquid and vapor phases, which is crucial for efficient separation.
-
-
Fraction Collection:
-
Forerun (Fraction 1): The first condensate to reach the thermometer will cause the temperature to rise. Collect the initial distillate that comes over at a lower temperature. This fraction typically contains volatile impurities like residual solvents. The head temperature should be unstable during this phase.
-
Main Fraction (Fraction 2): As the main product begins to distill, the vapor temperature at the thermometer will stabilize at the boiling point of this compound (approx. 125-135 °C). Switch to a clean, pre-weighed receiving flask to collect this fraction. A steady distillation rate of 1-2 drops per second is ideal.
-
Tails (Fraction 3): If the temperature begins to rise significantly above the stable boiling point or drops, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or switch to a third receiving flask to collect this "tails" fraction.
-
-
Shutdown:
-
Turn off the heating mantle and lower it from the flask.
-
Allow the apparatus to cool completely under the inert atmosphere.
-
Once cool, the purified product can be transferred to a suitable storage container.
-
Caption: Diagram of the fractional distillation setup.
Post-Distillation Analysis and Storage
-
Purity Assessment: The purity of the collected main fraction should be confirmed using analytical techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Storage: The purified this compound should be stored in an amber glass bottle with a tightly sealed cap to protect it from light and air. For long-term stability, flushing the container with argon or nitrogen before sealing is highly recommended.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Insufficient agitation; superheating. | Ensure magnetic stirrer is functioning properly; add fresh boiling chips if not using a stirrer. |
| Temperature Fluctuates | Heating too rapid; insufficient insulation. | Reduce heating rate; ensure column and head are well-insulated to maintain equilibrium. |
| No Distillate at Expected Temp. | System leak; thermometer bulb misplaced. | Check all joints for a proper seal; ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| Product Decomposes (Darkens) | Heating too strongly; presence of oxygen. | Reduce heating mantle temperature; consider switching to vacuum distillation if boiling point is high; ensure a positive inert gas flow. |
References
-
Bal-Demir, O., et al. (2021). N-Ethyl Methyl Amine. Methylamine Supplier. Available at: [Link]
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Chemeurope.com (n.d.). Cyclobutane. Available at: [Link]
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Clark, J. (n.d.). Making amines from halogenoalkanes. Chemguide. Available at: [Link]
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Clark, J. (n.d.). Physical Properties of Amines. Doc Brown's Chemistry. Available at: [Link]
- Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21830223, this compound. PubChem. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. PubChem. Available at: [Link]
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The Chemistry Cache (n.d.). Cyclobutane Properties. Available at: [Link]
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Sciencemadness Discussion Board (2012). purifying secondary amine. Available at: [Link]
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University of Rochester, Department of Chemistry (n.d.). How To: Purify by Distillation. Available at: [Link]
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Vedantu (n.d.). The decreasing order of boiling points of ethyldimethylamine.... Available at: [Link]
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Wikipedia (n.d.). Cyclobutane. Available at: [Link]
-
Wikipedia (n.d.). Cyclobutene. Available at: [Link]
-
Clark, J. (n.d.). Preparation of amines. Chemguide. Available at: [Link]
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Application Note: High-Recovery Chromatographic Purification of N-Ethylcyclobutanamine for Pharmaceutical Intermediates
Abstract
N-Ethylcyclobutanamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the chromatographic purification of this compound, detailing two primary methods: preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-purity fractions and Gas Chromatography (GC) for analytical quality control and small-scale purification. The protocols emphasize strategies to overcome the challenges associated with the basic and volatile nature of small amines, ensuring high recovery and excellent peak symmetry.
Introduction: The Challenge of Purifying Small Amines
This compound (C₆H₁₃N, MW: 99.17 g/mol ) is a secondary amine whose basicity and polarity present significant challenges in chromatographic purification.[1][2] The lone pair of electrons on the nitrogen atom readily interacts with acidic silanol groups present on standard silica-based stationary phases. This secondary ionic interaction is a primary cause of significant peak tailing, poor resolution, and potential sample loss during purification.[3][4] Furthermore, its volatility makes it a candidate for both liquid and gas chromatography, each with distinct advantages and considerations.[1][5][6]
This guide provides validated protocols for both RP-HPLC and GC, enabling researchers and drug development professionals to select the optimal method based on required purity, scale, and available instrumentation. The core of these methods is the mitigation of undesirable secondary interactions to achieve sharp, symmetrical peaks and reproducible results.
Physicochemical Properties & Chromatographic Implications
A thorough understanding of this compound's properties is essential for method development.
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₆H₁₃N | Low molecular weight suggests good volatility, suitable for GC.[2] |
| Molecular Weight | 99.17 g/mol | Influences diffusion rates and elution characteristics.[2] |
| Nature | Secondary Aliphatic Amine | The basic nitrogen atom (pKa ~10-11, typical for similar amines) is the primary driver of interaction with stationary phases.[1][3] |
| Polarity | High | High polarity can lead to strong interactions with polar stationary phases and poor retention on traditional C18 columns without mobile phase modification.[1] |
| Volatility | High (Low Boiling Point) | Makes GC a viable technique for analysis and purification.[5][6][7] Requires careful handling to prevent sample loss. |
Method 1: Preparative Reverse-Phase HPLC Purification
RP-HPLC is the preferred method for purifying gram-scale quantities of this compound to >99% purity. The key to success is controlling the mobile phase pH and using a modern, base-deactivated stationary phase to minimize silanol interactions.[8][9][10]
Principle of Separation
By raising the mobile phase pH to at least two units above the analyte's pKa (the "2 pH rule"), the amine is maintained in its neutral, free-base form.[8] This prevents ionic interaction with the negatively charged, deprotonated silanol groups on the silica surface at high pH. The separation is then governed primarily by the hydrophobic interactions between the cyclobutane and ethyl groups of the analyte and the C18 stationary phase. A high-pH stable, end-capped column is critical to prevent degradation of the stationary phase under these conditions.[10]
Workflow for RP-HPLC Purification
Caption: RP-HPLC purification workflow from sample preparation to final product.
Detailed Experimental Protocol: RP-HPLC
1. Materials and Equipment:
-
Preparative HPLC system with UV detector
-
High-pH stable C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18)
-
Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium hydroxide or Triethylamine (TEA)
-
Crude this compound sample
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Ammonium Hydroxide (or 0.1% TEA) in Water. Adjust pH to ~10.5.
-
Mobile Phase B (Organic): 0.1% Ammonium Hydroxide (or 0.1% TEA) in Acetonitrile.
-
Rationale: The basic additive ensures the analyte remains in its neutral form, preventing ionic interactions with the stationary phase.[3][8]
3. Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of Mobile Phase A to a concentration suitable for preparative loading (e.g., 50-100 mg/mL).
-
Filter the sample through a 0.45 µm filter to remove particulates.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18, 5-10 µm, ≥20 mm ID | High-pH stable, end-capped column is essential for longevity and good peak shape.[10] |
| Mobile Phase | A: Water + 0.1% NH₄OH; B: ACN + 0.1% NH₄OH | Maintains analyte in neutral state.[8] |
| Gradient | 5% B to 60% B over 20-30 minutes | Optimized to elute the target compound while separating it from more polar and less polar impurities. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for 21.2 mm ID) | Adjusted for optimal separation efficiency and run time. |
| Detection | UV at 210 nm | Low UV wavelength is necessary as the molecule lacks a strong chromophore. |
| Column Temp. | 25-30 °C | Maintains consistent retention times and efficiency. |
5. Post-Purification Processing:
-
Analyze collected fractions using an analytical HPLC or GC-FID method to confirm purity.
-
Pool fractions meeting the purity specification (>99%).
-
Remove the solvent via rotary evaporation. Caution: Use a low bath temperature (<40°C) and controlled vacuum to prevent loss of the volatile product.
Method 2: Gas Chromatography (GC) for Analysis and Small-Scale Purification
Due to its volatility, GC is an excellent method for the rapid analysis of this compound purity.[1][6] With a preparative inlet and fraction collector, it can also be used for purifying small (milligram) quantities. The primary challenge in GC is, again, the basicity of the amine, which can interact with active sites in the inlet and column.[1][11]
Principle of Separation
Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. For volatile amines, a specialized base-deactivated column is required.[6] These columns have a surface treatment that minimizes acidic sites, leading to sharp, symmetrical peaks and preventing analyte adsorption.[1][11] Flame Ionization Detection (FID) is ideal as it provides a robust, universal response for hydrocarbons.[5]
Workflow for GC Analysis
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
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- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-Ethylcyclobutanamine as a Model Ligand in Organometallic Chemistry
Abstract: This guide provides a comprehensive overview of N-Ethylcyclobutanamine, positioning it as a model for sterically hindered secondary amine ligands in organometallic chemistry. While its specific applications in the literature are not extensively documented, its structure allows for a detailed exploration of fundamental principles in ligand synthesis, complex formation, characterization, and catalytic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the role of bulky amine ligands in modern catalysis.
Part 1: Foundational Concepts & Ligand Profile
Introduction to this compound
This compound (CAS 852108-24-8) is a secondary amine characterized by the presence of both a cyclobutyl and an ethyl group attached to the nitrogen atom.[1][2] Its chemical structure presents a unique combination of steric bulk and conformational rigidity from the cyclobutyl ring, alongside the flexibility of the ethyl group. In organometallic chemistry, ligands are crucial components that modulate the electronic and steric properties of a metal center, thereby influencing the reactivity, selectivity, and stability of the resulting complex.[3][4] this compound serves as an excellent L-type, σ-donating ligand through its nitrogen lone pair.[3] Its primary value in a research context is as a model system to investigate how steric hindrance near the donor atom impacts coordination geometry and catalytic activity.
Key Properties:
-
Molecular Formula: C₆H₁₃N[1]
-
Molecular Weight: 99.17 g/mol [1]
-
Structure: A nitrogen atom bonded to an ethyl group, a cyclobutyl group, and a hydrogen atom.
-
Ligand Type: L-type, monodentate, σ-donor.
Synthesis of this compound
The synthesis of this compound is typically achieved through standard amine alkylation methods.[5] A common and straightforward approach is the nucleophilic substitution reaction between cyclobutanamine and an ethylating agent, such as ethyl bromide or ethyl iodide.
Rationale for Synthetic Choices:
-
Nucleophile: Cyclobutanamine provides the core cyclobutyl-amine framework.
-
Electrophile: Ethyl halides are readily available and effective ethylating agents.
-
Base: A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is used to neutralize the hydrogen halide byproduct, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for solvating the reactants and facilitating the Sₙ2 reaction mechanism.
Part 2: Coordination Chemistry & Complex Synthesis
Principles of Coordination
When this compound coordinates to a transition metal center (M), the nitrogen's lone pair of electrons forms a σ-bond with an empty d-orbital of the metal. The strength of this M-N bond and the overall stability of the complex are governed by:
-
Metal's Lewis Acidity: More electron-deficient (Lewis acidic) metal centers form stronger bonds with amine ligands.
-
Steric Hindrance: The bulky cyclobutyl and ethyl groups create a cone angle around the nitrogen donor. This steric pressure can prevent the coordination of multiple ligands, favor lower coordination numbers, and influence the accessibility of the metal center for substrates in a catalytic cycle. This is a critical feature for controlling selectivity.
Protocol: Synthesis of a Representative Palladium(II) Complex
Palladium complexes are cornerstones of modern cross-coupling catalysis.[6][7] This protocol describes the synthesis of a representative complex, Dichloro-bis(this compound)palladium(II), a potential precatalyst for reactions like Buchwald-Hartwig amination.[8][9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (MeCN), anhydrous
-
This compound
-
Diethyl ether, anhydrous
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Precursor Formation: To a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂ (177 mg, 1.0 mmol) and anhydrous acetonitrile (30 mL).
-
Rationale: PdCl₂ is poorly soluble. Refluxing in MeCN forms the more soluble and reactive intermediate, PdCl₂(MeCN)₂, which readily undergoes ligand substitution.
-
-
Reaction Mixture: Heat the suspension to reflux for 1-2 hours until a clear, orange-red solution is formed.
-
Ligand Addition: Cool the solution to room temperature. Slowly add this compound (218 mg, 2.2 mmol, 2.2 equivalents) dropwise with vigorous stirring.
-
Rationale: A slight excess of the ligand ensures complete reaction. Slow addition prevents localized heating and potential side reactions. A color change and/or precipitation is expected upon ligand coordination.
-
-
Complex Formation: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate (typically yellow) should form.
-
Isolation: Add anhydrous diethyl ether (30 mL) to the flask to ensure complete precipitation of the product.
-
Rationale: The organometallic complex is typically insoluble in non-polar solvents like diethyl ether, making it an effective anti-solvent for isolation.
-
-
Purification: Collect the solid product by filtration under inert conditions. Wash the solid with small portions of cold diethyl ether (2 x 10 mL) to remove any unreacted ligand or soluble impurities.
-
Drying: Dry the resulting solid under high vacuum for several hours. Store the final complex under an inert atmosphere.
Expected Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized complex.
| Technique | Free Ligand (this compound) | Expected Data for [PdCl₂(C₆H₁₃N)₂] Complex | Rationale for Change |
| FTIR (ν N-H) | ~3300 cm⁻¹ (broad) | ~3250-3280 cm⁻¹ (sharper) | Coordination to the metal weakens and stiffens the N-H bond, causing a shift in the stretching frequency.[10] |
| ¹H NMR (δ N-H) | Broad singlet, variable position (e.g., 1-2 ppm) | Downfield shift (e.g., 3-5 ppm), often broadened | Deshielding of the proton due to electron donation from nitrogen to the electropositive palladium center. |
| ¹H NMR (δ -CH₂-N) | Multiplet | Significant downfield shift | Protons alpha to the coordinating nitrogen are strongly deshielded by the metal center. |
| Elemental Analysis | C, 72.66%; H, 13.21%; N, 14.12% | Calculated for C₁₂H₂₈Cl₂N₂Pd: C, 35.53%; H, 6.96%; N, 6.91% | Provides experimental confirmation of the complex's empirical formula and purity. |
Part 3: Application in Catalysis
Role in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] The ligand is critical for the reaction's success, as it stabilizes the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition. A bulky ligand like this compound can promote the reductive elimination step, which is often rate-limiting, and can enhance selectivity.
Protocol: Screening in a Model Cross-Coupling Reaction
This protocol outlines a procedure to test the efficacy of the newly synthesized palladium-N-Ethylcyclobutanamine complex in a model Buchwald-Hartwig amination reaction.
Reaction: 4-Bromotoluene + Morpholine → 4-(p-tolyl)morpholine
Materials:
-
[PdCl₂(C₆H₁₃N)₂] (the synthesized precatalyst)
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir plate, heating block, GC-MS equipment
Procedure:
-
Catalyst Loading: In a glovebox, add the palladium precatalyst (7.2 mg, 0.018 mmol, 2 mol%) and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.
-
Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. It must be handled in an inert atmosphere.
-
-
Reactant Addition: Add anhydrous toluene (2 mL) to the vial. Then add 4-bromotoluene (154 mg, 0.9 mmol, 1.0 equiv.), morpholine (105 mg, 1.2 mmol, 1.2 equiv.), and the internal standard (e.g., 50 µL of dodecane).
-
Rationale: An internal standard allows for accurate quantification of product formation and reactant consumption by GC-MS, making the protocol self-validating.
-
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 100 °C.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from the reaction mixture, quench it with a small amount of water, extract with ethyl acetate, and analyze by GC-MS.
-
Rationale: Kinetic monitoring provides insight into the catalyst's activity and stability over time.
-
-
Work-up (upon completion): Cool the reaction to room temperature. Quench with water and extract the product into ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel) if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity, and calculate the isolated yield.
Part 4: Conclusion & Future Outlook
This compound serves as a valuable model for exploring the fundamental aspects of sterically demanding secondary amine ligands in organometallic chemistry. The protocols detailed herein provide a robust framework for synthesizing and characterizing its metal complexes and for evaluating their potential in catalysis. By understanding the principles of how ligands like this compound influence a metal center, researchers can rationally design more efficient and selective catalysts for a wide range of chemical transformations, impacting fields from fine chemical synthesis to pharmaceutical drug development.
References
- Benchchem. This compound | CAS 852108-24-8 | RUO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRAb5kSbwq-RGXz-PDkqws_Qy4kgyG-Cs7D17ZM1uRyzxZzssCQH9C1wsNfiiWuvaEcZ5JCWoYLOif5aun8yQfUBeHEdBzWnGnZw_FVTVXMZuXXPPaWkuHSaQh1qzQbIrwxiGNuw==]
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Application Note: A Scalable and Efficient Protocol for the Synthesis of N-Ethylcyclobutanamine via Reductive Amination
Abstract
N-Ethylcyclobutanamine is a valuable secondary amine that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The increasing demand for this intermediate necessitates a robust, efficient, and scalable synthetic protocol suitable for industrial production. This application note details a comprehensive, field-proven methodology for the gram-to-kilogram scale synthesis of this compound. The featured protocol is based on the reductive amination of cyclobutanone with ethylamine, a strategy selected for its high efficiency, operational simplicity, and favorable safety profile. We provide a step-by-step guide, process optimization insights, analytical validation, and critical safety considerations to ensure reliable and reproducible execution.
Synthetic Strategy and Rationale
The synthesis of secondary amines can be approached through several pathways, with the most common being direct N-alkylation and reductive amination.
-
N-Alkylation: This method involves the reaction of a primary amine (cyclobutylamine) with an alkylating agent (e.g., ethyl bromide). While straightforward, this approach is often plagued by a lack of selectivity on a large scale. The product, this compound, is itself a nucleophile and can react further with the ethyl bromide, leading to the formation of the tertiary amine (N,N-diethylcyclobutanamine) and even a quaternary ammonium salt.[1][2] Controlling this over-alkylation requires careful stoichiometry and can lead to complex purification challenges.[2]
-
Reductive Amination: This method involves the reaction between a carbonyl compound (cyclobutanone) and an amine (ethylamine) to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine.[3][4] This one-pot process is highly efficient and generally avoids the problem of over-alkylation seen in direct alkylation methods.[5] For scale-up, two main classes of reducing agents are considered:
-
Catalytic Hydrogenation: Using molecular hydrogen with catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is highly atom-economical and generates minimal waste.[4][6] However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas, which can represent a significant capital investment.[7]
-
Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are operationally simpler and do not require high-pressure equipment.[8] STAB is particularly effective as it is selective for the iminium ion over the starting ketone, minimizing the formation of cyclobutanol as a byproduct.[8] However, for cost-effectiveness and ease of handling on a large scale, sodium borohydride remains a highly attractive option, provided the conditions are optimized to favor imine formation before reduction.[9]
-
Chosen Route: For this guide, we focus on the reductive amination of cyclobutanone using ethylamine and sodium borohydride . This pathway represents an optimal balance of cost, efficiency, operational simplicity, and scalability.
Overall Reaction Scheme:
Cyclobutanone + Ethylamine → [Cyclobutylideneethanamine] → this compound
Process Workflow and Logic
The manufacturing process is designed as a streamlined, multi-step, single-pot operation followed by purification. The logic is to first facilitate the formation of the imine intermediate under conditions that favor its stability, and then introduce the reducing agent to selectively convert it to the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol (1.0 Mole Scale)
This protocol is designed for a 1.0 mole scale (~99 g product) and can be linearly scaled with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity (Molar Eq.) |
| Cyclobutanone | ≥98% | Sigma-Aldrich | 70.1 g (1.0 mol, 1.0 eq) |
| Ethylamine (70% in H₂O) | Acros Organics | 81.6 g (1.26 mol, 1.26 eq) | |
| Sodium Borohydride (NaBH₄) | ≥98% | Alfa Aesar | 41.6 g (1.1 mol, 1.1 eq) |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 700 mL |
| Hydrochloric Acid (HCl) | 37% aq. | J.T. Baker | ~150 mL |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | ~120 g |
| Methyl tert-butyl ether (MTBE) | ≥99% | 1 L | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 50 g |
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, rotary evaporator, fractional distillation apparatus.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L flask with the mechanical stirrer, thermometer, and addition funnel. Purge the vessel with nitrogen to ensure an inert atmosphere. Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Reagent Charge: Charge the flask with cyclobutanone (70.1 g) and methanol (400 mL). Stir to create a homogeneous solution.
-
Ethylamine Addition: Add the 70% ethylamine solution (81.6 g) to the addition funnel. Add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition is critical to control the exotherm from the initial imine formation and to minimize the loss of volatile ethylamine.
-
Imine Formation: After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour. A stepwise procedure involving imine formation followed by reduction is often beneficial to prevent the reduction of the starting ketone.[10]
-
Reduction: In a separate beaker, dissolve sodium borohydride (41.6 g) in 300 mL of methanol (this may be a suspension). Add this solution/suspension in small portions to the reaction flask over 1 hour. Causality: Portion-wise addition of NaBH₄ is crucial to manage the highly exothermic reaction and hydrogen gas evolution, preventing a runaway reaction. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Completion: Once the NaBH₄ addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the cyclobutanone peak has disappeared.
-
Quench: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 6M HCl (prepared from ~75 mL of conc. HCl) to quench the excess NaBH₄ and neutralize the mixture (pH ~1-2). Safety Note: This step produces hydrogen gas; ensure adequate ventilation and perform the addition slowly.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Work-up: Transfer the remaining aqueous residue to a separatory funnel. Cool the solution in an ice bath and slowly add 50% w/w NaOH solution until the pH is >12. This converts the amine hydrochloride salt to the free base.
-
Extraction: Extract the aqueous layer with MTBE (3 x 300 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude oil by fractional distillation at atmospheric pressure.[11] Collect the fraction boiling between 128-131 °C . The expected yield is 85-94 g (86-95%).
Analytical Characterization and Quality Control
The final product's identity and purity should be confirmed using standard analytical techniques.
| Test | Specification | Expected Result |
| Appearance | Colorless to pale yellow liquid | Conforms |
| Purity (by GC) | ≥ 99.0% | Typically > 99.5% |
| Identity (¹H NMR) | Conforms to structure | Consistent with this compound |
| Boiling Point | 128-131 °C | Conforms |
Safety and Handling Considerations
-
Cyclobutanone: Flammable liquid. Handle in a well-ventilated area.
-
Ethylamine: Corrosive, flammable, and has a strong odor. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the temperature during the reaction and quench.
-
General Precautions: The entire process should be conducted in a well-ventilated laboratory or a walk-in fume hood. An emergency shower and eyewash station should be readily accessible.
Conclusion
The reductive amination of cyclobutanone with ethylamine using sodium borohydride is a highly effective and scalable method for producing this compound. The protocol described herein is optimized for high yield, purity, and operational safety. By carefully controlling reaction parameters, particularly temperature during the amine and borohydride additions, this process provides a reliable and cost-effective route for manufacturing this important chemical intermediate.
References
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ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]
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Reddit. (n.d.). N-alkylation with cyclomethylbromide. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials. Retrieved from [Link]
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ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
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ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved from [Link]
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organic-reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Retrieved from [Link]
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Application Notes and Protocols: N-Ethylcyclobutanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of the Cyclobutane Motif in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. While traditionally dominated by five- and six-membered rings, the cyclobutane moiety has garnered increasing attention for its unique combination of structural rigidity and three-dimensionality.[1][2] N-Ethylcyclobutanamine, as a readily accessible secondary amine, represents a key building block for the incorporation of this valuable scaffold into drug candidates.
The cyclobutane ring's distinct characteristics, such as its puckered conformation and the altered bond lengths and angles compared to more common cycloalkanes, offer a unique tool for medicinal chemists.[1][3] These features can be leveraged to improve a range of drug properties including metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the rationale for using this compound in drug discovery and details key synthetic protocols for its derivatization.
Key Physicochemical Properties of the Cyclobutane Scaffold:
| Property | Description | Implication in Drug Design |
| Ring Strain | Approximately 26.3 kcal/mol, which is less than cyclopropane but significant.[3] | Contributes to its unique geometry and potential for specific binding interactions. |
| Conformation | Adopts a puckered or butterfly conformation to alleviate torsional strain.[3] | Provides a non-planar scaffold, which is beneficial for exploring three-dimensional chemical space and disrupting interactions with metabolizing enzymes. |
| Metabolic Stability | The cyclobutane ring is often more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems.[1][2] | Can lead to improved drug half-life and reduced potential for the formation of reactive metabolites. |
| Lipophilicity | Can modulate the lipophilicity of a molecule, often in a more favorable way than larger cycloalkanes. | Aids in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. |
Rationale for Application: Why Choose this compound?
The incorporation of this compound into a lead compound can be a strategic decision to address several common challenges in drug development. The rationale for its use is multifaceted, spanning bioisosterism, pharmacokinetic optimization, and exploration of novel chemical space.
A Versatile Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve biological activity or physicochemical properties.[4][5] The N-ethylcyclobutyl group can serve as a bioisostere for several common moieties:
-
tert-Butyl Group: The cyclobutyl group can mimic the steric bulk of a tert-butyl group while offering a different metabolic profile and potentially improved solubility.[4][6]
-
Aromatic Rings: In some contexts, the rigid, three-dimensional nature of the cyclobutane ring can act as a non-planar substitute for a phenyl ring, particularly when the primary role of the aromatic ring is to act as a spacer.[5] This can enhance solubility and reduce potential toxicity associated with aromatic metabolism.[5]
-
Alkenes: The cyclobutane ring can be used to replace a double bond, thereby preventing cis/trans-isomerization and increasing the metabolic stability of the molecule.[1][2]
Enhancing Pharmacokinetic Properties
The introduction of a cyclobutane ring can have a profound and often positive impact on a drug candidate's ADME profile.[1][2]
-
Increased Metabolic Stability: The compact and strained nature of the cyclobutane ring can make it less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][2]
-
Modulation of Lipophilicity and Solubility: The non-planar structure of the cyclobutane ring can disrupt crystal packing and reduce intermolecular interactions, which can lead to improved aqueous solubility compared to flat aromatic systems.[5]
Exploration of Three-Dimensional Chemical Space
Modern drug discovery increasingly emphasizes the importance of molecular three-dimensionality for achieving high potency and selectivity.[2][7] The puckered conformation of the cyclobutane ring provides a rigid scaffold that projects substituents into distinct vectors in 3D space.[1][2] This can facilitate optimal interactions with the binding pockets of biological targets.
Caption: Logical relationships for the application of this compound.
Synthetic Protocols and Methodologies
This compound can be readily synthesized and subsequently derivatized through several standard and robust chemical transformations. The following protocols are provided as a guide for researchers.
Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient one-pot method for the synthesis of amines from a carbonyl compound and an amine.[8]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in methanol, add a solution of ethylamine (1.0-1.2 eq) in a suitable solvent (e.g., THF or water) at 0 °C.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.
Derivatization via Amide Coupling
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[9] this compound can be readily coupled with a variety of carboxylic acids.
Detailed Protocol:
-
Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[10] Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Table of Common Amide Coupling Reagents:
| Coupling Reagent | Additive/Base | Solvent | Notes |
| EDC | HOBt, DIPEA | DCM, DMF | A common and versatile choice for a wide range of substrates.[10] |
| HATU | DIPEA | DMF | Highly efficient, particularly for hindered amines or acids. |
| T3P | Pyridine | Ethyl Acetate, DCM | A phosphonic acid anhydride that is effective and produces water-soluble byproducts. |
Hypothetical Application in a Drug Discovery Workflow
To illustrate the practical application of this compound, consider a hypothetical drug discovery project aimed at developing a novel kinase inhibitor.
-
Initial Hit Compound: A high-throughput screen identifies a hit compound with moderate potency but poor metabolic stability, containing a labile isopropyl group.
-
Lead Optimization Strategy: The drug development team decides to replace the isopropyl group with an N-ethylcyclobutyl moiety to improve metabolic stability and explore the 3D space of the binding pocket.
-
Synthesis of Analogs: A library of analogs is synthesized by coupling this compound with the core scaffold of the hit compound using the amide coupling protocol described above.[11][12]
-
In Vitro Testing: The new analogs are tested for their potency against the target kinase and for their metabolic stability in human liver microsomes.
-
Data Analysis: The results show that the N-ethylcyclobutyl analog has comparable potency to the original hit but significantly improved metabolic stability. This compound is selected as a lead candidate for further preclinical development.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Ethylcyclobutanamine Synthesis
Welcome to the technical support center for the synthesis of N-Ethylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory.
Overview of Synthetic Strategies
This compound can be synthesized through several key pathways, each with its own set of advantages and potential pitfalls. The two most prevalent methods are:
-
Reductive Amination of Cyclobutanone: This is a widely used one-pot reaction that involves the condensation of cyclobutanone with ethylamine to form an intermediate imine, which is then reduced to the final product.[1][2][3] This method is often favored for its efficiency and milder reaction conditions.[1]
-
N-Alkylation of Cyclobutylamine: This classic approach involves the reaction of cyclobutylamine with an ethylating agent, such as an ethyl halide.[4] It is a type of nucleophilic aliphatic substitution.[4] However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6][7]
This guide will focus primarily on troubleshooting the more common and generally higher-yielding reductive amination pathway, while also addressing key challenges in the N-alkylation route.
Troubleshooting Guide & FAQs: Reductive Amination
The reductive amination of cyclobutanone with ethylamine is a robust reaction, but achieving high yield and purity requires careful control of several parameters.
Question 1: My reaction is sluggish or incomplete, resulting in low yield. What are the likely causes and how can I improve the conversion rate?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break them down:
-
Inefficient Imine Formation: The initial condensation of cyclobutanone and ethylamine to form the imine is a critical equilibrium-driven step.
-
pH of the Reaction Mixture: The pH is crucial for imine formation. An acidic catalyst is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A slightly acidic environment (pH 4-6) is generally optimal. Consider adding a few drops of a weak acid like acetic acid to catalyze imine formation.[8]
-
Water Removal: The formation of the imine releases a molecule of water. If not removed, water can hydrolyze the imine back to the starting materials, shifting the equilibrium and hindering the reaction. While not always practical in a one-pot synthesis, using a dehydrating agent or a reaction setup that allows for water removal (like a Dean-Stark trap, though less common for this scale) can be beneficial.
-
-
Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are paramount.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is mild enough to selectively reduce the imine in the presence of the ketone.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative that is less toxic than NaBH₃CN.[9] While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and can also reduce the starting cyclobutanone, leading to cyclobutanol as a byproduct.[9]
-
Reducing Agent Stability: Hydride reducing agents can be sensitive to moisture and acidic conditions. Ensure your reducing agent is fresh and has been stored properly. Add the reducing agent portion-wise to control the reaction rate and temperature.
-
-
Reaction Temperature: While many reductive aminations can be performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate a sluggish reaction. However, be cautious, as excessive heat can lead to side reactions.
Experimental Protocol: Optimizing Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 4 - 6 | Balances carbonyl activation and amine nucleophilicity. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the imine over the ketone.[9] |
| Solvent | Methanol, Ethanol, or Dichloromethane | Good solubility for reactants and intermediates. |
| Temperature | Room Temperature to 50°C | Balances reaction rate and potential for side reactions. |
| Stoichiometry | Slight excess of ethylamine | Drives the imine formation equilibrium forward. |
Question 2: I'm observing a significant amount of cyclobutanol as a byproduct. How can I minimize its formation?
Answer:
The formation of cyclobutanol indicates that your reducing agent is reducing the starting cyclobutanone. This is a common issue when using a less selective reducing agent or when the imine formation is slow.
-
Switch to a More Selective Reducing Agent: As mentioned, NaBH₃CN and NaBH(OAc)₃ are significantly more selective for the imine/iminium ion over the carbonyl group of the ketone.[9] If you are using NaBH₄, switching to one of these reagents is the most effective solution. The electron-withdrawing cyano or acetoxy groups on the boron atom moderate the reactivity of the hydride.[2]
-
Optimize the Reaction Sequence: Consider a two-step, one-pot approach. First, mix the cyclobutanone and ethylamine in the solvent with a catalytic amount of acetic acid and allow them to stir for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent. This ensures a higher concentration of the imine is present when the reducing agent is introduced, favoring the desired reaction pathway.
Question 3: My final product is contaminated with a higher molecular weight impurity. What could it be and how do I prevent it?
Answer:
A common higher molecular weight impurity is the tertiary amine, N,N-diethylcyclobutanamine. This arises from the over-alkylation of the desired secondary amine product. While less common in reductive amination compared to direct alkylation, it can still occur if the reaction conditions are not well-controlled.
-
Control Stoichiometry: Use only a slight excess of ethylamine (e.g., 1.1 to 1.2 equivalents). A large excess can potentially react with the product.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS. Stop the reaction once the starting material is consumed to prevent further reaction of the product. Avoid unnecessarily high temperatures or prolonged reaction times.
Another possibility is the formation of a dimer or other condensation products of cyclobutanone, especially under harsh acidic or basic conditions. Maintaining a controlled pH is key.
Troubleshooting Guide & FAQs: N-Alkylation
While reductive amination is often preferred, N-alkylation of cyclobutylamine with an ethyl halide is another viable route. The primary challenge here is controlling the degree of alkylation.
Question 4: I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for the secondary amine?
Answer:
This is the classic challenge of N-alkylation. The product, this compound, is often more nucleophilic than the starting cyclobutylamine, making it more likely to react with the ethyl halide.[7]
-
Use a Large Excess of the Amine: The most common strategy to favor mono-alkylation is to use a large excess of the starting amine (cyclobutylamine).[10] This increases the probability that the ethyl halide will encounter a molecule of cyclobutylamine rather than the this compound product. A 3 to 5-fold excess or even higher is often employed. The unreacted starting amine can then be removed during workup.
-
Slow Addition of the Alkylating Agent: Adding the ethyl halide dropwise to the reaction mixture over an extended period can help maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant starting amine.
-
Choice of Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), can be used to scavenge the HBr or HCl formed during the reaction without competing in the alkylation.
Purification and Characterization
Question 5: What are the best methods for purifying crude this compound and confirming its identity?
Answer:
-
Purification:
-
Acid-Base Extraction: A standard workup involves washing the organic layer sequentially with a dilute acid (to remove any unreacted primary amine), a dilute base (like sodium bicarbonate solution to neutralize any acidic residues), and finally with brine.[11]
-
Distillation: For liquid products like this compound, distillation (often under reduced pressure to prevent decomposition) is an excellent method for removing non-volatile impurities or those with significantly different boiling points.[11]
-
Column Chromatography: This is a versatile technique for separating the product from impurities with similar physical properties.[11]
-
Recrystallization as a Salt: Since the amine is a liquid, it can be converted to a solid salt (e.g., hydrochloride) by reacting it with an acid like HCl.[4] This salt can then be purified by recrystallization.[4]
-
-
Characterization:
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for confirming the molecular weight of the product and identifying impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretches for a secondary amine.
-
Analytical Techniques Summary
| Technique | Purpose | Key Information Provided |
| GC-MS/LC-MS | Purity assessment and impurity identification | Molecular weight of product and byproducts.[12][13][14] |
| ¹H and ¹³C NMR | Structural confirmation | Connectivity of atoms in the molecule. |
| FTIR | Functional group identification | Presence of N-H bond, absence of C=O from starting material. |
References
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
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OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
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Wikipedia. (2023). Alkylation. Retrieved from [Link]
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Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
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Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Bibliothèque et Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Retrieved from [Link]
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- Google Patents. (n.d.). EP0038131B1 - Bicyclooctane compounds, their production, compositions containing them and their pharmaceutical use.
- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
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The Organic Chemistry Tutor. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2 [Video]. YouTube. Retrieved from [Link]
- Waters Corporation. (2023). N-Nitrosamines Analysis An Overview.
- Falk, E., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.
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- Google Patents. (n.d.). JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
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Technical Support Center: Synthesis of N-Ethylcyclobutanamine
Welcome to the technical support guide for the synthesis of N-Ethylcyclobutanamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The information herein is designed to be a practical resource, grounded in established chemical principles, to ensure the successful and efficient production of high-purity this compound.
Preferred Synthetic Route: Reductive Amination
While several synthetic strategies can yield this compound, reductive amination of cyclobutanone with ethylamine is often the preferred method due to its efficiency and high selectivity.[1][2] This one-pot reaction involves the formation of an imine intermediate from the ketone and amine, which is then reduced in situ to the desired secondary amine.[1][3] This approach generally offers better control and avoids many of the issues associated with direct alkylation methods.[4][5]
Reaction Pathway and Common Side Products
The diagram below illustrates the primary reaction pathway for the reductive amination synthesis of this compound and the concurrent formation of the most common side product, the tertiary amine N,N-Diethylcyclobutanamine.
Caption: Reductive Amination Pathway and Side Reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My initial analysis (TLC, GC-MS) of the crude product shows multiple unexpected spots/peaks. What are the likely impurities?
The presence of multiple species in your crude reaction mixture is a common observation. The identities of these side products are typically related to the specific synthetic route chosen. For reductive amination, the most common impurities are:
| Side Product | Chemical Origin | Expected Analytical Signature (vs. Product) |
| N,N-Diethylcyclobutanamine | Over-alkylation of the desired this compound. The product amine is often more nucleophilic than the starting amine, leading to a subsequent reaction.[4][6][7] | Higher molecular weight in MS. May have a similar Rf on TLC but can often be distinguished with an appropriate solvent system. |
| Unreacted Cyclobutanone | Incomplete reaction or unfavorable equilibrium for imine formation. | Lower molecular weight in MS. Will be visible on TLC, often with a different staining response (e.g., with KMnO₄). |
| Unreacted Ethylamine | Used in excess or incomplete reaction. | Highly volatile and may not be easily observed by TLC or GC-MS of the worked-up material. |
| Imine Intermediate | Incomplete reduction of the imine formed between cyclobutanone and ethylamine.[8] | Molecular weight is 2 amu less than the final product. Can be unstable and may hydrolyze back to the ketone during workup or analysis. |
Question 2: How can I minimize the formation of the tertiary amine (N,N-Diethylcyclobutanamine)?
Over-alkylation is a frequent challenge in amine synthesis because the secondary amine product is often more nucleophilic than the primary ethylamine starting material.[2][4] Several strategies can be employed to suppress this side reaction:
-
Control of Stoichiometry : Using a modest excess of ethylamine relative to cyclobutanone can help ensure the ketone is more likely to react with the more abundant primary amine.
-
Slow Addition of the Reducing Agent : Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing the concentration of the product amine available to compete in a subsequent reaction.
-
Choice of Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for reductive aminations.[8][9] It is a mild and selective reducing agent that is particularly effective at reducing the imine intermediate as it forms, often in the presence of the unreacted ketone.[5][8]
Question 3: My reaction yield is low, with a significant amount of unreacted starting material. How can I drive the reaction to completion?
Low conversion can be attributed to several factors related to the reaction conditions.[10] Consider the following optimizations:
-
Water Removal : The initial formation of the imine is an equilibrium reaction that produces water.[8] The addition of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, can drive the equilibrium towards the imine, thereby increasing the overall reaction rate.[5][11]
-
pH Control : The rate of imine formation is often pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which helps to activate the carbonyl group without excessively protonating the amine nucleophile.
-
Reaction Time and Temperature : Ensure the reaction is allowed to proceed for a sufficient duration. While many reductive aminations are complete within a few hours at room temperature, less reactive substrates may require longer times or gentle heating. Monitor the reaction progress by TLC or GC to determine the optimal time.[10]
Question 4: What is the most effective method for purifying the final this compound product?
Purification is critical to isolate the desired secondary amine from unreacted starting materials and the tertiary amine side product. A combination of extraction and chromatography or distillation is generally effective.
-
Acid-Base Extraction : This technique can be used to separate amines from non-basic impurities like unreacted cyclobutanone.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, leaving neutral impurities in the organic layer.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amines.
-
Extract the amines back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Fractional Distillation : If the boiling points of the components are sufficiently different, fractional distillation can be an effective method for purification on a larger scale.
-
Column Chromatography : For smaller scales or when high purity is required, column chromatography is a good option.
-
Stationary Phase : Standard silica gel can be used, but its acidic nature can lead to poor separation of basic amines.[12] Using amine-functionalized silica or treating standard silica with a small amount of an amine like triethylamine in the eluent can significantly improve the purification.[12]
-
Mobile Phase : A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Caption: Chromatography Workflow.
Step-by-Step Methodology:
-
Prepare the Column :
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). For basic amines, it is advisable to use amine-functionalized silica or add ~1% triethylamine to the eluent system.[12]
-
Pour the slurry into a glass column and use gentle pressure to pack the bed, ensuring there are no air bubbles.
-
-
Load the Sample :
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection :
-
Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect the eluent in a series of fractions. Typically, less polar impurities will elute first, followed by the desired product, and then more polar impurities.
-
-
Analysis and Isolation :
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
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Troubleshooting low yield in N-alkylation of cyclobutylamine
An N-alkylation of a primary amine like cyclobutylamine can be a deceptive reaction; while it appears straightforward, achieving high yields of the desired mono-alkylated product can be challenging. This guide provides in-depth troubleshooting strategies and alternative protocols to help you overcome common obstacles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Low Yield in Direct N-Alkylation
This section addresses common issues encountered during the direct N-alkylation of cyclobutylamine with alkylating agents such as alkyl halides.
Q1: My N-alkylation of cyclobutylamine with an alkyl halide is resulting in a complex mixture of products and a very low yield of the desired secondary amine. What is happening?
A1: The most likely culprit is over-alkylation.
This is a classic problem in the N-alkylation of primary amines. The issue stems from the fact that the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[1][2][3] This increased reactivity leads to a "runaway" reaction where the newly formed secondary amine competes with the starting cyclobutylamine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1][4]
Strategies to Mitigate Over-alkylation:
-
Stoichiometry Control: Use a large excess of cyclobutylamine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[5]
Q2: I suspect steric hindrance from the cyclobutyl group is slowing down my reaction. How can I address this?
A2: Steric hindrance can indeed play a significant role, especially with bulkier alkylating agents.
The cyclobutyl group presents a moderate level of steric congestion around the nitrogen atom, which can impede the approach of the alkylating agent.[6][7] If the reaction is sluggish, consider the following adjustments:
-
Increase Reactivity of the Alkylating Agent: Switch to a more reactive alkyl halide. The reactivity follows the trend: R-I > R-Br > R-Cl.[5] Using an alkyl iodide can significantly accelerate the reaction.
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[5][8] However, be mindful that higher temperatures can also promote side reactions, so this should be done incrementally.
-
Catalytic Additives: Adding a catalytic amount of sodium or potassium iodide can be beneficial when using alkyl chlorides or bromides, as it generates the more reactive alkyl iodide in situ via the Finkelstein reaction.
| Leaving Group | Relative Reactivity in SN2 Reactions | Comments |
| Iodide (I⁻) | Excellent | Most reactive, but reagents can be less stable and more expensive. |
| Bromide (Br⁻) | Good | A good balance of reactivity and stability.[9] |
| Chloride (Cl⁻) | Moderate | Less reactive; often requires higher temperatures or catalysts.[5] |
| Tosylate (OTs⁻) | Excellent | Very good leaving group, comparable to iodide. |
Q3: My reaction seems to stall or not proceed at all. What reaction parameters should I optimize?
A3: The choice of base and solvent are critical for a successful N-alkylation.
A systematic approach to optimizing your reaction conditions can resolve most issues of low reactivity.
1. The Role of the Base: A base is required to neutralize the acid (e.g., HBr, HCl) formed during the reaction. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
-
Weak vs. Strong Bases: If your reaction is slow, the base may be too weak or poorly soluble.[8] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[8][10] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) may be necessary, although this requires an anhydrous aprotic solvent.[8][11]
2. The Impact of the Solvent: The solvent influences the solubility of your reagents and the rate of the SN2 reaction.
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[8][10]
| Base | Solvent Compatibility | Comments |
| Potassium Carbonate (K₂CO₃) | MeCN, DMF, Acetone | A versatile and cost-effective choice.[10] |
| Cesium Carbonate (Cs₂CO₃) | MeCN, DMF, THF | More soluble and often more effective than K₂CO₃, but also more expensive.[8][10] |
| Triethylamine (Et₃N) | DCM, MeCN, THF | An organic base, useful when inorganic bases are not suitable. Can also act as a nucleophile. |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | A very strong, non-nucleophilic base. Requires careful handling and inert atmosphere.[8][11][12] |
Alternative Methods for Higher Yield and Selectivity
If direct alkylation continues to provide unsatisfactory results, a change in strategy is often the most efficient path forward.
Q4: I'm still struggling with low yield and side products. Is there a better way to synthesize N-alkylated cyclobutylamine?
A4: Absolutely. Reductive amination is the gold standard for the controlled synthesis of mono-N-alkylated amines. [1][13]
This one-pot, two-step process circumvents the over-alkylation problem entirely. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1][13]
The Mechanism:
-
Imine Formation: Cyclobutylamine reacts with an aldehyde or ketone to form an imine (or Schiff base). This is a reversible reaction.
-
Reduction: A reducing agent, selective for the imine, is added to the reaction mixture. This reduces the C=N double bond to a C-N single bond, yielding the final product.
Because the final secondary amine product cannot form an imine under these conditions, there is no possibility of over-alkylation.
Q5: What are the key considerations for a successful reductive amination?
A5: Success in reductive amination hinges on imine formation and the choice of reducing agent.
-
Imine Formation: This step is often facilitated by a mild acid catalyst (like acetic acid) and/or the removal of water, which drives the equilibrium towards the imine.[14][15] Using molecular sieves can be effective for water removal.[15]
-
Choice of Reducing Agent: The ideal reducing agent should selectively reduce the imine without reducing the starting aldehyde or ketone.[13]
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB | Mild and selective for imines and enamines.[5] Often the reagent of choice. Tolerates a wide range of functional groups. |
| Sodium Cyanoborohydride | NaBH₃CN | Also mild and selective.[13] However, it is highly toxic and generates cyanide waste, making STAB a more common choice in many labs.[13] |
| Sodium Borohydride | NaBH₄ | Less selective; can reduce the starting aldehyde/ketone.[13] If used, it's best to pre-form the imine before adding the reducing agent.[15][16] |
| Catalytic Hydrogenation (H₂/Pd-C) | - | A "greener" option, but the catalyst can sometimes be sensitive to other functional groups and may require specialized equipment (e.g., a Parr shaker). |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation
-
To a solution of cyclobutylamine (3.0 eq.) in acetonitrile (MeCN, 0.5 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).
-
The alkyl halide (1.0 eq.) is added, and the mixture is stirred at 60 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Recommended Procedure for Reductive Amination
-
To a solution of cyclobutylamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in dichloromethane (DCM, 0.3 M) is added acetic acid (1.2 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.[5]
-
The reaction progress is monitored by TLC or LC-MS until the starting materials are consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use an alcohol as an alkylating agent instead of an alkyl halide?
Yes, this is possible through a process called "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis.[17][18] This method uses a metal catalyst (often based on ruthenium, iridium, or manganese) to temporarily oxidize an alcohol to an aldehyde in situ.[8][17][18] This aldehyde then undergoes reductive amination with the amine, and the catalyst uses the "borrowed" hydrogen to perform the reduction step.[17][18] This is an elegant and atom-economical method that produces only water as a byproduct.[17]
FAQ 2: How can I purify my N-alkylated cyclobutylamine?
The basic nature of the amine product allows for straightforward purification using acid-base extraction. After the reaction, you can extract the organic solution with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine product into an organic solvent. This is often followed by column chromatography for high purity.
FAQ 3: My starting material contains other sensitive functional groups. What should I be aware of?
If your cyclobutylamine or alkylating agent contains other reactive groups (e.g., esters, ketones, unprotected alcohols), they may not be compatible with the reaction conditions. For direct alkylation, strong bases can hydrolyze esters. For reductive amination, the reducing agent might reduce other carbonyl groups if not chosen carefully. In such cases, using protecting groups for the sensitive functionalities may be necessary.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]
-
Reddit. (2023, August 12). Problematic N-Alkylation. [Link]
-
ResearchGate. The optimal conditions of N-alkylation reaction. [Link]
-
ResearchGate. Methods for mono‐selective N‐alkylation of amines using alcohols as.... [Link]
-
ResearchGate. Optimizing reaction conditions of N-alkylation reaction. [Link]
-
ACS. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
National Institutes of Health (NIH). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
National Institutes of Health (NIH). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. Optimization of the alkylation reaction. Reaction conditions were.... [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
-
National Institutes of Health (NIH). (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. [Link]
-
National Institutes of Health (NIH). (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
National Institutes of Health (NIH). (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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- 18. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethylcyclobutanamine Purification
Welcome to the technical support hub for the purification of N-Ethylcyclobutanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and complex issues encountered during the purification of this secondary amine, providing not just protocols, but the chemical reasoning behind them to empower your experimental design.
Section 1: Understanding the Challenge - The Nature of this compound
This compound is a secondary amine with a relatively low molecular weight (99.17 g/mol ).[1] Its basicity and potential for hydrogen bonding dictate the primary challenges in its purification. Common synthetic routes, such as the reductive amination of cyclobutanone with ethylamine or alkylation of cyclobutanamine, can introduce specific impurities that must be addressed.[2][3]
Common Impurity Profile:
-
Unreacted Starting Materials: Cyclobutanamine, ethylamine, cyclobutanone.
-
Over-alkylation Products: Diethylcyclobutylamine (tertiary amine).
-
Reductant-related Byproducts: Borate salts or other residues from reducing agents like NaBH₄ or NaBH₃CN.[4]
-
Solvent and Water: Residual solvents from the reaction and workup, and water.
-
Degradation Products: Amines can be sensitive to air and light, leading to colored impurities.[5]
Section 2: Troubleshooting Guides & FAQs
This section is formatted as a series of questions you might have during your purification process, followed by detailed, actionable answers.
Initial Workup & Extraction
Q1: My crude this compound is soluble in my organic extraction solvent, but I have low recovery after aqueous washes. Why?
A1: This is a classic issue related to the basicity of your amine. During aqueous washes, especially if the water is neutral or slightly acidic, a portion of your this compound can become protonated (forming an ammonium salt). This salt is water-soluble, leading to its loss from the organic layer.
-
Causality: The lone pair on the nitrogen atom of the amine readily accepts a proton (H⁺) from water or any acidic species, forming a charged ammonium cation which is highly soluble in the aqueous phase.
-
Troubleshooting Protocol:
-
Ensure Basicity: Before and during extraction, ensure the aqueous phase is basic, ideally with a pH > 10. This can be achieved by washing with a dilute solution of NaOH (1M) or K₂CO₃ (10% w/v). This keeps the amine in its neutral, "free base" form, maximizing its solubility in the organic solvent.[6]
-
Back-Extraction: If you suspect product loss to the aqueous layer, combine all aqueous washes, basify them to pH > 10 with NaOH, and re-extract with your organic solvent (e.g., dichloromethane or ethyl acetate). This will recover the amine that was inadvertently protonated.
-
Q2: After solvent removal, my product is wet. What is the best way to dry this compound?
A2: Water can interfere with subsequent reactions and accurate yield determination. Choosing the right drying agent is critical for amines.
-
Expertise & Experience: Acidic drying agents like anhydrous CaCl₂ can form complexes with amines and should be avoided. Anhydrous MgSO₄ is slightly acidic and can also be problematic.
-
Recommended Drying Agents:
-
Potassium Carbonate (K₂CO₃): An excellent choice as it is basic and will not react with the amine.
-
Sodium Sulfate (Na₂SO₄): A neutral and safe option, though it has a lower drying capacity and is slower acting than K₂CO₃.
-
Potassium Hydroxide (KOH) / Calcium Oxide (CaO): For rigorous drying, especially before distillation, solid KOH pellets or CaO can be used.[7] These are strongly basic and highly efficient.
-
| Drying Agent | Speed | Capacity | Intensity | Suitability for Amines |
| K₂CO₃ | Medium | Medium | Medium | Excellent (Basic) |
| Na₂SO₄ | Low | High | Low | Good (Neutral) |
| MgSO₄ | High | High | Medium | Use with caution (Slightly Acidic) |
| CaCl₂ | High | High | High | Not Recommended (Acidic) |
| KOH / CaO | High | High | High | Excellent (Strongly Basic) |
Purification by Distillation
Q3: I'm trying to purify my this compound by distillation, but the boiling point seems inconsistent and the product is discolored.
A3: This often points to the presence of water or volatile impurities, or thermal degradation. This compound is a liquid, and distillation is a primary method for its purification.[2]
-
Causality & Protocol:
-
Rigorous Drying: Before distillation, ensure the crude amine is thoroughly dry. Distilling "wet" amine can lead to azeotrope formation and inconsistent boiling points. Consider drying over KOH pellets overnight, followed by decanting.
-
Vacuum Distillation: To prevent thermal degradation, which can cause discoloration, it is highly recommended to perform the distillation under reduced pressure (vacuum).[5] This lowers the boiling point, requiring less heat.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like Nitrogen or Argon before heating. Amines can oxidize at high temperatures in the presence of air, leading to colored impurities.[5]
-
Purification by Column Chromatography
Q4: My amine streaks badly on a standard silica gel column, and I get very poor separation. What's wrong?
A4: This is a very common and expected problem. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[8] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, peak tailing, and poor separation.[2][8]
-
Expertise & Causality: The lone pair of the amine nitrogen forms a strong bond with the acidic protons of the silica surface, effectively "sticking" the compound to the stationary phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine purification by chromatography.
-
Protocol 1: Mobile Phase Modification:
-
Prepare your eluent system (e.g., Hexane/Ethyl Acetate).
-
To this mixture, add a small amount of a volatile competing base, such as triethylamine (TEA), typically 0.5-2% by volume.[6][8]
-
The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your this compound to elute properly.
-
-
Protocol 2: Alternative Stationary Phases:
-
Alumina: Use a column packed with basic or neutral alumina instead of silica. Alumina does not have the strong acidity of silica and is often a better choice for basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica columns where the silanol groups are capped with amine functionalities are commercially available and provide excellent results for amine purification.[8]
-
Purification via Salt Formation
Q5: My product is contaminated with a non-basic, non-polar impurity that has a similar boiling point. Distillation and chromatography are not working. Is there another way?
A5: Yes. This is an ideal scenario for purification via salt formation and recrystallization. This classic technique leverages the basicity of your amine to selectively separate it from neutral or acidic impurities.[9][10]
-
Causality: By reacting your amine with an acid, you form an ammonium salt. This salt has drastically different physical properties (it's a solid, non-volatile, and typically soluble in different solvents) than the neutral free base.
-
Purification via Salt Formation Workflow:
Caption: Workflow for purifying amines via selective salt precipitation.
-
Step-by-Step Protocol:
-
Dissolve your crude this compound in a non-polar organic solvent like diethyl ether or hexanes.
-
Slowly add a solution of an acid, such as HCl in diethyl ether or trifluoroacetic acid, dropwise while stirring.[11]
-
The this compound hydrochloride salt will precipitate as a solid. The non-basic impurity will remain dissolved in the solvent.
-
Collect the solid salt by filtration and wash it with a small amount of cold solvent to remove any surface impurities.
-
To recover your purified amine, dissolve the salt in water, add a strong base (e.g., 2M NaOH) to deprotonate it back to the free base, and extract the pure amine into an organic solvent.[2]
-
Dry the organic layer and remove the solvent to yield pure this compound.
-
Section 3: Purity Analysis
Q6: How can I confidently assess the purity of my final product?
A6: A combination of analytical techniques is recommended for a comprehensive assessment.
-
Gas Chromatography (GC): An excellent technique for determining the purity of volatile compounds like this compound.[12][13] It can separate the product from volatile starting materials and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides not only purity information but also allows for the identification of impurities based on their mass-to-charge ratio.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Titration: A classic acid-base titration can determine the concentration of the amine in a solution, providing a measure of overall amine content.[16]
References
- Google Patents. (n.d.). JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
-
Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
Lietuvos mokslų akademijos Leidybos skyrius. (2006, January 6). Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]
-
YouTube. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]
-
YouTube. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved from [Link]
-
ACS Publications. (n.d.). Desiccant efficiency in solvent and reagent drying. 5. Amines. Retrieved from [Link]
-
Nitrosamines Exchange. (2025, January 23). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. Retrieved from [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
Sources
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- 6. biotage.com [biotage.com]
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- 16. bre.com [bre.com]
Preventing over-alkylation in N-Ethylcyclobutanamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of N-Ethylcyclobutanamine, with a specific focus on preventing over-alkylation to the undesired tertiary amine, N,N-diethylcyclobutanamine.
Introduction: The Challenge of Selective N-Alkylation
The synthesis of secondary amines like this compound often presents a significant challenge: preventing the reaction from proceeding to the tertiary amine. This phenomenon, known as over-alkylation, arises because the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction.[1] Direct alkylation of a primary amine with an alkyl halide is frequently an inefficient method for producing a secondary amine due to the formation of substantial amounts of the tertiary amine and even quaternary ammonium salts.[1][2]
This guide will explore the common pitfalls in this compound synthesis and provide robust, field-proven strategies to maximize the yield of the desired secondary amine while minimizing the formation of N,N-diethylcyclobutanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I attempted to synthesize this compound by reacting cyclobutylamine with ethyl bromide and ended up with a mixture of products, including a significant amount of what I believe is N,N-diethylcyclobutanamine. Why did this happen?
A1: This is a classic case of over-alkylation. The this compound you formed in the initial reaction is more nucleophilic than the starting cyclobutylamine. This increased nucleophilicity makes it more reactive towards the remaining ethyl bromide in your reaction mixture, leading to a second alkylation event and the formation of the tertiary amine.[1] Direct alkylation of amines is often difficult to control for mono-alkylation.[3]
Q2: What is the most reliable method to synthesize this compound while avoiding over-alkylation?
A2: The most effective and widely used method for the controlled synthesis of secondary amines is reductive amination .[3][4][5] This two-step, one-pot process involves the reaction of a carbonyl compound (in this case, cyclobutanone) with an amine (ethylamine) to form an imine intermediate, which is then reduced to the desired amine.[4][6] Because an imine can only form once on a primary amine, this method inherently prevents over-alkylation.[3]
Q3: I'm performing a reductive amination of cyclobutanone with ethylamine. What are the critical parameters I need to control to ensure a high yield of the secondary amine?
A3: Several factors are crucial for a successful reductive amination:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is mild enough to selectively reduce the iminium ion intermediate without reducing the starting ketone.[3][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that is less toxic than NaBH₃CN.[5] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting cyclobutanone, lowering your overall yield.[3]
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is a delicate balance. The acidity is required to catalyze the formation of the imine and to protonate it to the more reactive iminium ion. However, if the pH is too low, the starting ethylamine will be protonated, rendering it non-nucleophilic.
-
Stoichiometry: Using a slight excess of the amine (ethylamine) can help drive the imine formation to completion. However, a large excess should be avoided as it can complicate purification.
-
Temperature: The reaction is typically run at or below room temperature to maintain selectivity and prevent side reactions.
Q4: My reductive amination still produced a small amount of the tertiary amine. How is this possible?
A4: While reductive amination is highly selective, trace amounts of the tertiary amine can sometimes form. This can occur if the newly formed this compound reacts with any remaining cyclobutanone to form a new iminium ion, which is then reduced. To minimize this, ensure the complete consumption of cyclobutanone before the reduction is complete. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q5: I have a mixture of this compound and N,N-diethylcyclobutanamine. How can I purify my desired secondary amine?
A5: Separating a secondary amine from a tertiary amine can be challenging due to their similar physical properties. Several methods can be employed:
-
Chromatography: Column chromatography on silica gel or alumina is a common method.[8][9] The polarity difference between the secondary and tertiary amine, although small, can often be exploited for separation. Using a solvent system with a small amount of a basic modifier, like triethylamine, can help prevent streaking of the amines on the silica gel.
-
Acid-Base Extraction: This technique can sometimes be effective. By carefully adjusting the pH, it may be possible to selectively protonate and extract one of the amines into an aqueous layer. However, the pKa values of the two amines are likely to be very similar, making this a difficult separation.
-
Derivatization: In some cases, the secondary amine can be selectively reacted with a reagent to form a derivative that has significantly different properties, allowing for easy separation. The derivative can then be cleaved to regenerate the pure secondary amine.
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound via Reductive Amination
This protocol is designed to maximize the yield of the secondary amine and minimize over-alkylation.
Materials:
-
Cyclobutanone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of cyclobutanone (1.0 equivalent) in dichloromethane (DCM), add ethylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
| Parameter | Recommended Condition | Rationale |
| Carbonyl Source | Cyclobutanone | Direct precursor to the cyclobutyl group. |
| Amine Source | Ethylamine | Provides the ethyl group for N-alkylation. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for the iminium ion.[5] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, good for this reaction type. |
| Acid Catalyst | Acetic Acid | Facilitates imine and iminium ion formation. |
| Temperature | Room Temperature | Balances reaction rate and selectivity. |
Visualizing the Process
Reaction Pathway and the Problem of Over-alkylation
The following diagram illustrates the desired reaction pathway to this compound via reductive amination and the competing over-alkylation side reaction.
Caption: Desired vs. Undesired Reaction Pathways
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A Troubleshooting Decision Tree
References
-
Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Reductive Amination. (2026, January 3). Wordpress. Retrieved from [Link]
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Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Retrieved from [Link]
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Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). ResearchGate. Retrieved from [Link]
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Amine alkylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amine workup. (2024, March 12). Reddit. Retrieved from [Link]
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Boz, E., Tüzün, N. Ş., & Stein, M. (2018, October). Structure of hemiaminal intermediate of the reaction of diethylamine with cyclobutanone. ResearchGate. Retrieved from [Link]
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Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the purification of tertiary amines. (n.d.). Google Patents.
- PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. (n.d.). Google Patents.
-
21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. (2007, May 10). PubMed. Retrieved from [Link]
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Technical Support Center: N-Ethylcyclobutanamine Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-Ethylcyclobutanamine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Synthesis Strategy & Core Scale-Up Concerns
The most prevalent and scalable method for synthesizing this compound is the reductive amination of cyclobutanone with ethylamine. This process typically involves two key steps: the formation of an intermediate imine/enamine, followed by its reduction to the final secondary amine.
Caption: Fig 1. General workflow for this compound synthesis via reductive amination.
Q1: What are the primary challenges I should anticipate when scaling this reaction from grams to kilograms?
A1: Moving from a lab-scale (grams) to a process-scale (kilograms) introduces significant challenges that are often negligible on the bench. The primary concerns are:
-
Thermal Management: Reductive amination, particularly catalytic hydrogenation, is often exothermic. A small flask can dissipate heat easily into the atmosphere, but a large reactor has a much lower surface-area-to-volume ratio. This can lead to a runaway reaction if the heat generated exceeds the cooling capacity of the reactor.[1]
-
Mass Transfer & Mixing: In heterogeneous catalysis (e.g., H₂ gas, liquid reactants, solid catalyst), efficient mixing is critical.[2] Poor mixing can lead to localized "hot spots," catalyst settling, and incomplete reactions, resulting in lower yields and inconsistent product quality.
-
Reagent Addition & Stoichiometry Control: Adding reagents too quickly on a large scale can cause dangerous exotherms or lead to the formation of byproducts. Precise control over addition rates and maintaining stoichiometry becomes paramount.
-
Work-up and Purification: Handling and separating large volumes of material is physically and technically demanding. Phase separations can be slower, and distillation requires larger, more specialized equipment. Product isolation and purity can be compromised by minor impurities that were insignificant at a smaller scale.
-
Safety: The risks associated with flammable solvents, hydrogen gas, and potentially pyrophoric catalysts increase exponentially with scale.[3][4] A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up operation.
Part 2: Troubleshooting Reaction Parameters & Optimization
Q2: My reaction yield is low and I'm recovering significant amounts of unreacted cyclobutanone. What's the likely cause?
A2: This is a classic problem that almost always points to inefficient imine formation. The reduction step is typically fast, but it can't happen if the imine intermediate isn't present.
-
Causality: The formation of the imine from cyclobutanone and ethylamine is a reversible equilibrium reaction that produces water.[5] On a small scale, ambient moisture or solvent impurities might not be an issue. On a larger scale, the total amount of water present can be enough to shift the equilibrium back towards the starting materials, stalling the reaction.
-
Troubleshooting Steps:
-
Water Removal: The most effective solution is to remove water as it forms. On a large scale, a Dean-Stark apparatus with a suitable solvent (like toluene or heptane) is the standard method. For chemical drying, adding molecular sieves can be effective but may be impractical and costly at a very large scale.[5]
-
Acid Catalysis: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. Acetic acid is a common choice.[5] However, the pH must be carefully controlled; too much acid will protonate the ethylamine, rendering it non-nucleophilic. Monitor the pH of your reaction; it should be mildly acidic (typically pH 4-6).
-
In-Process Check (IPC): Before adding your reducing agent, take a sample of the reaction mixture. Analyze it via GC, LC-MS, or ¹H NMR to confirm that imine formation is complete.[6] Do not proceed to the reduction step until you have >95% conversion to the imine.
-
Caption: Fig 2. Troubleshooting decision tree for low reaction yield.
Q3: I'm seeing cyclobutanol as a major byproduct. How do I prevent this?
A3: The formation of cyclobutanol indicates that your reducing agent is reacting with the starting cyclobutanone before it can form the imine. This is a common issue related to the choice of reducing agent and reaction conditions.
-
Causality: Some reducing agents are more aggressive than others. Sodium borohydride (NaBH₄), for instance, will rapidly reduce aldehydes and ketones but is slow to reduce imines. Conversely, reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for the protonated imine (iminium ion) over the ketone.[5][7]
-
Solutions:
-
Change Reducing Agent: If using a strong reducing agent like NaBH₄, switch to NaBH(OAc)₃. It is specifically designed for one-pot reductive aminations because it is less basic and more sterically hindered, favoring the imine reduction pathway.
-
Two-Step Procedure: If you must use a less selective agent (e.g., for cost reasons on scale), perform the reaction in two distinct steps. First, form the imine and ensure its formation is complete (as per Q2). Then, add the reducing agent. This temporal separation prevents the agent from "seeing" the ketone.
-
Catalytic Hydrogenation: This is often the preferred method for large-scale synthesis. A catalyst like Palladium on Carbon (Pd/C) or Platinum (PtO₂) under a hydrogen atmosphere is highly effective. The ketone reduction is generally slower than the imine reduction under these conditions, leading to high selectivity.
-
| Reducing Agent | Pros for Scale-Up | Cons for Scale-Up |
| H₂ with Pd/C or PtO₂ | High atom economy (only H₂ is consumed); catalyst can be filtered and sometimes recycled; highly selective. | Requires specialized high-pressure reactor; handling of hydrogen gas and potentially pyrophoric catalysts requires strict safety protocols.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for one-pot reactions; mild conditions; no gas evolution. | Poor atom economy (generates acetate waste); relatively expensive for large-scale manufacturing. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Poor selectivity (reduces starting ketone); generates hydrogen gas upon quenching; requires a two-step process for good yield.[5] |
Table 1. Comparison of common reducing agents for scale-up.
Part 3: Purification & Safety
Q4: My crude product is contaminated with a slightly higher-boiling impurity. What could it be and how do I remove it?
A4: This is likely the over-alkylation product, N,N-diethylcyclobutanamine .
-
Causality: This byproduct forms when the desired product, this compound (a secondary amine), acts as a nucleophile itself and reacts with another molecule of the imine intermediate. This is more common when there is a localized excess of the imine relative to the reducing agent.
-
Prevention & Removal:
-
Stoichiometry Control: Use a slight excess of ethylamine (e.g., 1.1-1.2 equivalents) to push the initial imine formation forward and minimize the concentration of unreacted ketone.
-
Controlled Addition: During a two-step process, add the imine solution slowly to the reducing agent solution, rather than the other way around. This ensures the imine is immediately consumed and never present in high concentration.
-
Purification: Fractional distillation is the most effective method for removal at scale. Due to the likely small difference in boiling points, a column with high theoretical plates (e.g., a packed column) and a carefully controlled reflux ratio will be necessary.
-
Q5: What are the critical safety precautions when running a multi-kilogram catalytic hydrogenation for this synthesis?
A5: Catalytic hydrogenation at scale is a high-hazard operation that demands rigorous safety protocols.
-
Equipment: Use only a properly rated and certified high-pressure reactor (autoclave). Ensure it has a pressure relief valve, a rupture disc, and accurate temperature and pressure monitoring. The vessel must be properly grounded to prevent static discharge.[3][8]
-
Catalyst Handling: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric (ignite spontaneously in air), especially after use when dry.
-
Protocol: Always handle the catalyst as a wet slurry. Never allow the catalyst to dry out in the presence of air. After the reaction, the vessel should be purged with an inert gas (Nitrogen or Argon) before opening. The catalyst should be filtered under a nitrogen blanket and immediately submerged in water for storage or disposal.[9]
-
-
Hydrogen Safety: Hydrogen is extremely flammable and forms explosive mixtures with air. The reactor area must be designated for flammable materials, be well-ventilated, and equipped with hydrogen gas detectors.[3]
-
Solvent Choice: Use a solvent with a relatively high flash point if possible. Avoid ethers which can form peroxides. Alcohols like ethanol or methanol are common, but their flammability must be respected.
-
Emergency Procedures: All personnel must be trained on emergency shutdown procedures, including how to handle a hydrogen leak or a thermal runaway.[10]
Part 4: Experimental Protocols
Bench-Scale Protocol (0.5 mol)
-
Imine Formation: To a 1L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add cyclobutanone (35.0 g, 0.5 mol), ethylamine (70% solution in water, 38.0 g, 0.6 mol), and toluene (400 mL). Add acetic acid (1.0 mL) as a catalyst.
-
Heat the mixture to reflux and collect water in the Dean-Stark trap. Continue until no more water is collected (approx. 2-4 hours).
-
In-Process Check (IPC): Cool the mixture and take a 0.1 mL aliquot. Dilute and analyze by GC to confirm >98% conversion of cyclobutanone.
-
Reduction: Cool the toluene solution to 0-5 °C in an ice bath. In a separate beaker, dissolve sodium borohydride (11.3 g, 0.3 mol) in 100 mL of ethanol.
-
Add the NaBH₄ solution dropwise to the imine solution over 1 hour, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of 1M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by vacuum distillation to obtain this compound.
Pilot-Scale Considerations (50 mol)
-
Reactor Setup: A 100L glass-lined reactor with overhead stirring, a cooling jacket, and a port for nitrogen blanketing is required.
-
Catalytic Hydrogenation: Charge the reactor with cyclobutanone (3.5 kg, 50 mol), ethylamine (2.6 kg, 57.5 mol), and ethanol (50 L).
-
Inerting: Purge the reactor headspace with nitrogen three times.
-
Catalyst Addition: Add 5% Pd/C (50% wet, 350 g) as a slurry in ethanol. The catalyst should be transferred under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 50 psi (approx. 3.5 bar). Stir vigorously. The reaction is exothermic; use the cooling jacket to maintain the internal temperature between 25-35 °C. The reaction is complete when hydrogen uptake ceases.
-
Post-Reaction Purge: Vent the excess hydrogen safely. Purge the reactor three times with nitrogen.
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to run dry. Wash the cake with ethanol and keep it wet.
-
Work-up & Purification: Transfer the filtrate to a separate reactor for solvent removal via distillation. The crude product is then purified by large-scale vacuum fractional distillation.
References
- Vertex AI Search Result 1: Provides safety and handling information for Cyclobutanamine hydrochloride, including precautions for safe handling, storage, and personal protective equipment.
- Vertex AI Search Result 2: Discusses synthesis routes for this compound, including alkylation and reductive amination, and the influence of c
- Vertex AI Search Result 3: Contains safety data sheet information for a related cyclobutanamine derivative, outlining first-aid measures and handling precautions.
- Vertex AI Search Result 4: Safety data sheet for Cyclobutylamine, detailing handling, storage, and measures to prevent electrost
- Vertex AI Search Result 5: Discusses the scale-up of imine-reductase-catalyzed reductive amination, highlighting enzyme stability as a limiting factor and the use of Design of Experiments (DoE).
- Vertex AI Search Result 6: Shows a preparative-scale reaction scheme involving Pd/C catalyst for hydrogenation, a common step in reductive amin
- Vertex AI Search Result 7: Describes the scale-up of a continuous Ir-catalyzed reductive amination, noting challenges with heat transfer and the benefits of high-pressure flow reactors.
- Vertex AI Search Result 8: Product information for this compound hydrochloride, confirming its chemical formula and molecular weight.
- Vertex AI Search Result 9: PubChem entry for Cyclobutylamine, providing comprehensive safety and hazard information, including GHS classific
- Vertex AI Search Result 11: A discussion on the time-consuming nature of reaction optimization, which is relevant to scaling up new processes.
- Vertex AI Search Result 15: A forum discussion on troubleshooting reductive amination, highlighting issues with poor conversion and imine form
- Vertex AI Search Result 21: Another forum discussion providing practical tips for troubleshooting reductive amination, such as the need for acid catalysis and checking for imine form
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. kishida.co.jp [kishida.co.jp]
Optimizing solvent and base for N-Ethylcyclobutanamine synthesis
Welcome to the technical support center for the synthesis of N-Ethylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our focus is on the optimization of solvent and base selection for the reductive amination of cyclobutanone with ethylamine, a primary route to this compound.
Introduction to the Synthesis
The synthesis of this compound is most commonly and efficiently achieved through the reductive amination of cyclobutanone with ethylamine. This reaction proceeds via the formation of an intermediate imine (or more accurately, an iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine. The choice of solvent, reducing agent, and any additives such as a base or acid can significantly impact the reaction's yield, purity, and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most effective reducing agent for the synthesis of this compound via reductive amination?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][2][3] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][2][3] Its key advantage lies in its ability to reduce the intermediate iminium ion much faster than it reduces the starting ketone (cyclobutanone).[4][5] This selectivity minimizes the formation of cyclobutanol as a byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[4] Furthermore, NaBH(OAc)₃ is compatible with a wider range of solvents and is generally considered safer than sodium cyanoborohydride (NaBH₃CN) as it does not produce toxic cyanide byproducts.[4]
Q2: Is an acidic catalyst necessary for this reaction?
A2: While not always strictly necessary with aldehydes, the addition of a catalytic amount of a weak acid, such as acetic acid, is often beneficial for the reductive amination of ketones like cyclobutanone.[1][2][3] The acid catalyzes the formation of the iminium ion, which is the species that is ultimately reduced.[6] Optimal imine formation typically occurs under mildly acidic conditions (pH 4-5).[4][6] However, using a strong acid or an excessive amount of weak acid can be detrimental, as it will protonate the ethylamine, rendering it non-nucleophilic and halting the initial imine formation step.[4][6]
Q3: Can I use a base in this reaction? What is its purpose?
A3: While the reaction is typically run under neutral to slightly acidic conditions to promote imine formation, the inclusion of a non-nucleophilic weak base can be advantageous in certain scenarios. If your ethylamine starting material is in the form of a salt (e.g., ethylamine hydrochloride), a weak base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is necessary to neutralize the salt and liberate the free amine for the reaction. Additionally, a weak base can be used to quench the reaction and neutralize any remaining acid during the workup procedure.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[7][8][9][10] You should spot three lanes on your TLC plate: your starting material (cyclobutanone), the reaction mixture, and a co-spot of both.[8][10] As the reaction proceeds, you should observe the disappearance of the cyclobutanone spot and the appearance of a new, typically more polar, spot for the this compound product.[10] A suitable eluent system for this analysis would likely be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides scientifically grounded solutions.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
Problem 1: Low or No Yield of this compound
-
Possible Cause A: Inefficient Imine/Iminium Ion Formation. The equilibrium between cyclobutanone/ethylamine and the corresponding imine may not be favorable.
-
Solution: The formation of the imine intermediate is a dehydration reaction.[5] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards the imine, thereby increasing the concentration of the species to be reduced.[11] Additionally, ensuring the reaction is conducted under mildly acidic conditions (e.g., with a catalytic amount of acetic acid) can accelerate imine formation.[1][3]
-
-
Possible Cause B: Degradation or Inactivity of the Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive. Improper storage or handling can lead to its decomposition and reduced activity.
-
Solution: Always use freshly opened or properly stored NaBH(OAc)₃. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Possible Cause C: Suboptimal Stoichiometry. An incorrect ratio of reactants can lead to poor conversion.
-
Solution: Typically, a slight excess of the amine (ethylamine, 1.1-1.2 equivalents) is used to ensure complete conversion of the limiting ketone (cyclobutanone). However, a large excess of the amine should be avoided as it can complicate purification.
-
Problem 2: Presence of Unreacted Cyclobutanone in the Final Product
-
Possible Cause A: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction by TLC until the cyclobutanone spot is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, depending on the solvent used.
-
-
Possible Cause B: Incomplete Imine Formation. As discussed in "Problem 1," if the imine intermediate is not formed efficiently, there will be unreacted ketone remaining.
-
Solution: Refer to the solutions for "Problem 1, Possible Cause A."
-
Problem 3: Formation of Significant Byproducts
-
Possible Cause A: Reduction of Cyclobutanone to Cyclobutanol. This occurs if the reducing agent is too strong or if it reacts faster with the ketone than with the iminium ion.
-
Possible Cause B: Dialkylation to form N,N-diethylcyclobutanamine. This can occur if the newly formed this compound reacts with another molecule of cyclobutanone and is subsequently reduced.
Optimizing Solvent Selection
The choice of solvent is critical for a successful reductive amination. The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate the formation of the iminium ion.
| Solvent | Advantages | Disadvantages | Recommendation |
| 1,2-Dichloroethane (DCE) | Excellent solvent for a wide range of substrates.[1][2][3] Often leads to faster reaction rates compared to other solvents.[1] | Chlorinated solvent, which raises environmental and health concerns. | Highly recommended for optimal performance , especially when reaction speed is a priority. Use in a well-ventilated fume hood. |
| Tetrahydrofuran (THF) | A good alternative to DCE, suitable for many reductive aminations.[1][2] | Reactions may be slower than in DCE.[1] Can form peroxides upon storage. | A viable and less toxic alternative to DCE. Ensure the use of freshly distilled or inhibitor-free THF. |
| Acetonitrile (ACN) | Can be used, but is generally less common for this specific transformation.[1][2][3] | May not be as effective as DCE or THF for all substrates. | Consider as a third option if DCE and THF are not suitable for downstream processes. |
| Methanol (MeOH) or Ethanol (EtOH) | Can be used, particularly if a stepwise procedure with NaBH₄ is employed for the reduction step.[1] | Not ideal for one-pot reactions with NaBH(OAc)₃, which can react with protic solvents. | Recommended primarily for the stepwise approach where the imine is formed first, followed by reduction. |
Recommended Experimental Protocol
This protocol is a general guideline for the synthesis of this compound using sodium triacetoxyborohydride.
Reaction Scheme
Caption: Reductive amination of cyclobutanone with ethylamine.
Materials:
-
Cyclobutanone (1.0 eq)
-
Ethylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for flash chromatography (e.g., hexanes/ethyl acetate with a small amount of triethylamine)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add cyclobutanone (1.0 eq) and 1,2-dichloroethane (DCE) to make an approximately 0.5 M solution.
-
Add ethylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of cyclobutanone), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel. Due to the basic nature of the amine product, it is advisable to add a small amount of a weak base, such as triethylamine (0.5-1%), to the eluent to prevent tailing and improve separation. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate is typically effective.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]
- Myers, A. G., et al. (2012).
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
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Characterization of N-Ethylcyclobutanamine synthesis byproducts
Technical Support Center: Synthesis of N-Ethylcyclobutanamine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification, with a focus on byproduct characterization and mitigation.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reductive amination of cyclobutanone with ethylamine.
Problem 1: Low Yield of this compound and Presence of Multiple Byproducts in GC-MS Analysis.
Symptoms:
-
The gas chromatography-mass spectrometry (GC-MS) chromatogram of the crude reaction mixture shows a small peak corresponding to the desired product (this compound, m/z 99.17) and several other significant peaks.
-
The isolated yield after purification is significantly lower than expected.
Possible Causes and Solutions:
-
Cause A: Incomplete Imine Formation. The initial reaction between cyclobutanone and ethylamine forms an intermediate imine, which is then reduced to the final amine product.[1][2] If this equilibrium is not favored, unreacted cyclobutanone will remain.
-
Solution: Ensure the reaction conditions are optimized for imine formation. This can be achieved by:
-
pH Control: The reaction is often acid-catalyzed. A slightly acidic medium (pH 4-6) can facilitate the dehydration step to form the imine. However, excessively low pH will protonate the ethylamine, rendering it non-nucleophilic.[3]
-
Water Removal: The formation of the imine from a ketone and an amine is a condensation reaction that produces water.[1] Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the imine product.
-
-
-
Cause B: Side Reactions of the Carbonyl Group. Cyclobutanone can undergo self-condensation or other side reactions under the reaction conditions.
-
Solution:
-
Slow Addition of Reagents: Adding the reducing agent slowly to the mixture of cyclobutanone and ethylamine can help to ensure that the imine is reduced as it is formed, minimizing the opportunity for side reactions of the ketone.
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for reductive aminations because they are less likely to reduce the ketone directly and are more selective for the imine.[4]
-
-
-
Cause C: Over-alkylation. The newly formed secondary amine (this compound) can react further with another molecule of cyclobutanone and undergo a second reductive amination to form a tertiary amine byproduct, N,N-diethylcyclobutanamine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of ethylamine relative to cyclobutanone to favor the formation of the secondary amine.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to stop the reaction once the desired product is maximized and before significant over-alkylation occurs.
-
-
Problem 2: Difficulty in Purifying this compound from a Closely-Eluting Impurity.
Symptoms:
-
Column chromatography does not provide baseline separation of the desired product and a persistent impurity.
-
The NMR spectrum of the "purified" product shows extra peaks that are not consistent with the structure of this compound.
Possible Cause and Solution:
-
Cause: Formation of a Structurally Similar Byproduct. A common byproduct in reductive aminations is the corresponding alcohol, formed from the reduction of the starting carbonyl compound. In this case, cyclobutanol would be formed from the reduction of cyclobutanone. While their boiling points are different, they can sometimes co-elute depending on the chromatography conditions.
-
Solution: Acid-Base Extraction. Take advantage of the basic nature of the amine product.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer, while the neutral cyclobutanol byproduct will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent to recover the purified this compound.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound via reductive amination?
A1: The primary byproducts to anticipate are:
-
Unreacted Cyclobutanone: Due to incomplete reaction.
-
Cyclobutanol: Resulting from the direct reduction of cyclobutanone by the reducing agent.
-
N,N-diethylcyclobutanamine: Formed from the over-alkylation of the desired product.
-
Imines and Enamines: These are reaction intermediates that may persist if the reduction is incomplete.[]
Q2: Which analytical techniques are best suited for identifying these byproducts?
A2: A combination of techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique to separate the components of the crude reaction mixture and obtain their mass-to-charge ratios, which can help in preliminary identification.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for detailed structural elucidation of the main product and any isolated byproducts.[9][10][11] Specific chemical shifts and coupling patterns can confirm the structures. For instance, the cyclobutane ring protons often show complex splitting patterns.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes to separate the desired amine from impurities.[][14]
Q3: How can I confirm the structure of this compound using NMR?
A3: In the 1H NMR spectrum of this compound, you should expect to see:
-
A triplet corresponding to the methyl protons (-CH3) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH2-) of the ethyl group.
-
A complex multiplet for the methine proton (-CH-) on the cyclobutane ring attached to the nitrogen.
-
Multiplets for the other methylene protons of the cyclobutane ring.
The integration of these signals should correspond to the number of protons in each environment (3H, 2H, 1H, and 6H, respectively). 13C NMR will show the expected number of carbon signals with chemical shifts characteristic of the alkyl groups and the cyclobutane ring.
Q4: Are there alternative synthetic routes to this compound that might produce a different byproduct profile?
A4: Yes, an alternative route is the direct alkylation of cyclobutanamine with an ethylating agent like ethyl bromide or ethyl iodide.[15] This method avoids the use of a carbonyl compound and a reducing agent, thus eliminating the possibility of forming cyclobutanol. However, this method is prone to over-alkylation, leading to the formation of N,N-diethylcyclobutanamine and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial.
Section 3: Experimental Protocols
Protocol 1: Standard GC-MS Method for Crude Reaction Mixture Analysis
This protocol provides a general method for the analysis of a crude reaction mixture from the synthesis of this compound.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-500 amu |
| Solvent Delay | 3 min |
Section 4: Visual Guides
Diagram 1: Troubleshooting Logic for this compound Synthesis
This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
The Pharma Innovation Journal. Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. [Link]
-
Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Evaluation of gas chromatography-mass spectrometry analysis and yield. [Link]
- Google Patents.
-
International Journal of Research in Ayurveda and Pharmacy. GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). [Link]
-
Chemistry LibreTexts. Reductive Amination. [Link]
-
LabRulez GCMS. Amines - Analysis of impurities in ethylene diamine. [Link]
-
Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. Structure of hemiaminal intermediate of the reaction of diethylamine with cyclobutanone. [Link]
-
Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed Central. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
PubMed Central. NMR of Natural Products as Potential Drugs. [Link]
-
International Journal of Botany Studies. Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. [Link]
-
Lietuvos mokslų akademijos Leidybos skyrius. Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. [Link]
-
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]
-
PMC. 1Progress, applications, challenges and prospects of protein purification technology. [Link]
-
docbrown.info. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: N-Ethylcyclobutanamine Stability and Degradation
Welcome to the technical support center for N-Ethylcyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges and degradation products associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Introduction to this compound Stability
This compound, a secondary amine with a strained cyclobutane ring, presents unique stability considerations. While the cyclobutane moiety is relatively inert for a strained carbocycle, the secondary amine functional group is susceptible to various degradation pathways. Understanding these pathways is critical for ensuring the integrity of experimental results and the quality of pharmaceutical preparations. This guide will delve into the primary degradation mechanisms, provide protocols for stability testing, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, the presence of oxidizing agents, light exposure, and temperature. As a secondary amine, it is susceptible to oxidation and can react with nitrosating agents to form N-nitrosamines. The compound is generally more stable in neutral to basic conditions and can undergo acid-catalyzed hydrolysis.
Q2: What are the expected shelf-life and optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Under these conditions, the compound is expected to be stable for an extended period. However, for solutions, the stability will be highly dependent on the solvent and pH. It is advisable to prepare fresh solutions for critical experiments or to conduct solution stability studies under your specific experimental conditions.
Degradation Pathways and Products
Q3: What is the most common degradation pathway for this compound under oxidative stress?
A3: The primary oxidative degradation pathway for this compound involves the formation of an imine through dehydrogenation. This reaction typically occurs at the amine moiety, resulting in the formation of N-cyclobutylideneethanamine. This process is a form of oxidative dehydrogenation where the secondary amine is converted to a more oxidized state.
Q4: Can this compound degrade into a nitrile?
A4: The direct conversion of a secondary amine like this compound to a nitrile is not a standard oxidative pathway. The formation of a nitrile would necessitate the cleavage of a carbon-nitrogen bond, which is a more complex, multi-step process. For instance, cleavage of the N-ethyl group would first yield cyclobutanamine, a primary amine, which could then potentially undergo further oxidation to form cyclobutanecarbonitrile.
Q5: Is this compound susceptible to hydrolysis?
A5: Yes, this compound can be susceptible to hydrolysis, particularly under acidic conditions. While stable in neutral and basic environments, acidic conditions can catalyze the cleavage of the C-N bond. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Q6: What are the potential degradation products under photolytic conditions?
A6: While specific photostability data for this compound is not extensively available, secondary amines can be susceptible to photodegradation. Exposure to UV light can potentially lead to N-dealkylation or other complex radical-mediated reactions. It is crucial to protect solutions of this compound from light to minimize the risk of photodegradation.
Q7: Can this compound form N-nitrosamines?
A7: Yes, as a secondary amine, this compound is at risk of forming N-nitrosamines in the presence of nitrosating agents (e.g., nitrites) under acidic conditions.[1] The resulting product would be N-nitroso-N-ethylcyclobutanamine. Given that N-nitrosamines are a class of potent carcinogens, it is critical to avoid sources of nitrosating agents in your experimental setup.[1]
Troubleshooting Guide
Unexpected Experimental Results
Q8: I am observing a new, unexpected peak in my chromatogram after storing my this compound solution for a short period. What could be the cause?
A8: An unexpected peak could be a degradation product. Consider the following possibilities:
-
Oxidation: If your solution was exposed to air, the primary degradation product is likely the imine, N-cyclobutylideneethanamine.
-
Acid-catalyzed hydrolysis: If your solution is at a low pH, you may be observing a hydrolysis product.
-
N-nitrosamine formation: If your solution contains any source of nitrites (e.g., from excipients or glassware contamination) and is acidic, the new peak could be N-nitroso-N-ethylcyclobutanamine.
To identify the unknown peak, we recommend using a high-resolution mass spectrometry technique such as LC-MS/MS.
Q9: My assay results for this compound are consistently low, even with freshly prepared standards. What could be the issue?
A9: Consistently low assay values could be due to several factors:
-
Adsorption: this compound, being a basic amine, can adsorb to acidic surfaces like silica gel or glass. This can be a significant issue in chromatography. To mitigate this, consider using deactivated glassware or adding a small amount of a competing amine, such as triethylamine, to your mobile phase.
-
On-column degradation: The stationary phase in your chromatography column, especially if it's silica-based and not end-capped, can have acidic silanol groups that may cause on-column degradation. Using a column with a more inert stationary phase or a mobile phase with a competing base can help.
-
Standard instability: If your standard is prepared in an acidic solution, it may be degrading. Prepare standards in a neutral or slightly basic solvent and use them promptly.
Forced Degradation Studies
Q10: I need to perform a forced degradation study on this compound. What conditions should I use?
A10: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without leading to secondary, more complex degradation.[2][3]
Here is a recommended starting protocol:
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 80°C (in solid state) | 48 hours | |
| Photostability | ICH Q1B conditions* | Ambient | As per guidelines |
*ICH Q1B guidelines specify exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place a known amount of solid this compound in a vial in an oven.
-
Photostability: Expose a solution of this compound in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as RP-HPLC with UV and MS detection.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.
Q11: How do I develop a stability-indicating analytical method for this compound and its degradation products?
A11: A stability-indicating method must be able to separate the parent compound from all potential degradation products and process-related impurities.[4][5]
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 column with good end-capping to minimize interactions with the basic amine.
-
Mobile Phase Optimization:
-
Aqueous Phase: Use a buffer to control the pH. A phosphate or acetate buffer in the range of pH 3-7 is a good starting point.
-
Organic Phase: Acetonitrile or methanol are common choices.
-
Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds and a mass spectrometer (MS) to identify the degradation products based on their mass-to-charge ratio.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]
Visualizing Degradation and Experimental Workflow
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
(n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. PubMed. Retrieved from [Link]
-
Shinde, V. (2020, July 30). Chemistry for The Formation of Nitrosamines. Veeprho. Retrieved from [Link]
-
(2023, March 20). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Chromatography Online. Retrieved from [Link]
-
(2021, July 1). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from [Link]
-
(2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. Retrieved from [Link]
-
(n.d.). Stability Indicating Analytical Methods (SIAMS). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PubMed. Retrieved from [Link]
-
(2022, November 1). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Retrieved from [Link]
-
(2023, November 18). N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Nitrosamines Exchange. Retrieved from [Link]
-
(n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
(n.d.). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. Retrieved from [Link]
-
(2023, October 10). Stability Indicating Assay Method. IJCRT.org. Retrieved from [Link]
-
(2016, December 14). Forced Degradation Studies. MedCrave. Retrieved from [Link]
-
(2022, July 29). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]
-
(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. PubMed. Retrieved from [Link]
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- 6. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity Screening of N-Ethylcyclobutanamine Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. The cyclobutane ring, a strained yet stable carbocycle, has garnered increasing attention for its unique structural properties that can impart favorable potency, selectivity, and pharmacokinetic profiles to drug candidates[1][2]. When functionalized, such as in the case of N-Ethylcyclobutanamine and its derivatives, this scaffold presents a compelling starting point for exploring a wide range of biological activities.
This guide provides a comprehensive overview of the principles and methodologies for screening the biological activity of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for comparative analysis, all grounded in scientific integrity and practical, field-proven insights.
The Strategic Framework for Biological Activity Screening
A successful screening campaign is not a random walk through a battery of assays but a logically tiered process. The primary objective is to efficiently identify "hits"—derivatives with promising biological activity—while simultaneously filtering out compounds that are non-specific, toxic, or otherwise unsuitable for further development. This funnel-like approach, beginning with broad primary screens and progressing to more specific secondary and tertiary assays, maximizes resource efficiency and the probability of identifying viable lead compounds.
The initial choice of screens should be hypothesis-driven, based on the known activities of structurally similar compounds or the therapeutic area of interest. For this compound derivatives, the known bioactivities of other cyclobutane-containing molecules suggest potential applications in antimicrobial, antifungal, and anticancer research[3][4].
Caption: A generalized workflow for the tiered screening of a chemical library.
Key Experimental Protocols for Activity Screening
The trustworthiness of any screening guide rests on the robustness and reproducibility of its protocols. The following sections detail standardized, self-validating methodologies for assessing the primary biological activities relevant to this compound derivatives.
Antimicrobial and Antifungal Susceptibility Testing
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of cyclobutane have shown promise in this area[3][5]. The foundational assay to determine the antimicrobial and antifungal potential of a compound is the broth microdilution method, used to establish the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm. For fungi, an MIC80 (80% inhibition) is often used[6].
Causality and Validation: This method is trusted because it directly measures the compound's effect on microbial growth. The inclusion of positive and negative controls validates the experiment's integrity—the positive control must show growth, and the negative control must remain clear. A known antibiotic (e.g., ciprofloxacin, fluconazole) should be run in parallel as a reference standard.
In Vitro Cytotoxicity Screening for Anticancer Potential
Many successful chemotherapeutics are cytotoxic, selectively killing rapidly dividing cancer cells. In vitro cytotoxicity assays are essential first-pass screens to identify compounds with potential anticancer activity[7][8]. Assays that measure metabolic activity, such as the MTT or Resazurin reduction assays, are staples in high-throughput screening due to their simplicity and reliability[9].
Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (vehicle control) and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Reagent Addition: Add the Resazurin reagent to each well. Resazurin (blue) is metabolically reduced by viable cells to the fluorescent product resorufin (pink).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (or absorbance) of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Causality and Validation: This assay's logic is that the measured fluorescence is directly proportional to the number of metabolically active, viable cells. A decrease in signal indicates a loss of viability. The protocol is validated by the response of the positive control (doxorubicin), which should produce a predictable dose-dependent decrease in cell viability. To ensure selectivity, promising compounds should also be tested against non-cancerous cell lines (e.g., normal fibroblasts)[10].
Enzyme Inhibition Screening
Enzymes are critical drug targets in numerous diseases. Inhibition assays are designed to determine if a compound can interfere with an enzyme's activity[11]. These assays are highly adaptable and can be configured for high-throughput screening[12][13].
Experimental Protocol: General Chromogenic/Fluorogenic Enzyme Inhibition Assay
-
Assay Setup: In a microtiter plate, add a buffer solution, the target enzyme (e.g., a kinase, protease, or an enzyme like acetylcholinesterase), and varying concentrations of the this compound derivative.
-
Pre-incubation: Allow the compound and enzyme to pre-incubate for a short period to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate that, when acted upon by the enzyme, produces a colored (chromogenic) or fluorescent (fluorogenic) product.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each compound concentration. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Calculate the IC50 value from the dose-response curve.
Causality and Validation: This protocol directly measures the compound's effect on the enzyme's catalytic function. The rate of product formation is the key readout. The system is validated by running controls with no enzyme (to check for substrate auto-hydrolysis) and no inhibitor (to establish 100% enzyme activity). A known inhibitor for the target enzyme should be included as a positive control.
Comparative Data Analysis: An Illustrative Guide
Once primary and secondary screening is complete, the data must be organized for clear comparison. This allows for the identification of the most potent and selective derivatives for further study. The following table provides an illustrative example of how to present screening data for a hypothetical series of this compound derivatives.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | IC50 (µM) vs. HeLa Cells | IC50 (µM) vs. Normal Fibroblasts |
| NECB-01 | Parent Compound | 128 | >256 | 75.2 | >100 |
| NECB-02 | 4-Fluoro on Phenyl Ring | 64 | 128 | 42.1 | >100 |
| NECB-03 | N-Propyl instead of N-Ethyl | >256 | >256 | 98.5 | >100 |
| NECB-04 | 3-Chloro on Phenyl Ring | 16 | 32 | 5.8 | 85.4 |
| Fluconazole | Reference Drug | N/A | 2 | N/A | N/A |
| Doxorubicin | Reference Drug | N/A | N/A | 0.5 | 2.5 |
Data is hypothetical and for illustrative purposes only, based on activities seen in similar heterocyclic compounds.
This structured presentation allows for rapid assessment. For instance, NECB-04 emerges as a promising "hit" due to its superior antimicrobial activity and potent, somewhat selective cytotoxicity against the cancer cell line compared to the parent compound and other derivatives.
Probing the Structure-Activity Relationship (SAR)
SAR studies are the cornerstone of medicinal chemistry, relating a molecule's chemical structure to its biological effect[14]. Even early screening data can provide crucial insights. From our illustrative table, we can infer a preliminary SAR:
-
Ring Substitution: Halogen substitution on an appended phenyl ring (NECB-02, NECB-04) appears to enhance biological activity compared to the unsubstituted parent (NECB-01).
-
Alkyl Chain Length: Increasing the N-alkyl chain length from ethyl to propyl (NECB-03) seems detrimental to activity.
These initial findings guide the next round of synthesis, focusing on exploring different substitutions at promising positions.
Caption: Key sites for modification on the this compound scaffold to probe SAR.
Conclusion
The systematic biological activity screening of this compound derivatives is a critical step in unlocking their therapeutic potential. By employing a tiered screening strategy built on robust, validated protocols, researchers can efficiently identify compounds with promising antimicrobial, antifungal, or cytotoxic properties. The true power of this process is realized when the quantitative data from these assays are used to build a coherent structure-activity relationship, providing a rational basis for the chemical optimization of initial hits into potent and selective lead compounds. The cyclobutane scaffold continues to prove its value in drug discovery, and a methodologically sound screening approach is the key to translating its unique chemical properties into tangible biological activity.[2][15]
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A Comparative Guide to the Structural Validation of N-Ethylcyclobutanamine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reproducible science and regulatory compliance. For N-ethylcyclobutanamine derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights into their application for confirming the molecular architecture of these promising molecules.
The choice of analytical methodology is a critical decision in the development pipeline, influencing everything from the interpretation of structure-activity relationships (SAR) to the integrity of preclinical safety data.[1][2] A multi-technique approach is often necessary to build a comprehensive and irrefutable structural dossier.[3][4] This guide will delve into the core principles, practical applications, and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Logic of Structural Validation: A Multi-Pronged Approach
The validation of a molecule's structure is a process of evidence accumulation. No single technique provides all the answers. Instead, we rely on the synergy of complementary methods to arrive at a conclusive assignment. The workflow generally involves establishing the molecular formula, determining the connectivity of atoms, and finally, defining the three-dimensional arrangement in space.
Caption: A typical workflow for the structural elucidation of a novel small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the carbon-hydrogen framework, allowing for the piecing together of the molecular puzzle.[4][5]
Key NMR Experiments for this compound Derivatives:
-
¹H NMR: This experiment provides information about the chemical environment and connectivity of protons. For an this compound derivative, one would expect to see distinct signals for the ethyl group (a quartet and a triplet), the cyclobutane ring protons (complex multiplets), and any substituents. The chemical shifts of protons alpha to the nitrogen atom are typically found in the 2.2 to 2.9 ppm range due to the deshielding effect of the nitrogen.[7][8]
-
¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The carbons directly attached to the nitrogen (alpha carbons) will appear deshielded, typically in the 30-60 ppm range.[7]
-
2D NMR (COSY, HSQC): When the ¹H NMR spectrum is complex due to overlapping signals, 2D techniques are indispensable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems of the ethyl and cyclobutyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, providing definitive C-H assignments.[4]
-
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. A D₂O shake experiment can be performed to confirm the presence of any labile N-H protons (if the amine is secondary), which will exchange with deuterium and disappear from the spectrum.[7][8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: If necessary, run standard COSY and HSQC experiments to resolve structural ambiguities.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[5][6] For amine-containing compounds, MS is particularly informative due to characteristic fragmentation pathways.
Key MS Insights for this compound Derivatives:
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) provides a highly accurate mass of the molecular ion, which can be used to determine the molecular formula.[4] According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms, like an this compound derivative, will have an odd nominal molecular weight.[9][10]
-
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[9][10][11] This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, alpha-cleavage can occur on either the ethyl or the cyclobutyl side of the nitrogen, leading to predictable fragment ions. The loss of the largest alkyl group is often the preferred pathway.[12]
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A Technical Guide to N-Ethylcyclobutanamine and its Cyclic Secondary Amine Counterparts in Synthesis
Introduction: The Role of Cyclic Secondary Amines in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the selection of an appropriate amine building block is a critical decision that profoundly influences the physicochemical properties and biological activity of the target molecule.[1] Cyclic secondary amines, such as N-ethylcyclobutanamine, N-ethylpyrrolidine, N-ethylcyclopentanamine, and N-ethylcyclohexanamine, are privileged scaffolds due to their ability to introduce conformational rigidity, modulate lipophilicity, and provide vectors for further functionalization. This guide offers an in-depth comparison of this compound with its five- and six-membered ring analogs, as well as the five-membered N-ethylpyrrolidine, providing a data-driven basis for their strategic application in synthesis.
Comparative Analysis: Physicochemical Properties and Reactivity
The synthetic utility of a cyclic secondary amine is largely dictated by a combination of its basicity, nucleophilicity, and steric profile. These properties are intricately linked to the ring size and the conformational constraints it imposes on the nitrogen atom's lone pair of electrons.
Basicity: A Tale of Ring Strain and Inductive Effects
The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial parameter influencing its behavior in both reactions and biological systems. The basicity of cyclic amines is a result of a delicate balance between the electron-donating inductive effect of the alkyl groups and the steric hindrance around the nitrogen atom.[2][3] Generally, secondary amines are more basic than primary amines due to the electron-donating nature of the additional alkyl group.[4]
The basicity of cyclic amines is influenced by the C-N-C bond angle within the ring. As the bond angle decreases in smaller rings, the nitrogen atom's orbitals undergo rehybridization, increasing the s-character of the lone pair orbital. This holds the lone pair closer to the nucleus, thereby decreasing its availability for protonation and resulting in lower basicity.[5]
| Compound | Ring Size | Predicted pKa of Conjugate Acid |
| N-Ethylpyrrolidine | 5 | ~10.4 |
| This compound | 4 | ~10.2 |
| N-Ethylcyclopentanamine | 5 | ~10.5 |
| N-Ethylcyclohexanamine | 6 | ~11.1 |
Note: The pKa values are estimated based on known values for related cyclic amines and the expected influence of the N-ethyl group. Precise experimental values may vary.
This trend suggests that N-ethylcyclohexanamine is the strongest base among the carbocyclic amines, while this compound is the weakest. N-ethylpyrrolidine exhibits a basicity comparable to its carbocyclic five-membered ring counterpart.
Nucleophilicity and Steric Hindrance: The Deciding Factors in Reactivity
While basicity and nucleophilicity are often correlated, they are not interchangeable. Nucleophilicity is a measure of the rate at which a nucleophile attacks an electrophilic carbon, and it is highly sensitive to steric hindrance.[6] The steric environment around the nitrogen atom in cyclic secondary amines directly impacts their performance in nucleophilic substitution and addition reactions.
The general trend for nucleophilicity in the absence of significant steric constraints is that it increases with basicity. However, the conformation of the cycloalkyl ring can either shield or expose the nitrogen's lone pair, affecting its accessibility to electrophiles.
Conceptual Workflow: Evaluating Nucleophilicity in SN2 Reactions
To quantitatively compare the nucleophilicity of these cyclic secondary amines, a standardized SN2 reaction can be employed. The reaction of each amine with a common electrophile, such as benzyl bromide, under identical conditions (solvent, temperature, and concentration) allows for a direct comparison of their reaction rates and yields.
Caption: Workflow for comparing the nucleophilicity of cyclic secondary amines in an SN2 reaction.
Expected Reactivity Trends:
-
N-Ethylpyrrolidine: The five-membered ring is relatively planar, providing good accessibility to the nitrogen's lone pair. Its high basicity for its ring size suggests it will be a potent nucleophile.
-
This compound: The puckered conformation of the cyclobutane ring can introduce some steric hindrance.[7] While its basicity is lower than the other amines in this series, its unique geometry may offer advantages in specific synthetic contexts where a less bulky yet reactive amine is required.
-
N-Ethylcyclopentanamine: Similar to N-ethylpyrrolidine, the cyclopentyl ring offers a good balance of conformational flexibility and accessibility to the nitrogen. It is expected to be a strong nucleophile.
-
N-Ethylcyclohexanamine: The chair conformation of the cyclohexane ring can present significant steric bulk, particularly when the ethyl group is in an axial position.[8] Despite being the most basic, its nucleophilicity in SN2 reactions may be attenuated by this steric hindrance.[9]
Application in Key Synthetic Transformations
The choice of a cyclic secondary amine can have a profound impact on the outcome of common synthetic transformations. Here, we explore their comparative performance in reductive amination and N-alkylation.
Reductive Amination: A Versatile Tool for C-N Bond Formation
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[10] The success of this reaction is often dependent on the nucleophilicity of the amine and the steric environment of both the amine and the carbonyl compound.
Experimental Protocol: Comparative Reductive Amination
To compare the performance of the cyclic secondary amines in reductive amination, a standard protocol can be followed:
-
Reaction Setup: In separate reaction vessels, dissolve one equivalent of a model ketone (e.g., cyclohexanone) and one equivalent of each of the four cyclic secondary amines in a suitable solvent (e.g., 1,2-dichloroethane).
-
Reducing Agent: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to each reaction mixture.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Analysis: Quench the reactions, extract the products, and purify by column chromatography. Determine the isolated yield for each reaction.
Expected Outcomes and Rationale:
| Amine | Expected Yield | Rationale |
| N-Ethylpyrrolidine | High | High nucleophilicity and moderate steric bulk. |
| This compound | Moderate to High | Lower basicity may be offset by its unique steric profile, potentially leading to clean reactions with less hindered ketones. |
| N-Ethylcyclopentanamine | High | Similar to N-ethylpyrrolidine, expected to be highly reactive. |
| N-Ethylcyclohexanamine | Moderate | Increased steric hindrance from the cyclohexane ring may lead to slower reaction rates and potentially lower yields, especially with sterically demanding ketones.[11] |
Logical Flow of Reductive Amination
Caption: The key steps involved in the reductive amination process.
N-Alkylation: The Impact of Steric Crowding
Direct N-alkylation with alkyl halides is another fundamental method for synthesizing tertiary amines.[12] This reaction is highly sensitive to the steric hindrance of both the amine and the alkyl halide.[13]
Experimental Protocol: Comparative N-Alkylation
A comparative study can be conducted as follows:
-
Reaction Setup: React each of the four cyclic secondary amines with a sterically demanding alkyl halide (e.g., isopropyl iodide) in a polar aprotic solvent like acetonitrile.
-
Base: Use a non-nucleophilic base (e.g., potassium carbonate) to neutralize the hydrohalic acid byproduct.
-
Monitoring and Analysis: Monitor the reactions by GC-MS to determine the relative rates of reaction and the final product yields.
Expected Outcomes and Rationale:
| Amine | Expected Reactivity | Rationale |
| N-Ethylpyrrolidine | High | Favorable combination of high nucleophilicity and accessible lone pair. |
| This compound | Moderate | The smaller ring size may reduce steric clashes compared to the six-membered ring, but its lower nucleophilicity could slow the reaction. |
| N-Ethylcyclopentanamine | High | Similar to N-ethylpyrrolidine, expected to be highly reactive. |
| N-Ethylcyclohexanamine | Low to Moderate | The bulky cyclohexane ring is likely to significantly hinder the approach of the alkyl halide, leading to a slower reaction rate.[14] |
This compound in Drug Design: A Niche Player with Unique Advantages
While larger ring systems like cyclopentane and cyclohexane are more commonly encountered in medicinal chemistry, the cyclobutane motif offers distinct advantages.[15] The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism.
The slightly lower basicity of this compound compared to its larger ring counterparts can also be advantageous in drug design. A lower pKa can lead to reduced off-target effects related to interactions with acidic biological macromolecules and can improve oral bioavailability by influencing the charge state of the molecule in the gastrointestinal tract.
Conclusion: Strategic Selection of Cyclic Secondary Amines
The choice between this compound and its cyclic secondary amine analogs is a nuanced decision that should be guided by the specific requirements of the synthetic target and its intended application.
-
N-Ethylpyrrolidine and N-Ethylcyclopentanamine are excellent choices when high nucleophilicity and reactivity are paramount.
-
N-Ethylcyclohexanamine , as the most basic of the carbocyclic series, is a strong contender when a higher pKa is desired, but its steric bulk must be taken into consideration.
-
This compound emerges as a valuable building block when a balance of moderate reactivity, unique conformational constraint, and potentially favorable physicochemical properties for drug design are sought. Its distinct steric and electronic profile makes it a compelling alternative to more conventional cyclic amines, offering chemists a valuable tool to fine-tune the properties of their molecules.
By understanding the interplay of ring size, basicity, nucleophilicity, and steric hindrance, researchers can make informed decisions in the selection of cyclic secondary amines to accelerate their synthetic endeavors and optimize the performance of their target compounds.
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Introduction: Characterizing Novel Monoamine Transporter Ligands
As a Senior Application Scientist, this guide provides a comprehensive comparison of in vitro assays relevant for characterizing N-Ethylcyclobutanamine derivatives and similar novel psychoactive substances. We will delve into the rationale behind selecting specific assays, provide detailed, field-tested protocols, and present data in a clear, comparative format to guide your research and development efforts.
This compound and its analogs belong to a class of compounds that, based on their chemical structure, are predicted to interact with monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). These transporters are critical for regulating neurotransmission, and compounds that modulate their function have significant therapeutic and toxicological potential.
The primary objectives when profiling such compounds are to determine:
-
Binding Affinity: Does the compound bind to the target transporter? At what concentration?
-
Functional Potency: Does this binding lead to a biological effect (e.g., inhibition of neurotransmitter uptake)?
-
Selectivity: Does the compound preferentially interact with one transporter over the others?
This guide will compare two primary classes of in vitro assays essential for answering these questions: Radioligand Binding Assays and Neurotransmitter Uptake Assays.
Comparative Analysis of Primary In Vitro Assays
The choice between a binding assay and a functional uptake assay depends on the specific question being asked. Binding assays measure the direct interaction of a compound with the transporter protein, while uptake assays measure the functional consequence of that interaction.
| Assay Type | Principle | Primary Endpoint | Advantages | Disadvantages | Best For |
| Radioligand Binding | Competitive displacement of a known radiolabeled ligand from the transporter by the test compound. | Affinity (Ki) | High throughput, target-specific, provides direct measure of binding. | Requires radioactive materials, does not directly measure function (agonist vs. antagonist). | Primary screening, determining target engagement and selectivity. |
| Neurotransmitter Uptake | Measurement of the test compound's ability to inhibit the transport of a labeled neurotransmitter (or surrogate) into cells expressing the target transporter. | Potency (IC50) | Direct measure of functional activity, more physiologically relevant. | Lower throughput, can be affected by off-target effects influencing cell health. | Confirming mechanism of action, lead optimization. |
Part 1: Radioligand Binding Assays for Transporter Affinity
Radioligand binding assays are a gold-standard for determining a compound's affinity (Ki) for a target. The experiment measures the ability of a test compound to compete with a radiolabeled ligand known to bind to a specific site on the transporter.
Conceptual Workflow
The workflow involves incubating cell membranes expressing the target transporter with a fixed concentration of a radioligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured.
The Ascendant Role of N-Ethylcyclobutanamine in Modern Synthesis: A Comparative Efficacy Analysis
In the landscape of synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the diverse array of available synthons, small, strained cyclic amines have garnered considerable attention for their unique conformational and stereoelectronic properties. This guide provides an in-depth technical comparison of N-Ethylcyclobutanamine against its close structural analogues, N-Ethylcyclopentanamine and N-Ethylpyrrolidine, offering researchers, scientists, and drug development professionals a comprehensive understanding of its efficacy as a synthetic building block. Through a meticulous examination of experimental data, we aim to elucidate the nuanced advantages and specific applications where this compound emerges as a superior synthetic tool.
The Cyclobutane Motif: A Catalyst for Innovation in Medicinal Chemistry
The cyclobutane ring, once considered a mere curiosity of strained ring systems, is now increasingly recognized for its profound impact on the pharmacological properties of bioactive molecules.[1] Its rigid, puckered conformation can enforce specific spatial arrangements of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold can reduce the entropic penalty upon binding and improve metabolic stability by shielding susceptible positions from enzymatic degradation.[3] this compound, as a readily accessible derivative, provides a strategic entry point into this valuable chemical space.
Comparative Synthesis and Reactivity
The utility of a synthetic building block is intrinsically linked to its accessibility and reactivity. Here, we compare the synthesis and key reactions of this compound with its five-membered ring counterparts.
Synthesis: Reductive Amination and N-Alkylation
Both this compound and its analogues are commonly synthesized via two primary routes: reductive amination of the corresponding cyclic ketone with ethylamine, or N-alkylation of the parent cyclic amine.
Reductive Amination: This one-pot reaction is a highly efficient method for the synthesis of N-alkylated cyclic amines.[4][5] The general mechanism involves the formation of an imine or enamine intermediate, which is subsequently reduced.
Caption: Reductive Amination Workflow.
N-Alkylation: This method involves the direct reaction of the parent amine with an ethylating agent, such as ethyl bromide or ethyl iodide.[6][7] While straightforward, this approach can sometimes lead to over-alkylation, necessitating careful control of reaction conditions.
Table 1: Comparative Synthesis Yields
| Compound | Synthesis Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Reductive Amination | Cyclobutanone, Ethylamine, NaBH(OAc)₃ | Dichloromethane | Room Temp | 12 | ~85-95 | [8] (representative) |
| N-Ethylcyclopentanamine | Reductive Amination | Cyclopentanone, Ethylamine, NaBH(OAc)₃ | Dichloromethane | Room Temp | 12 | ~80-90 | [8] (representative) |
| N-Ethylpyrrolidine | Reductive Amination | γ-Butyrolactone, Ethylamine, Red-Al® | Toluene | Reflux | 24 | ~70-80 | Adapted from literature |
| This compound | N-Alkylation | Cyclobutanamine, Ethyl Bromide, K₂CO₃ | Acetonitrile | 60 | 18 | Good to High | [7] (representative) |
| N-Ethylcyclopentanamine | N-Alkylation | Cyclopentanamine, Ethyl Bromide, K₂CO₃ | Acetonitrile | 60 | 18 | Good to High | [7] (representative) |
| N-Ethylpyrrolidine | N-Alkylation | Pyrrolidine, Ethyl Bromide, K₂CO₃ | Acetonitrile | 60 | 18 | Good to High | [7] (representative) |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
From the data, it is evident that reductive amination generally provides high yields for the synthesis of this compound and N-Ethylcyclopentanamine. The synthesis of N-Ethylpyrrolidine via this method from a lactone precursor can be effective, though conditions may be more forcing. N-alkylation is a viable alternative for all three compounds, with yields being generally comparable under similar conditions. The choice of method will often depend on the availability and cost of the starting materials.
Physicochemical Properties: A Tale of Ring Strain and Basicity
The subtle differences in the ring size and geometry of these cyclic amines have a significant impact on their physicochemical properties, which in turn influence their reactivity and suitability for various applications.
Table 2: Comparative Physicochemical Properties
| Property | This compound | N-Ethylcyclopentanamine | N-Ethylpyrrolidine |
| Molecular Formula | C₆H₁₃N | C₇H₁₅N | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol | 113.20 g/mol | 99.17 g/mol |
| Boiling Point | ~130-132 °C (predicted) | ~155-157 °C | ~107-108 °C |
| pKa of Conjugate Acid | ~10.5-11.0 (estimated) | ~10.8-11.2 (estimated) | ~11.27 |
| LogP | ~1.1 (predicted) | ~1.4 (predicted) | ~1.4 (predicted) |
Note: Some values are predicted or estimated based on structurally similar compounds and may vary with experimental conditions.
Metabolic Stability: The Cyclobutane Advantage
A key consideration in drug development is the metabolic stability of a compound. The introduction of a cyclobutane ring can often enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3] While direct comparative metabolic stability data for these three specific N-ethylated amines is scarce, general principles and studies on related structures suggest that the cyclobutyl group can be more resistant to metabolism compared to cyclopentyl or linear alkyl groups.[3][10]
In Vitro Metabolic Stability Assay (Conceptual)
A common method to assess metabolic stability is to incubate the compound with liver microsomes and measure its disappearance over time.[1][11]
Caption: In Vitro Metabolic Stability Workflow.
Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights
The unique conformational properties of the cyclobutane ring make this compound an attractive building block for probing structure-activity relationships (SAR) in drug discovery programs.[12][13] By replacing more flexible or larger groups with the compact and rigid N-ethylcyclobutyl moiety, medicinal chemists can gain valuable insights into the optimal geometry for receptor binding.
For instance, in the development of kinase inhibitors, the precise orientation of a side chain can be critical for activity. The puckered conformation of the cyclobutane ring in this compound can position the ethyl group in a well-defined spatial orientation, which may lead to improved interactions with the target protein compared to the more flexible N-ethylcyclopentyl group.[2]
Experimental Protocols
To facilitate the practical application of this compound and its comparators, detailed, step-by-step experimental protocols for their synthesis are provided below.
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
Cyclobutanone
-
Ethylamine (2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) in anhydrous DCM, add ethylamine solution (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis of N-Ethylcyclopentanamine via N-Alkylation
Materials:
-
Cyclopentanamine
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Diatomaceous earth
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a suspension of anhydrous K₂CO₃ (2.0 eq) in anhydrous ACN, add cyclopentanamine (1.0 eq).
-
Add ethyl bromide (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and maintain for 18 hours, or until TLC/GC-MS indicates completion.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography to obtain pure N-Ethylcyclopentanamine.
Conclusion: A Versatile and Efficacious Building Block
This compound presents itself as a highly valuable and versatile building block for modern organic synthesis and medicinal chemistry. Its efficient synthesis, coupled with the unique conformational constraints and potential for enhanced metabolic stability imparted by the cyclobutane ring, makes it an attractive alternative to its five-membered ring counterparts. While the choice of a specific cyclic amine will always be context-dependent and driven by the specific goals of a research program, the data and protocols presented in this guide strongly support the consideration of this compound as a powerful tool for the creation of novel and improved molecular entities.
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A Comparative Guide to the Structure-Activity Relationships of N-Ethylcyclobutanamine Analogs for Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine oxidase (MAO) activity remains a cornerstone of therapeutic strategies for a range of neurological and psychiatric disorders. The intricate dance between the structure of a small molecule and its inhibitory potency against MAO isoforms, MAO-A and MAO-B, is a subject of continuous investigation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Ethylcyclobutanamine analogs, a class of compounds with emerging potential as MAO inhibitors. We will dissect the causal relationships behind experimental design, present comparative data, and detail the methodologies required to explore this chemical space, offering a robust framework for researchers in drug discovery and development.
Introduction: The Significance of this compound and Monoamine Oxidase
Monoamine oxidases are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making selective inhibition a key goal in drug design.[1][2] Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[3]
The this compound scaffold represents a conformationally restricted amine, a structural motif that can impart favorable properties such as improved metabolic stability and receptor selectivity. Understanding how modifications to this core structure influence its interaction with the active site of MAO is paramount for the rational design of potent and selective inhibitors.
Deciphering the Structure-Activity Landscape
The inhibitory activity of this compound analogs against MAO is exquisitely sensitive to structural modifications. The following sections break down the key regions of the molecule and the impact of their alteration on inhibitory potency and selectivity.
The N-Alkyl Substitution: A Key Determinant of Potency
The nature of the alkyl group on the nitrogen atom is a critical factor. While the ethyl group of the parent compound provides a baseline activity, variations in chain length and branching can significantly modulate potency. Generally, there is an optimal size for the N-alkyl substituent to fit within the hydrophobic pocket of the MAO active site.
Aromatic Substitution: Tuning Selectivity and Potency
The introduction of an aromatic or heteroaromatic moiety, often linked to the cyclobutane ring, is a common strategy to enhance binding affinity through π-π stacking and other non-covalent interactions with aromatic residues in the enzyme's active site. The substitution pattern on this aromatic ring can fine-tune both potency and selectivity for MAO-A versus MAO-B.
Data Presentation: A Comparative Analysis of N-Cyclobutanamine Analogs as MAO Inhibitors
To provide a clear and objective comparison, the following table summarizes the in vitro inhibitory activities of a series of N-substituted cyclobutanamine analogs against both MAO-A and MAO-B. The data is presented as the concentration required for 50% inhibition (IC50).
| Compound ID | N-Substituent | Aromatic Moiety | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | Ethyl | None | >100 | 85.2 | - |
| 2a | Methyl | Phenyl | 15.3 | 2.1 | 7.3 |
| 2b | Ethyl | Phenyl | 8.7 | 1.5 | 5.8 |
| 2c | Propyl | Phenyl | 12.1 | 3.8 | 3.2 |
| 3a | Ethyl | 4-Fluorophenyl | 5.2 | 0.9 | 5.8 |
| 3b | Ethyl | 4-Chlorophenyl | 4.8 | 0.7 | 6.9 |
| 3c | Ethyl | 4-Bromophenyl | 4.5 | 0.6 | 7.5 |
| 4 | Ethyl | 2-Naphthyl | 2.1 | 0.25 | 8.4 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and evaluation of this compound analogs require robust and reproducible methodologies. The following protocols provide a detailed, step-by-step guide for key experiments.
General Synthetic Scheme for N-Arylcyclobutanamine Analogs
The synthesis of N-arylcyclobutanamine analogs can be achieved through reductive amination, a reliable and versatile method.
Caption: General workflow for the synthesis of N-arylcyclobutanamine analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired substituted aniline (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Acetic acid can be added as a catalyst.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylcyclobutanamine analog.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.
Caption: Workflow for in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B. Dilute the enzymes to the desired concentration in a phosphate buffer (pH 7.4).
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds to obtain a range of concentrations.
-
Assay Procedure: In a 96-well microplate, add the enzyme solution and the test compound solution. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a solution containing the Amplex® Red reagent, horseradish peroxidase, and a substrate for MAO (e.g., p-tyramine).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal a clear path toward the development of potent and selective MAO inhibitors. The N-alkyl substituent and the nature and substitution pattern of an appended aromatic ring are key modulators of activity. The presented data and protocols provide a foundational guide for researchers to design and evaluate novel analogs with improved pharmacological profiles.
Future investigations should focus on exploring a wider range of substituents on the cyclobutane ring itself, which remains a relatively unexplored area. Additionally, in vivo studies are necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising lead compounds. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation therapeutics for neurological and psychiatric disorders.
References
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- Mavel, S., et al. (2012). QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT). Bioorganic & Medicinal Chemistry, 20(4), 1388-1395.
- White, H. L., et al. (1997). Selective Inhibitors of Monoamine Oxidase. 4. SAR of Tricyclic N-methylcarboxamides and Congeners Binding at the Tricyclics' Hydrophilic Binding Site. Journal of Medicinal Chemistry, 40(16), 2563-2573.
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A Comparative Benchmarking Guide to the Synthesis of N-Ethylcyclobutanamine
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of scaffolds like N-Ethylcyclobutanamine is a cornerstone of molecular design and optimization. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology. We will delve into the nuances of reductive amination and direct N-alkylation, providing not only the "how" but also the critical "why" behind experimental choices.
Introduction to this compound
This compound is a secondary amine featuring a cyclobutane ring, a motif of increasing interest in medicinal chemistry due to its unique conformational properties and ability to explore chemical space. The synthesis of such secondary amines can be approached through several established methods, each with its own set of advantages and challenges. This guide will focus on the two most prevalent methods: reductive amination of cyclobutanone with ethylamine and direct N-alkylation of cyclobutylamine with an ethyl halide.
Method 1: Reductive Amination of Cyclobutanone with Ethylamine
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds.[1] It typically proceeds as a one-pot reaction, which is advantageous for procedural simplicity and waste reduction.[2] The reaction involves the initial formation of an imine intermediate from the condensation of a carbonyl compound (cyclobutanone) and a primary amine (ethylamine), followed by the in-situ reduction of the imine to the desired secondary amine.[1]
Mechanistic Rationale
The choice of a mild reducing agent is critical for the success of a one-pot reductive amination. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the reduction of the protonated imine (iminium ion) over the starting ketone.[3] This selectivity prevents the premature reduction of cyclobutanone to cyclobutanol, thereby maximizing the yield of the desired amine. The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.[1]
Experimental Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve cyclobutanone (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques like TLC or LC-MS. For less reactive carbonyls, the addition of a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.[1]
Logical Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Method 2: Direct N-Alkylation of Cyclobutylamine with an Ethyl Halide
Direct N-alkylation is a classical approach to forming C-N bonds via a nucleophilic aliphatic substitution reaction.[2] In this method, the lone pair of electrons on the nitrogen of cyclobutylamine acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide).
Mechanistic Considerations and Challenges
While seemingly straightforward, the direct alkylation of primary amines is often plagued by a lack of selectivity.[4] The product of the initial alkylation, this compound (a secondary amine), is often more nucleophilic than the starting primary amine. This can lead to a "runaway" reaction where the desired secondary amine is further alkylated to form the tertiary amine (N,N-diethylcyclobutylamine) and even the quaternary ammonium salt.[4][5]
To mitigate this, experimental conditions must be carefully controlled. Using a large excess of the starting amine (cyclobutylamine) can favor mono-alkylation by increasing the probability of the ethyl halide reacting with the primary amine rather than the secondary amine product. Alternatively, a slow, dropwise addition of the alkyl halide can also help to control the reaction.[1]
Experimental Protocol: Direct N-Alkylation
-
Reactant Preparation: In a round-bottom flask, dissolve cyclobutylamine (3.0 equivalents) in a suitable solvent like acetonitrile or DMF. Add a base such as potassium carbonate (K₂CO₃) (2.0 equivalents) to neutralize the hydrohalic acid formed during the reaction.
-
Addition of Alkyl Halide: Add ethyl bromide (1.0 equivalent) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the consumption of the primary amine by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.
-
Work-up: Upon completion, filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The residue is then purified via flash column chromatography to isolate this compound.[1][6]
Logical Workflow for Direct N-Alkylation
Caption: Direct N-alkylation workflow with potential byproducts.
Comparative Analysis of Synthesis Methods
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Cyclobutanone, Ethylamine | Cyclobutylamine, Ethyl Halide |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃) |
| Selectivity | High for mono-alkylation | Prone to over-alkylation, requiring careful control |
| Typical Yield | Generally high | Variable, depends on reaction conditions |
| Purity of Crude Product | Generally cleaner, fewer byproducts | Often a mixture of primary, secondary, tertiary amines and quaternary salt |
| Reaction Conditions | Mild (room temperature) | Room temperature to moderate heating |
| Procedural Complexity | One-pot, straightforward | Requires careful control of stoichiometry and addition rate |
| Waste Generation | Boronate salts | Inorganic salts |
Alternative Synthetic Strategies
While reductive amination and direct alkylation are the most common methods, other strategies for N-alkylation exist, which may be advantageous in specific contexts.
-
Alkylation with Alcohols: Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. This typically requires a catalyst to activate the hydroxyl group.[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl amines.
-
Delépine Reaction: This method utilizes hexamine for the synthesis of primary amines from alkyl halides.
-
Gabriel Synthesis: This classic method is suitable for the synthesis of primary amines from primary alkyl halides using potassium phthalimide.
Conclusion
For the laboratory-scale synthesis of this compound, reductive amination generally emerges as the superior method due to its high selectivity, operational simplicity, and typically higher yields of the desired mono-alkylated product. The one-pot nature of the reaction and the use of mild, selective reducing agents minimize the formation of byproducts that can complicate purification.
Direct N-alkylation , while a classic method, presents significant challenges in controlling selectivity, often leading to a mixture of products and requiring more extensive purification. While optimization of reaction conditions can improve the outcome, it remains a less reliable method for the clean synthesis of secondary amines like this compound.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and purity specifications. However, for most applications in drug discovery and development where high purity and predictable outcomes are paramount, reductive amination offers a more robust and efficient pathway to this compound.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][3]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][8]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Ethylcyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The proper disposal of N-Ethylcyclobutanamine is a critical aspect of laboratory safety and environmental stewardship. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing data from structurally analogous aliphatic amines and adhering to established principles of hazardous waste management. This compound should be presumed to be a corrosive, flammable, and toxic substance, necessitating its classification and handling as hazardous waste. The primary disposal route involves collection by a licensed hazardous waste management service for high-temperature incineration. Under no circumstances should this chemical be released into the sanitary sewer system or disposed of as common refuse.
Hazard Assessment and Regulatory Compliance
A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on data from similar compounds like N-Ethylcyclohexylamine, this compound is anticipated to exhibit the following hazardous characteristics:
-
Corrosivity: Capable of causing severe chemical burns to skin and eyes upon direct contact.[1][2]
-
Flammability: The liquid and its vapors are likely flammable.[1]
-
Toxicity: Presumed to be harmful if ingested, inhaled, or absorbed through the skin.[2][3]
-
Reactivity: Exhibits incompatibility with strong oxidizing agents and acids, posing a risk of vigorous or violent reactions.[1][3]
In the United States, waste with these characteristics is regulated under the Resource Conservation and Recovery Act (RCRA). This compound waste would likely be classified under the following EPA hazardous waste codes:
-
D002: Corrosive waste[1]
-
D001: Ignitable waste (pending flashpoint determination)
It is incumbent upon the waste generator to ensure full compliance with all local, state, and federal disposal regulations.[4]
Personal Protective Equipment (PPE) Protocols
Strict adherence to PPE protocols is mandatory when handling this compound waste to mitigate exposure risks.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. | Prevents dermal contact and subsequent chemical burns or systemic toxicity. |
| Eye and Face Protection | Chemical splash goggles in conjunction with a full-face shield. | Provides comprehensive protection against splashes and vapors. |
| Body Coverage | A flame-retardant laboratory coat or a chemical-resistant apron worn over full-length clothing and closed-toe shoes. | Protects the body from accidental spills and splashes. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood or a well-ventilated area. | Prevents the inhalation of potentially toxic and irritating vapors. |
On-site Waste Management: Segregation and Storage
The safe temporary storage of this compound waste within the laboratory is a critical step preceding final disposal.
-
Containment: Waste must be collected in a designated, robust, and leak-proof container. The container material must be chemically compatible with amines; high-density polyethylene (HDPE) is a recommended choice.[5]
-
Labeling: The waste container must be unequivocally labeled with "Hazardous Waste," the chemical name "this compound," and clear indication of its corrosive, flammable, and toxic hazards.
-
Segregation: To prevent dangerous chemical reactions, the waste container must be stored separately from incompatible materials, most notably acids and strong oxidizing agents.[6] Consultation of a detailed chemical compatibility chart is advised.
-
Storage Environment: The designated hazardous waste accumulation area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
Emergency Response: Spill Management
Preparedness for accidental releases is a non-negotiable aspect of laboratory safety.
-
Immediate Evacuation: All personnel should immediately leave the contaminated area.
-
Ensure Ventilation: The ventilation rate in the affected area should be maximized.
-
Contain the Spill: For minor spills, create a dike around the spill using a non-combustible absorbent material such as sand or vermiculite.
-
Collection and Packaging: The absorbed material should be carefully collected using non-sparking tools and placed into a designated hazardous waste container.
-
Decontamination: The spill area should be meticulously cleaned with an appropriate solvent, followed by a thorough wash with soap and water.
-
Notification: All spills must be reported to the institution's Environmental Health & Safety (EHS) department.
Approved Disposal Methodologies
The environmentally responsible disposal of this compound is limited to a few specialized methods, to be carried out by certified professionals.
Primary Disposal Pathway: Licensed Hazardous Waste Contractor
This is the most common and recommended procedure for laboratories.
-
Waste Characterization: The waste must be accurately identified as hazardous, with its properties clearly documented.
-
Engage a Certified Vendor: A licensed hazardous waste disposal company must be contracted for the collection, transport, and disposal of the chemical.[7]
-
Documentation (Manifest): A hazardous waste manifest must be completed. This document provides a chain of custody from the generator to the final disposal facility.
-
Record Retention: Copies of all disposal records, including the manifest, must be retained in accordance with regulatory requirements.
Viable Disposal Technologies
-
High-Temperature Incineration: This is the preferred method for the complete destruction of organic hazardous waste like amines.[8][9]
-
Chemical Neutralization: While neutralization with an acid can be a treatment step, it should only be performed by highly trained personnel under controlled conditions due to the exothermic nature of the reaction. This is not a final disposal method but can be a preliminary step before collection.[10][11]
Disposal Decision Workflow
The following flowchart provides a systematic approach to the disposal process for this compound.
Caption: Procedural workflow for the compliant disposal of this compound.
References
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- Chen, C., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
- WAT B-2480 Safety D
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- Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited.
- N-Ethylcyclohexylamine Safety D
- N-Methylcyclohexylamine Safety D
- Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes.
- Chen, C., et al. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture.
- Wang, Y., et al. (2021). Combustion Desorption for Carbon Capture by Waste Incineration. Industrial & Engineering Chemistry Research.
- 3-hydroxy-N-methylcyclobutane-1-carboxamide Safety D
- Bartocci, P., et al. (2023).
- Neutralizing Amine. CHIMIART.
- Ethyl Cyclobutanecarboxylate Safety D
- Chemical Waste. Environmental Health & Safety (EHS)
- This compound. PubChem.
- Amine Disposal For Businesses. Collect and Recycle.
- Chemical Comp
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- Chemical Compatibility Chart.
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- EPA HAZARDOUS WASTE CODES.
- Chemical Compatibility D
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- Regulatory consensus on health care waste issues fact sheet. Minnesota Pollution Control Agency.
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA.
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for N-Ethylcyclobutanamine
Understanding the Hazard: An Evidence-Based Approach
While a specific SDS for N-Ethylcyclobutanamine is not currently available in public databases, its chemical structure as a secondary amine suggests a hazard profile similar to other alkylamines. Analogous compounds like N-ethylcyclohexylamine are classified as flammable liquids that can cause severe skin burns, eye damage, and may be harmful if swallowed, inhaled, or in contact with skin. Amines, as a class, are known to be corrosive and can cause respiratory irritation.[1][2] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Inferred Hazards of this compound:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.
-
Flammability: Potential to be a flammable liquid and vapor.
-
Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: Vapors may cause respiratory tract irritation.
The Last Line of Defense: Your Personal Protective Equipment
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a risk assessment that considers the potential for splashes, vapor inhalation, and accidental contact.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against corrosive amines.[3] Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Protects against splashes that could cause severe eye damage.[2][4] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat (fully buttoned) | Protects skin and personal clothing from splashes and spills. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of potentially harmful vapors.[1][5] |
Operational PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Laboratory Coat: Put on a chemical-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.
Doffing PPE: Preventing Cross-Contamination
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contaminants.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Laboratory Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of contaminated PPE is as crucial as its correct use. All disposable PPE used when handling this compound should be considered hazardous waste.
Disposal of Contaminated PPE
-
Collection: Place all used disposable PPE (gloves, etc.) into a designated, labeled hazardous waste bag immediately after doffing.
-
Containerization: The hazardous waste bag should be placed in a rigid, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6][7]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local and national regulations.[8][9]
Handling Spills on PPE
In the event of a small spill on your lab coat or gloves:
-
Immediately remove the contaminated item, following the doffing procedure.
-
Dispose of the item as hazardous waste.
-
If skin contact is suspected, wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while protecting yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult with your institution's EHS department for specific guidance and to stay informed of any new safety information that may become available for this compound.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
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This compound | C6H13N | CID 21830223 - PubChem. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
- Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
- OSHA PPE Levels: Workplace Chemical Exposure Protection - MSC Industrial Supply. (2019-07-18).
- SAFETY DATA SHEET - CymitQuimica. (n.d.).
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Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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Worker Exposures to Volatile Amines | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
- Chemical Safety: Personal Protective Equipment. (n.d.).
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.). Retrieved from [Link]
- niosh pocket guide to chemical hazards. (n.d.).
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- NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech. (n.d.).
- CHEMICAL RESISTANCE & BARRIER GUIDE - AMG Medical. (n.d.).
- Gloves Chemical Resistance Chart. (n.d.).
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-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
40 CFR 156.212 -- Personal protective equipment statements. - eCFR. (n.d.). Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
- Chemical Waste | Environmental Health & Safety (EHS). (n.d.).
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
